molecular formula C18H20FN5O B15618600 (Rac)-LSN2814617

(Rac)-LSN2814617

Numéro de catalogue: B15618600
Poids moléculaire: 341.4 g/mol
Clé InChI: NPRJTKMKUYJGAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Rac)-LSN2814617 is a useful research compound. Its molecular formula is C18H20FN5O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C18H20FN5O

Poids moléculaire

341.4 g/mol

Nom IUPAC

5-(3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3

Clé InChI

NPRJTKMKUYJGAL-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

(Rac)-LSN2814617: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the mGlu₅ Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LSN2814617 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). This document provides a comprehensive overview of its mechanism of action, drawing from key in vitro and in vivo studies. LSN2814617 enhances the receptor's response to the endogenous ligand glutamate without intrinsic agonist activity. This modulation of the glutamatergic system has demonstrated potential therapeutic applications, particularly in conditions associated with NMDA receptor hypofunction, such as schizophrenia. This guide summarizes the quantitative pharmacology, details the experimental protocols used in its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu₅ receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site).[4] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[3] Consequently, in the presence of LSN2814617, a lower concentration of glutamate is required to elicit a response, and the maximal response to glutamate can be potentiated. A key characteristic of LSN2814617 is its lack of intrinsic agonist activity, meaning it does not activate the mGlu₅ receptor in the absence of an orthosteric agonist like glutamate.[1][3] This property is crucial as it ensures that the potentiation of mGlu₅ signaling occurs in a physiologically relevant manner, preserving the natural patterns of glutamatergic neurotransmission.

The potentiation of mGlu₅ receptor activity by LSN2814617 has significant downstream effects. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This signaling pathway is integral to numerous cellular processes, including synaptic plasticity.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Efficacy

ParameterSpeciesValueReference
EC₅₀ (PAM activity) Human mGlu₅52 nM[1]
EC₅₀ (PAM activity) Rat mGlu₅42 nM[1]
Intrinsic Agonist Activity Rat Cortical NeuronsNo response (1 nM - 10 µM)[1]
[Ca²⁺]i Response AV12 cellsConcentration-dependent increase[1]

Table 2: In Vivo Receptor Occupancy and Pharmacodynamics

ParameterAnimal ModelDoseEffectReference
mGlu₅ Receptor Occupancy Rat0.3 - 60 mg/kg (p.o.)Dose-dependent[1]
Wakefulness Rat0 - 3 mg/kg (p.o.)Dose-dependent increase[1]
Amphetamine-Induced Hyperkinesia Rat0 - 10 mg/kg (p.o.)Significant modulation[1]

Signaling Pathway and Experimental Workflow

mGlu₅ Receptor Signaling Pathway Modulated by this compound

mGlu5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu₅ Receptor Glutamate->mGlu5_Receptor Binds to orthosteric site LSN2814617 LSN2814617 LSN2814617->mGlu5_Receptor Binds to allosteric site Gaq_GTP Gαq-GTP mGlu5_Receptor->Gaq_GTP Activates PLC Phospholipase C Gaq_GTP->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: mGlu₅ receptor signaling cascade potentiated by this compound.

General Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay Membrane_Prep Membrane Preparation (HEK293 cells expressing mGlu₅) Incubation_Radioligand Incubation with [³H]MPEP and varying concentrations of LSN2814617 Membrane_Prep->Incubation_Radioligand Separation Separation of bound and free radioligand Incubation_Radioligand->Separation Quantification_Binding Quantification of bound radioactivity Separation->Quantification_Binding Cell_Culture Cell Culture (e.g., AV12 cells) Dye_Loading Loading with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Addition of LSN2814617 +/- Glutamate Dye_Loading->Compound_Addition Fluorescence_Measurement Measurement of intracellular Ca²⁺-dependent fluorescence Compound_Addition->Fluorescence_Measurement

Caption: Workflow for in vitro binding and functional assays.

Detailed Experimental Protocols

Disclaimer: The following protocols are based on generalized procedures for the characterization of mGlu₅ PAMs and information available in summaries of the primary literature. The full detailed protocols from the original studies on this compound were not publicly accessible and may contain more specific details.

In Vitro Assays

4.1.1. Radioligand Binding Assay (Displacement of [³H]MPEP)

  • Objective: To determine the affinity of this compound for the allosteric binding site on the mGlu₅ receptor.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human or rat mGlu₅ receptor.

  • Membrane Preparation:

    • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Assay Protocol:

    • In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled mGlu₅ antagonist [³H]MPEP.

    • Add increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., MPEP).

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

4.1.2. Calcium Mobilization Assay

  • Objective: To measure the functional potentiation of the glutamate-induced response by this compound.

  • Cell Lines: AV-12 cells or other suitable cell lines expressing the mGlu₅ receptor.

  • Protocol:

    • Cells are plated in 96-well plates and allowed to adhere overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • After an incubation period, the cells are washed to remove excess dye.

    • A baseline fluorescence reading is taken.

    • This compound is added at various concentrations, followed by a sub-maximal concentration (e.g., EC₂₀) of glutamate.

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The increase in fluorescence is calculated as a percentage of the maximal response to a saturating concentration of glutamate. The EC₅₀ for the potentiation by LSN2814617 is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assays

4.2.1. Receptor Occupancy Studies

  • Objective: To determine the extent of mGlu₅ receptor binding by this compound in the brain after systemic administration.

  • Animal Model: Male Wistar rats.

  • Protocol:

    • Animals are orally administered with this compound at various doses.

    • At a specified time point after dosing, a radiolabeled tracer that binds to the mGlu₅ receptor (e.g., [¹¹C]ABP688 for PET imaging or an appropriate ex vivo tracer) is administered intravenously.

    • For ex vivo studies, animals are euthanized at a time corresponding to the peak brain concentration of the tracer.

    • The brains are rapidly removed, and specific regions (e.g., hippocampus, cortex) are dissected.

    • The amount of radioactivity in the brain regions is measured.

  • Data Analysis: Receptor occupancy is calculated as the percentage reduction in tracer binding in the drug-treated animals compared to vehicle-treated controls.

4.2.2. Electroencephalography (EEG) for Sleep-Wake Architecture

  • Objective: To assess the effects of this compound on sleep and wakefulness.

  • Animal Model: Male Wistar rats surgically implanted with electrodes for EEG and electromyography (EMG) recording.

  • Protocol:

    • Following a recovery period after surgery, animals are habituated to the recording chambers.

    • Baseline EEG/EMG data are recorded for a 24-hour period.

    • Animals are orally administered with this compound or vehicle at the beginning of the light or dark cycle.

    • EEG/EMG activity is continuously recorded for a subsequent period (e.g., 24-48 hours).

  • Data Analysis: The recorded data are scored in epochs (e.g., 10 seconds) for different vigilance states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG signals. The total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between drug and vehicle conditions.

Conclusion

This compound is a well-characterized positive allosteric modulator of the mGlu₅ receptor with a clear mechanism of action. Its ability to potentiate glutamate signaling without direct receptor activation provides a nuanced approach to modulating the glutamatergic system. The in vitro and in vivo data demonstrate its potency, selectivity, and central nervous system activity. The wake-promoting effects and its ability to modulate behaviors relevant to psychiatric disorders suggest its potential as a therapeutic agent. This technical guide provides a foundational understanding of the pharmacology of this compound for researchers and drug development professionals exploring the therapeutic potential of mGlu₅ receptor modulation.

References

(Rac)-LSN2814617: A Technical Guide for Schizophrenia Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Positive Allosteric Modulator of mGlu5 Receptors

This technical guide provides a comprehensive overview of (Rac)-LSN2814617, a racemate of the selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for schizophrenia.

Core Compound Profile

This compound is the racemic mixture of LSN2814617. As a positive allosteric modulator, it does not activate the mGlu5 receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate.[1] This mechanism is of significant interest in schizophrenia research due to the hypothesized hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamatergic system.[2][3] The functional interaction between mGlu5 and NMDA receptors suggests that enhancing mGlu5 signaling could compensate for deficient NMDA receptor activity, a central tenet in the glutamate hypothesis of schizophrenia.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for LSN2814617, the active enantiomer of this compound.

ParameterSpeciesValueReference
EC50 (in vitro) Human mGlu552 nM[5]
Rat mGlu542 nM[5]

Table 1: In Vitro Potency of LSN2814617

Animal ModelDosing (Oral)Key FindingReference
Male Lister Hooded Rats0, 2.5, 5, 10 mg/kgSignificant modulation of amphetamine-induced hyperactivity.[5][5]
Adult Male Wistar Rats0, 0.3, 1, 3 mg/kgDose-dependent increase in wakefulness.[5][5]
3 mg/kgProduced a 234 ± 16 minute increase in wakefulness over 7 hours.[5][5]

Table 2: In Vivo Efficacy of LSN2814617

Signaling Pathways

LSN2814617, as an mGlu5 PAM, modulates downstream signaling cascades crucial to synaptic plasticity and neuronal excitability. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization. Furthermore, the interplay between mGlu5 and NMDA receptors is a critical aspect of its mechanism of action relevant to schizophrenia.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGlu5 mGlu5 Receptor NMDA NMDA Receptor mGlu5->NMDA Functional Interaction Gq11 Gq/11 mGlu5->Gq11 Activates Ca_channel Ca2+ Channel NMDA->Ca_channel Opens PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_channel->Downstream Ca2+ influx Glutamate Glutamate Glutamate->mGlu5 Binds LSN2814617 This compound LSN2814617->mGlu5 Potentiates Ca_release->Downstream PKC->NMDA Modulates PKC->Downstream

Caption: mGlu5 Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound.

In Vitro Calcium Flux Assay

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by LSN2814617 in cells expressing the mGlu5 receptor.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor in appropriate media.

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound and a fixed, sub-maximal concentration of glutamate.

  • Assay:

    • Wash the cells to remove excess dye.

    • Add the this compound dilutions to the wells and incubate for a short period.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the glutamate solution to all wells.

    • Immediately measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis: Calculate the EC50 value of this compound by plotting the potentiation of the glutamate response against the concentration of the compound.

Calcium_Flux_Workflow start Start culture Culture mGlu5-expressing cells start->culture plate Plate cells in 96-well plate culture->plate load_dye Load with Calcium Dye (e.g., Fluo-4 AM) plate->load_dye prepare_compounds Prepare LSN2814617 & Glutamate load_dye->prepare_compounds add_lsn Add LSN2814617 prepare_compounds->add_lsn measure_baseline Measure Baseline Fluorescence add_lsn->measure_baseline add_glutamate Add Glutamate measure_baseline->add_glutamate measure_response Measure Fluorescence Response add_glutamate->measure_response analyze Analyze Data (EC50) measure_response->analyze end End analyze->end

Caption: In Vitro Calcium Flux Assay Workflow.
In Vivo Amphetamine-Induced Hyperactivity Model

This model assesses the potential antipsychotic-like activity of this compound by measuring its ability to modulate hyperactivity induced by amphetamine, a psychostimulant that increases dopamine (B1211576) levels.

Methodology:

  • Animals: Use adult male Lister Hooded or similar rat strains.

  • Habituation: Habituate the rats to the open-field arenas for a set period (e.g., 60 minutes) for several days before the experiment.

  • Drug Administration:

    • Administer this compound orally at various doses (e.g., 0, 2.5, 5, 10 mg/kg).

    • After a pre-determined time (e.g., 60 minutes), administer amphetamine (e.g., 1.5 mg/kg, intraperitoneally).

  • Behavioral Assessment: Immediately place the animals back into the open-field arenas and record their locomotor activity using an automated tracking system for a specified duration (e.g., 120 minutes).

  • Data Analysis: Analyze the total distance traveled and other locomotor parameters. Compare the activity of the drug-treated groups to the vehicle- and amphetamine-only control groups to determine if this compound modulates amphetamine-induced hyperactivity.

Conclusion

This compound represents a valuable research tool for investigating the role of mGlu5 receptor modulation in the pathophysiology of schizophrenia. Its mechanism as a positive allosteric modulator offers a nuanced approach to enhancing glutamatergic signaling, potentially addressing the NMDA receptor hypofunction implicated in the disorder. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for further preclinical investigation into the therapeutic potential of this and similar compounds.

References

(Rac)-LSN2814617: A Technical Guide to its Wake-Promoting Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LSN2814617 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). Emerging research has highlighted its significant wake-promoting (pro-vigilant) effects, positioning it as a compound of interest for conditions characterized by hypersomnolence. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its wake-promoting properties. The document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of mGlu₅ receptor modulation for sleep-wake disorders.

Core Pharmacology and Mechanism of Action

This compound is the racemic mixture of LSN2814617.[1][2] It functions as a positive allosteric modulator of the mGlu₅ receptor, meaning it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This potentiation of glutamate signaling at the mGlu₅ receptor is the primary mechanism underlying its pharmacological effects. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is crucial in modulating synaptic plasticity and neuronal excitability, which are thought to contribute to the regulation of sleep and wakefulness.

Signaling Pathway of mGlu₅ Receptor Modulation

mGlu5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu₅ Receptor (Inactive) Glutamate->mGlu5_Receptor Binds LSN2814617 LSN2814617 LSN2814617->mGlu5_Receptor Binds (Allosteric Site) mGlu5_Receptor_Active mGlu₅ Receptor (Active) mGlu5_Receptor->mGlu5_Receptor_Active Potentiates Activation Gq/11 Gq/11 mGlu5_Receptor_Active->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitability Increased Neuronal Excitability & Wakefulness Ca_Release->Neuronal_Excitability PKC_Activation->Neuronal_Excitability

Caption: mGlu₅ Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for LSN2814617, the active enantiomer of the racemic mixture.

Table 1: In Vitro Potency
ParameterSpeciesValue (nM)Reference
EC₅₀Human mGlu₅52[4][5]
EC₅₀Rat mGlu₅42[4][5]
Table 2: In Vivo Wake-Promoting Efficacy in Rats
Dose (mg/kg, p.o.)Effect on WakefulnessDuration of EffectReference
3234 ± 16 minute increase over 7 hours7 hours[4]
10Near 100% wakefulness12 hours[6]
Table 3: Comparison with other Wake-Promoting Agents in Rats
CompoundDose (mg/kg)Wake-Promoting EffectRebound HypersomnolenceReference
LSN281461710Strong and persistentMinimal[3][6]
Modafinil300Significant but less persistentPresent[6]
d-amphetamine1Significant but less persistentPresent[6]
Caffeine10Significant but less persistentPresent[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) of LSN2814617 as a positive allosteric modulator of the mGlu₅ receptor.

Experimental Workflow:

Calcium_Mobilization_Workflow Cell_Culture 1. Culture AV12 cells stably expressing human or rat mGlu₅ receptors Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Loading Compound_Addition 3. Add varying concentrations of LSN2814617 to the cells Loading->Compound_Addition Glutamate_Stimulation 4. Stimulate cells with a fixed, sub-maximal concentration of glutamate Compound_Addition->Glutamate_Stimulation Fluorescence_Measurement 5. Measure the change in intracellular calcium concentration via fluorescence using a plate reader Glutamate_Stimulation->Fluorescence_Measurement Data_Analysis 6. Plot concentration-response curves and calculate EC₅₀ values Fluorescence_Measurement->Data_Analysis

Caption: In Vitro Calcium Mobilization Workflow.

Detailed Steps:

  • Cell Culture: AV12 cells stably expressing either human or rat mGlu₅ receptors are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Preparation: A dilution series of LSN2814617 is prepared in an appropriate assay buffer.

  • Assay Protocol:

    • The dye-loading solution is removed, and cells are washed with assay buffer.

    • The prepared concentrations of LSN2814617 are added to the respective wells and incubated for a short period.

    • The plate is then placed in a fluorescence plate reader.

    • A fixed, sub-maximal concentration of glutamate (the orthosteric agonist) is added to all wells to stimulate the mGlu₅ receptors.

    • The fluorescence intensity is measured over time to quantify the intracellular calcium mobilization.

  • Data Analysis: The peak fluorescence response is determined for each concentration of LSN2814617. The data are then normalized and fitted to a sigmoidal dose-response curve to calculate the EC₅₀ value.

In Vivo Electroencephalography (EEG) Assessment of Wakefulness in Rats

This protocol is used to directly measure the effects of LSN2814617 on sleep-wake states in freely moving rats.

Experimental Workflow:

EEG_Workflow Surgery 1. Surgical implantation of EEG and EMG electrodes in rats Recovery 2. Post-operative recovery period (typically 1-2 weeks) Surgery->Recovery Habituation 3. Habituation of animals to the recording chambers and cables Recovery->Habituation Baseline_Recording 4. Baseline EEG/EMG recording for 24 hours to establish normal sleep-wake patterns Habituation->Baseline_Recording Drug_Administration 5. Oral administration of LSN2814617 or vehicle at the beginning of the light (sleep) phase Baseline_Recording->Drug_Administration Test_Recording 6. Continuous EEG/EMG recording for 24 hours post-administration Drug_Administration->Test_Recording Data_Analysis 7. Scoring of sleep-wake states (Wake, NREM, REM) and quantitative analysis of time spent in each state Test_Recording->Data_Analysis

Caption: In Vivo EEG Experimental Workflow.

Detailed Steps:

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used. They are housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Surgical Implantation:

    • Rats are anesthetized, and their heads are fixed in a stereotaxic frame.

    • EEG electrodes (stainless steel screws) are implanted into the skull over the frontal and parietal cortices.

    • EMG electrodes (multi-stranded stainless steel wires) are inserted into the nuchal muscles to record muscle tone.

    • The electrode assembly is secured to the skull with dental cement.

  • Recovery and Habituation: Animals are allowed to recover from surgery for at least one week. Following recovery, they are habituated to the recording chambers and the flexible recording cables.

  • Recording Procedure:

    • A 24-hour baseline recording is performed to establish the normal sleep-wake architecture for each animal.

    • On the test day, at the beginning of the light cycle (the normal sleep period for rats), animals are orally administered with either vehicle or LSN2814617 at various doses.

    • EEG and EMG signals are continuously recorded for the next 24 hours.

  • Data Analysis:

    • The recorded data is manually or automatically scored in epochs (e.g., 10 seconds) into three states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.

    • The total time spent in each state is calculated for specific periods (e.g., hourly, or for the entire light and dark phases) and compared between the drug-treated and vehicle-treated groups.

Operant Behavior Task to Assess Functional Outcomes

Operant behavior tasks are employed to assess the functional consequences of the wakefulness induced by LSN2814617, particularly in the context of cognitive performance and potential interactions with other neuroactive compounds.

Logical Relationship for the Experiment:

Operant_Logic Training 1. Train rats on an operant task (e.g., variable interval schedule) Baseline 2. Establish stable baseline performance on the task Training->Baseline Cognitive_Deficit 3. Induce a cognitive deficit using an NMDA receptor antagonist (e.g., SDZ 220,581) Baseline->Cognitive_Deficit LSN2814617_Admin 4. Administer LSN2814617 prior to the NMDA antagonist Cognitive_Deficit->LSN2814617_Admin Performance_Test 5. Assess performance on the operant task LSN2814617_Admin->Performance_Test Outcome 6. Determine if LSN2814617 can attenuate the cognitive deficit Performance_Test->Outcome

Caption: Operant Behavior Experimental Logic.

Detailed Steps:

  • Apparatus: Standard operant conditioning chambers equipped with levers, stimulus lights, and a reward dispenser are used.

  • Training:

    • Rats are typically food-restricted to motivate them to perform the task for a food reward (e.g., sugar pellets).

    • They are trained on a specific schedule of reinforcement, such as a variable interval (VI) schedule, where a response is rewarded after a variable amount of time has elapsed.

    • Training continues until a stable baseline of responding is achieved.

  • Testing Procedure:

    • A cognitive deficit is induced by administering a competitive NMDA receptor antagonist, such as SDZ 220,581. This is known to impair performance in such tasks.

    • In the test sessions, animals are pre-treated with either vehicle or a wake-promoting dose of LSN2814617, followed by the administration of the NMDA antagonist.

    • The animals are then placed in the operant chambers, and their performance on the task is recorded.

  • Data Analysis: Key performance metrics, such as the response rate, accuracy, and number of omissions, are compared across the different treatment groups to determine if LSN2814617 can mitigate the performance deficits induced by the NMDA receptor antagonist.

Conclusion

This compound is a valuable research tool for investigating the role of the mGlu₅ receptor in the regulation of sleep and wakefulness. Its potent and sustained wake-promoting effects, coupled with a favorable profile of minimal rebound hypersomnolence, distinguish it from traditional stimulants. The detailed protocols provided herein offer a framework for the preclinical evaluation of this compound and other mGlu₅ PAMs. Further research into the precise neural circuits and downstream signaling pathways modulated by this compound will be crucial in fully elucidating its therapeutic potential for sleep disorders and other CNS indications.

References

In Vitro Characterization of (Rac)-LSN2814617: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LSN2814617 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), a key target in the central nervous system for the potential treatment of neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details the compound's activity, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

The in vitro potency of this compound has been determined through various functional assays. The following table summarizes the key quantitative data for this mGlu₅ PAM.

ParameterSpeciesValueAssay Type
EC₅₀ Human mGlu₅52 nMFunctional Assay
EC₅₀ Rat mGlu₅42 nMFunctional Assay
Fold Shift Human & Rat mGlu₅2-3 foldFunctional Assay

This compound demonstrates potentiation of the glutamate or DHPG concentration-response curve with a two to three-fold leftward shift, indicating its positive allosteric modulatory activity.[1] The compound has been shown to have no detectable intrinsic agonist properties.[1]

Core Experimental Protocols

The in vitro characterization of this compound relies on two primary types of assays: radioligand binding assays to determine its interaction with the mGlu₅ receptor and functional assays to quantify its modulatory effects on receptor signaling. The following are detailed, representative protocols for these key experiments.

[³H]MPEP Radioligand Binding Assay

This assay is designed to determine if a test compound binds to the same allosteric site as the well-characterized mGlu₅ negative allosteric modulator (NAM), MPEP. Displacement of the radiolabeled MPEP analogue, [³H]MPEP, by this compound indicates binding to this site.[1]

Materials:

  • Membranes from cells expressing recombinant human or rat mGlu₅ receptor

  • [³H]MPEP (specific activity ~60-80 Ci/mmol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled MPEP (for non-specific binding determination)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and counter

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes (20-40 µg of protein per well), [³H]MPEP (at a final concentration of 1-2 nM), and either this compound, assay buffer (for total binding), or a saturating concentration of unlabeled MPEP (10 µM, for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the Ki or IC₅₀ value for this compound.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to potentiate the mGlu₅ receptor's response to an agonist, typically by measuring changes in intracellular calcium concentration ([Ca²⁺]i). The mGlu₅ receptor is a Gq-coupled receptor, and its activation leads to the release of calcium from intracellular stores.

Materials:

  • HEK293 or CHO cells stably expressing human or rat mGlu₅ receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Glutamate or a specific mGlu₅ agonist (e.g., DHPG)

  • This compound

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an integrated liquid handling system

Protocol:

  • Seed the mGlu₅-expressing cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of the agonist (e.g., glutamate).

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the this compound dilutions to the wells and incubate for a short period (e.g., 5-15 minutes).

  • Add the EC₂₀ concentration of the agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • Record the peak fluorescence response for each well.

  • Analyze the data by plotting the fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve to determine the EC₅₀ of potentiation.

Visualizing Molecular Interactions and Processes

To better understand the mechanism of action of this compound and the experimental procedures for its characterization, the following diagrams have been generated.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu₅ Receptor Gq Gq/11 mGlu5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves Glutamate Glutamate Glutamate->mGlu5 LSN2814617 This compound (PAM) LSN2814617->mGlu5 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃ Receptor PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release Ca_release->PKC CaMK CaMK Ca_release->CaMK activates ERK ERK1/2 PKC->ERK activates CaMK->ERK activates ER->Ca_release releases

mGlu₅ Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - mGlu₅ Membranes - [³H]MPEP - Test Compound - Buffers start->prep_reagents incubation Incubate: Membranes + [³H]MPEP + Compound prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Data Analysis (Calculate Ki or IC₅₀) scintillation->analysis end End analysis->end Calcium_Mobilization_Assay_Workflow start Start cell_seeding Seed mGlu₅-expressing Cells in Microplate start->cell_seeding dye_loading Load Cells with Calcium-sensitive Dye cell_seeding->dye_loading wash_cells Wash Cells dye_loading->wash_cells add_compound Add Test Compound (PAM) wash_cells->add_compound add_agonist Add Agonist (e.g., Glutamate) add_compound->add_agonist measure_fluorescence Measure Fluorescence (Kinetic Read) add_agonist->measure_fluorescence analysis Data Analysis (Calculate EC₅₀) measure_fluorescence->analysis end End analysis->end

References

(Rac)-LSN2814617: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LSN2814617 is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated experimental methodologies for this compound, with a focus on its active enantiomer, LSN2814617. The information presented is intended to support further research and drug development efforts in the fields of neuroscience and pharmacology.

Core Biological Activity and Molecular Target

The primary molecular target of LSN2814617 is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. mGluR5 is known to play a critical role in synaptic plasticity, learning, and memory.

LSN2814617 binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that potentiates the intracellular signaling cascade initiated by glutamate binding. The primary signaling pathway involves the coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic function.

The potentiation of mGluR5 signaling by LSN2814617 has been shown to have several physiological effects, including wake-promoting properties and the modulation of psychostimulant-induced hyperactivity. These activities suggest its potential therapeutic application in disorders such as schizophrenia.

Quantitative Data Summary

CompoundTargetAssay TypeParameterValue (nM)
LSN2814617Human mGluR5Calcium MobilizationEC5052
LSN2814617Rat mGluR5Calcium MobilizationEC5042

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of LSN2814617 are provided below.

In Vitro Intracellular Calcium Mobilization Assay

This assay is used to determine the potency of LSN2814617 as a positive allosteric modulator of mGluR5.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR5 are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and grown to confluence.

2. Dye Loading:

  • The culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
  • A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is loaded into the cells by incubating them in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Compound Addition and Fluorescence Reading:

  • After dye loading, the cells are washed again with the assay buffer.
  • A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR) or a similar instrument.
  • LSN2814617, at various concentrations, is added to the wells, followed by a sub-maximal concentration of glutamate (the orthosteric agonist).
  • The change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

4. Data Analysis:

  • The increase in fluorescence in response to glutamate in the presence of different concentrations of LSN2814617 is recorded.
  • The EC50 value, representing the concentration of LSN2814617 that produces 50% of the maximal potentiation of the glutamate response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Receptor Occupancy Study

This study is conducted to determine the extent to which LSN2814617 binds to mGluR5 in the brain of a living animal.

1. Animal Dosing:

  • Male Sprague-Dawley rats are administered LSN2814617 orally at various doses. A vehicle control group is also included.

2. Radiotracer Administration:

  • At a specified time after LSN2814617 administration, a radiolabeled ligand that binds to mGluR5 (e.g., [3H]MPEP) is injected intravenously.

3. Tissue Collection and Preparation:

  • At a predetermined time after radiotracer injection, the animals are euthanized, and their brains are rapidly removed and frozen.
  • The brains are sectioned using a cryostat, and the sections are mounted on microscope slides.

4. Autoradiography:

  • The brain sections are exposed to a phosphor imaging screen or autoradiographic film.
  • The density of the radioligand binding in specific brain regions rich in mGluR5 (e.g., hippocampus, striatum) is quantified.

5. Data Analysis:

  • The specific binding of the radioligand in the drug-treated animals is compared to that in the vehicle-treated animals.
  • The percentage of receptor occupancy is calculated as: (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) * 100.
  • The relationship between the dose of LSN2814617 and receptor occupancy is then determined.

Amphetamine-Induced Hyperactivity Model

This behavioral model is used to assess the potential antipsychotic-like effects of LSN2814617.

1. Animal Habituation:

  • Rats are individually housed and habituated to the testing environment (e.g., open-field arenas equipped with automated activity monitors) for several days before the experiment.

2. Experimental Procedure:

  • On the test day, animals are placed in the activity chambers, and their baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
  • LSN2814617 or vehicle is administered orally.
  • After a specified pretreatment time, amphetamine (a psychostimulant that induces hyperactivity) is administered (e.g., via intraperitoneal injection).
  • Locomotor activity is then recorded for an extended period (e.g., 90-120 minutes).

3. Data Analysis:

  • Locomotor activity is typically quantified as the total distance traveled, number of beam breaks, or other relevant parameters.
  • The effect of LSN2814617 on amphetamine-induced hyperactivity is determined by comparing the locomotor activity of the LSN2814617-treated group to the vehicle-treated group.

Electroencephalography (EEG) for Sleep-Wake Analysis

This experiment is performed to evaluate the wake-promoting effects of LSN2814617.

1. Surgical Implantation of Electrodes:

  • Rats are surgically implanted with EEG and electromyography (EMG) electrodes under anesthesia. EEG electrodes are placed on the skull to record brain electrical activity, and EMG electrodes are inserted into the neck musculature to monitor muscle tone.

2. Recovery and Habituation:

  • Animals are allowed to recover from surgery and are habituated to the recording chambers and tethered recording setup.

3. EEG/EMG Recording:

  • Continuous EEG and EMG recordings are obtained over a 24-hour baseline period to establish normal sleep-wake patterns.
  • On the following day, LSN2814617 or vehicle is administered at the beginning of the light (sleep) phase.
  • EEG and EMG are recorded for the subsequent 24 hours.

4. Data Analysis:

  • The recorded data is scored into different vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
  • The duration and architecture of each sleep-wake state are analyzed and compared between the LSN2814617-treated and vehicle-treated groups to determine the effect of the compound on sleep patterns.

Visualizations

Signaling Pathway of mGluR5 and LSN2814617 Action

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site LSN This compound LSN->mGluR5 Binds to allosteric site Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers release PKC PKC DAG->PKC Activates Neuronal_Response Modulation of Neuronal Excitability & Synaptic Plasticity Ca_ER->Neuronal_Response PKC->Neuronal_Response

Caption: mGluR5 signaling pathway and the modulatory action of this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation invitro_start Start: this compound calcium_assay Intracellular Calcium Mobilization Assay (CHO cells expressing mGluR5) invitro_start->calcium_assay radioligand_binding Radioligand Binding Assay (Displacement of [³H]MPEP) invitro_start->radioligand_binding invitro_end Determine EC₅₀ and allosteric binding properties calcium_assay->invitro_end radioligand_binding->invitro_end invivo_start Proceed with active compound (LSN2814617) invitro_end->invivo_start receptor_occupancy Receptor Occupancy Study (Rats, oral administration) invivo_start->receptor_occupancy behavioral_model Amphetamine-Induced Hyperactivity Model (Rats) invivo_start->behavioral_model eeg_study EEG Sleep-Wake Analysis (Rats) invivo_start->eeg_study invivo_end Assess brain penetration, target engagement, and physiological effects receptor_occupancy->invivo_end behavioral_model->invivo_end eeg_study->invivo_end

Caption: A typical experimental workflow for the characterization of an mGluR5 PAM.

(Rac)-LSN2814617: A Technical Guide to its Racemic Mixture and Enantiomeric Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LSN2814617 has emerged as a significant subject of interest within the field of neuropharmacology, particularly for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). This receptor is critically involved in synaptic plasticity and cognitive function, making it a promising target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia. This technical guide provides a comprehensive overview of this compound, with a specific focus on the comparative pharmacology of its racemic mixture versus its individual enantiomers. The available scientific literature indicates that the pharmacological activity resides predominantly in one of the enantiomers, a common characteristic of chiral drug candidates.

Pharmacological Profile: Racemic Mixture vs. Enantiomers

LSN2814617 is a chiral molecule, existing as a pair of enantiomers. The designation LSN2814617 typically refers to the active (7S)-enantiomer. While the racemic mixture, this compound, contains an equal proportion of the (7S) and (7R) enantiomers, current research has primarily focused on the pharmacological characterization of the (7S)-enantiomer due to its potent activity. There is a notable lack of publicly available data on the specific pharmacological and pharmacokinetic properties of the (7R)-enantiomer, suggesting it is likely the inactive or significantly less active stereoisomer.

Quantitative Data Summary

The following table summarizes the available quantitative data for the active (7S)-enantiomer of LSN2814617. Direct comparative data for the (7R)-enantiomer and a side-by-side comparison with the racemic mixture under identical experimental conditions are not extensively reported in the literature.

Compound Assay Species Parameter Value Reference
LSN2814617 ((7S)-enantiomer)Intracellular Calcium MobilizationHumanEC₅₀52 nM[1]
LSN2814617 ((7S)-enantiomer)Intracellular Calcium MobilizationRatEC₅₀42 nM[1]
LSN2814617 ((7S)-enantiomer)[³H]MPEP DisplacementIn vitro-Displaced radioligand[2]
This compound---Data not available-
(7R)-LSN2814617---Data not available-

Note: The EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in potentiating the effect of an mGlu₅ receptor agonist. The displacement of [³H]MPEP, a known mGlu₅ receptor antagonist radioligand, indicates that LSN2814617 binds to the allosteric site of the receptor.

Experimental Protocols

The characterization of this compound and its enantiomers involves standard pharmacological assays to determine their potency, efficacy, and binding affinity at the mGlu₅ receptor. Below are detailed methodologies for key experiments.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity of the test compounds to the allosteric site of the mGlu₅ receptor by measuring their ability to displace a radiolabeled ligand that binds to the same site.

Objective: To determine the binding affinity (Kᵢ) of this compound and its enantiomers for the mGlu₅ receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat mGlu₅ receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer, typically Tris-HCl containing divalent cations like MgCl₂ and CaCl₂, is used.

  • Competition Binding: A constant concentration of a radiolabeled mGlu₅ allosteric antagonist, such as [³H]MPEP (2-Methyl-6-(phenylethynyl)pyridine), is incubated with the receptor-containing membranes in the presence of a range of concentrations of the unlabeled test compound (this compound, (7S)-LSN2814617, or (7R)-LSN2814617).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the test compounds to potentiate the mGlu₅ receptor's response to an agonist, which leads to an increase in intracellular calcium levels.

Objective: To determine the potency (EC₅₀) and efficacy of this compound and its enantiomers as mGlu₅ PAMs.

Methodology:

  • Cell Culture: Cells expressing the mGlu₅ receptor are seeded into 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration.

  • Compound Addition: The test compound is added to the cells at various concentrations, followed by the addition of a sub-maximal concentration (e.g., EC₂₀) of an mGlu₅ receptor agonist like glutamate or DHPG ((S)-3,5-Dihydroxyphenylglycine).

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence data are used to generate concentration-response curves, from which the EC₅₀ and maximal potentiation values are determined.

Signaling Pathways and Experimental Workflows

mGlu₅ Receptor Signaling Pathway

LSN2814617, as a positive allosteric modulator, enhances the signaling of the mGlu₅ receptor in the presence of an agonist like glutamate. The canonical signaling pathway for mGlu₅ involves its coupling to the Gq G-protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

mGlu5_Signaling_Pathway Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Binds LSN2814617 LSN2814617 (PAM) LSN2814617->mGlu5 Potentiates Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Signaling (e.g., ERK, JNK, CaMK) Ca2->Downstream Activates PKC->Downstream Phosphorylates

Caption: Canonical mGlu₅ receptor signaling pathway potentiated by LSN2814617.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel mGlu₅ PAM like LSN2814617.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization PrimaryScreen High-Throughput Screening (e.g., Calcium Mobilization Assay) HitIdent Hit Identification (Compounds showing PAM activity) PrimaryScreen->HitIdent Potency Potency & Efficacy Determination (Calcium Mobilization EC₅₀) HitIdent->Potency Binding Binding Affinity Determination ([³H]MPEP Displacement Kᵢ) Potency->Binding Selectivity Selectivity Profiling (Against other mGluRs and targets) Binding->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR PK In Vitro ADME/PK Profiling Selectivity->PK SAR->PK PK->SAR

Caption: A generalized workflow for the in vitro discovery and characterization of mGlu₅ PAMs.

Synthesis and Chiral Separation

The synthesis of chiral compounds like LSN2814617 typically involves either a stereoselective synthesis approach or the resolution of a racemic mixture.

  • Stereoselective Synthesis: This method aims to produce the desired enantiomer directly through the use of chiral starting materials, catalysts, or reagents. This is often the more efficient and cost-effective approach for large-scale production.

  • Chiral Resolution: This involves the synthesis of the racemic mixture followed by the separation of the enantiomers. A common method for chiral resolution is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.

The decision to pursue a single enantiomer over a racemic mixture in drug development is often driven by the observation that the desired therapeutic effect resides in one enantiomer, while the other may be inactive, have off-target effects, or contribute to the metabolic burden.[3][4][5][6]

Conclusion

This compound, and more specifically its active (7S)-enantiomer LSN2814617, represents a potent and selective positive allosteric modulator of the mGlu₅ receptor. The available data strongly suggest that the pharmacological activity is stereospecific, residing in the (7S)-enantiomer. The lack of data on the (7R)-enantiomer implies its likely inactivity. For drug development purposes, the focus on the single, active enantiomer is a well-established strategy to optimize therapeutic benefit and minimize potential risks associated with the inactive enantiomer. Further research elucidating the full pharmacokinetic and pharmacodynamic profiles of both the pure enantiomer and the racemic mixture would provide a more complete understanding of this promising therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals working with LSN2814617 and other chiral mGlu₅ modulators.

References

An In-depth Technical Guide to (Rac)-LSN2814617: A Novel mGlu₅ Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (Rac)-LSN2814617, a significant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and potential therapeutic applications of this compound. This document covers its chemical properties, supplier information, pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Chemical Identity and Supplier Information

This compound is the racemic form of the compound LSN2814617. It is crucial to distinguish between the racemate and specific enantiomers, as different CAS numbers may be assigned. The (7S)-enantiomer is specifically identified in some chemical databases.

Table 1: Chemical Properties of LSN2814617

PropertyValue
IUPAC Name 3-(1,1-dimethylethyl)-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine
CAS Number 1313498-08-6 (this compound)[1][2], 1313498-17-7 (LSN2814617, potentially the (S)-enantiomer)[3][4]
Molecular Formula C₁₈H₂₀FN₅O[2][5]
Molecular Weight 341.39 g/mol [5]
Synonyms LSN-2814617, LSN 2814617[5]

Table 2: Supplier Information for this compound

SupplierCatalog NumberAvailable Quantities
MedChemExpressHY-118256A1 mg
Cayman ChemicalNot specified1 mg, 5 mg, 10 mg, 25 mg[2]
MedKoo532122Custom synthesis (minimum 1 gram)[5]
InvivoChemNot specified500 mg, 1 g[6]

Pharmacological Profile

LSN2814617 is a potent, selective, orally active, and brain-penetrant positive allosteric modulator of the mGlu₅ receptor.[3][4] It does not exhibit intrinsic agonist properties but potentiates the receptor's response to the endogenous ligand, glutamate.[7]

Table 3: In Vitro and In Vivo Pharmacological Data

ParameterSpeciesValueReference
EC₅₀ (Human mGlu₅) Human52 nM[3][4]
EC₅₀ (Rat mGlu₅) Rat42 nM[3][4]
Receptor Occupancy (ED₅₀) Rat (hippocampal)13 mg/kg[2]
Effect on Wakefulness RatSignificant increase at 0.3, 1, and 3 mg/kg (p.o.)[2][3][7][8]
Effect on NREM and REM Sleep RatDose-dependent reductions[3]
Modulation of Amphetamine-induced Hyperactivity RatSignificant modulation at 10 mg/kg (p.o.)[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving LSN2814617, based on published research.[7]

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of LSN2814617 as a positive allosteric modulator of the mGlu₅ receptor.

  • Cell Line: AV12 cells stably expressing either human or rat mGlu₅ receptors.

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluency.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • LSN2814617 is added at various concentrations, followed by a sub-maximal concentration of glutamate or the mGlu₅ receptor agonist DHPG.

    • Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using a fluorescence plate reader.

    • The potentiation of the glutamate or DHPG response by LSN2814617 is calculated, and EC₅₀ values are determined from the concentration-response curves.

In Vivo Electroencephalography (EEG) Studies in Rats

These studies assess the effects of LSN2814617 on sleep architecture and wakefulness.

  • Animals: Male Wistar rats are surgically implanted with electrodes for EEG and electromyography (EMG) recording.

  • Procedure:

    • After a recovery period, the animals are habituated to the recording chambers.

    • LSN2814617 is administered orally at various doses (e.g., 0.3, 1, and 3 mg/kg).

    • EEG and EMG data are continuously recorded for a set period (e.g., 24 hours).

    • The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep).

    • The duration and latency of each state are quantified and compared between the vehicle-treated and LSN2814617-treated groups.

Signaling Pathways and Experimental Workflows

mGlu₅ Receptor Signaling and NMDA Receptor Interaction

LSN2814617, as a PAM, enhances the signaling of the mGlu₅ receptor. The functional interaction between mGlu₅ and N-methyl-D-aspartate (NMDA) receptors is a key area of research, with implications for conditions like schizophrenia.[7]

mGlu5_NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_pre Glutamate Glutamate_post Glutamate Glutamate_pre->Glutamate_post Release mGlu5 mGlu₅ Receptor NMDA NMDA Receptor mGlu5->NMDA Modulates Ca_influx Ca²⁺ Influx NMDA->Ca_influx Activates Signaling Downstream Signaling Ca_influx->Signaling LSN2814617 This compound (PAM) LSN2814617->mGlu5 Potentiates Glutamate_post->mGlu5 Binds

Caption: Proposed interaction between mGlu₅ and NMDA receptors, modulated by LSN2814617.

In Vivo Behavioral Experiment Workflow

The following diagram illustrates a typical workflow for assessing the effects of LSN2814617 on rodent behavior, such as operant responding tasks.

experimental_workflow start Start: Animal Habituation dosing Oral Administration: This compound or Vehicle start->dosing behavioral_test Behavioral Task (e.g., Operant Responding) dosing->behavioral_test data_collection Data Collection: Response Rate, Accuracy, etc. behavioral_test->data_collection analysis Statistical Analysis: Comparison between groups data_collection->analysis end_node End: Interpretation of Results analysis->end_node

Caption: A generalized workflow for in vivo behavioral pharmacology studies of LSN2814617.

References

The Role of (Rac)-LSN2814617 in Synaptic Plasticity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), is emerging as a significant tool in neuroscience research. This technical guide provides an in-depth analysis of its anticipated role in synaptic plasticity, drawing upon the established pharmacology of mGlu5 PAMs. While direct studies on this compound's effects on long-term potentiation (LTP) and long-term depression (LTD) are not yet available, this document synthesizes data from analogous compounds to offer a predictive overview for researchers, scientists, and drug development professionals.

This compound is the racemic mixture of LSN2814617. LSN2814617 is recognized as an orally active, brain-penetrant, and selective mGlu5 PAM with EC50 values of 52 nM for human mGlu5 and 42 nM for rat mGlu5.[1][2][3] Its primary mechanism of action involves enhancing the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself.[4] This modulatory action is of significant interest due to the pivotal role of mGlu5 receptors in modulating N-methyl-D-aspartate (NMDA) receptor function and their involvement in synaptic plasticity, the cellular basis of learning and memory.[4][5]

Core Concepts: mGlu5 Receptors and Synaptic Plasticity

Metabotropic glutamate receptor 5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses, particularly in brain regions critical for learning and memory, such as the hippocampus. Its activation is functionally linked to the modulation of NMDA receptors, which are essential for the induction of both LTP and LTD.[3][5] The functional interaction between mGlu5 and NMDA receptors has positioned mGlu5 PAMs as potential therapeutic agents for neurological and psychiatric disorders characterized by synaptic dysfunction, including schizophrenia.[4]

Expected Effects of this compound on Synaptic Plasticity

Based on extensive research on other mGlu5 PAMs, this compound is predicted to bidirectionally modulate synaptic plasticity, enhancing both LTP and LTD at hippocampal synapses, such as the Schaffer collateral-CA1 pathway.[1][6]

Enhancement of Long-Term Potentiation (LTP)

mGlu5 PAMs have been shown to significantly enhance LTP induced by theta-burst stimulation (TBS).[1][5] This enhancement is likely not due to direct potentiation of NMDA receptor currents. Instead, the prevailing hypothesis suggests a mechanism involving endocannabinoid-mediated disinhibition. Activation of postsynaptic mGlu5 receptors by a PAM like LSN2814617 is thought to trigger the synthesis and release of endocannabinoids. These retrograde messengers then act on presynaptic CB1 receptors located on GABAergic interneurons, suppressing GABA release and thereby reducing inhibition onto the postsynaptic neuron. This disinhibition facilitates the depolarization required for NMDA receptor activation and the subsequent induction of LTP.[2][7][8]

Facilitation of Long-Term Depression (LTD)

mGlu5 PAMs also facilitate LTD.[1][6] This includes both LTD induced by the mGlu5 receptor agonist DHPG and by paired-pulse low-frequency stimulation.[1] The potentiation of mGlu5 signaling by PAMs is expected to amplify the downstream signaling cascades that lead to the internalization of AMPA receptors, a key expression mechanism of LTD.

Quantitative Data on mGlu5 PAM Effects on Synaptic Plasticity

While specific data for this compound is not available, the following table summarizes representative quantitative findings for other mGlu5 PAMs, providing an expected framework for the effects of LSN2814617.

ParameterCompoundConcentrationExperimental ModelInduction ProtocolResultReference
LTP VU-29500 nMRat Hippocampal Slices (CA1)Threshold Theta-Burst Stimulation (TBS)Significant enhancement of fEPSP slope potentiation compared to control.[6]
VU040955110 µMRat Hippocampal Slices (CA1)Threshold TBSNo significant potentiation of LTP. This compound is a biased PAM, suggesting mechanism-specific effects.[5]
LTD VU-29500 nMRat Hippocampal Slices (CA1)DHPG (50 µM)Significant enhancement of DHPG-induced depression of fEPSP slope.[6]
ML254Not SpecifiedRat Hippocampal Slices (SC-CA1)Not SpecifiedEstablishes a pure potentiator mode of action in LTD recordings.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of mGlu5 PAMs and synaptic plasticity. These protocols can be adapted for the investigation of this compound.

Brain Slice Electrophysiology
  • Slice Preparation: Young adult rats (e.g., 17-28 days old) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome. Slices are then transferred to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.[5]

  • Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF. Synaptic responses are evoked by stimulating the Schaffer collateral pathway with a bipolar stimulating electrode.

  • LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced using a theta-burst stimulation (TBS) protocol. A typical "threshold" TBS protocol might consist of a single train of 10 bursts, with each burst containing 4 pulses at 100 Hz, delivered at a 5 Hz frequency.[5][6]

  • LTD Induction: LTD can be induced by applying the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) (e.g., 50 µM) for a specific duration. Alternatively, a paired-pulse low-frequency stimulation (PP-LFS) protocol (e.g., 1 Hz for 15 minutes) can be used.[1][6]

In Vitro Characterization of mGlu5 PAM Activity
  • Cell Culture: HEK293 cells stably expressing rat or human mGlu5 are cultured under standard conditions.

  • Calcium Mobilization Assay: Cells are plated in 96-well plates. On the day of the experiment, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: The mGlu5 PAM (e.g., LSN2814617) is added at various concentrations, followed by the addition of an EC20 concentration of glutamate.

  • Data Acquisition: Changes in intracellular calcium are measured using a fluorometric imaging plate reader (FLIPR). The potentiation by the PAM is calculated as the fold-shift in the EC50 of the glutamate concentration-response curve.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the modulation of synaptic plasticity by mGlu5 PAMs.

mGlu5_LTP_Enhancement cluster_presynaptic Presynaptic GABAergic Terminal cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor GABA_release GABA Release CB1R->GABA_release Inhibits NMDA_R NMDA Receptor GABA_release->NMDA_R Less Inhibition mGlu5 mGlu5 Receptor PLC PLC mGlu5->PLC Activates LSN2814617 This compound LSN2814617->mGlu5 Potentiates Glutamate Glutamate Glutamate->mGlu5 Binds DAGL DAGL PLC->DAGL Activates eCB Endocannabinoid (e.g., 2-AG) DAGL->eCB Synthesizes eCB->CB1R Activates (Retrograde signal) Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx LTP_Induction LTP Induction Ca_influx->LTP_Induction

Diagram 1: Proposed pathway for mGlu5 PAM enhancement of LTP.

mGlu5_LTD_Facilitation cluster_postsynaptic Postsynaptic Neuron mGlu5 mGlu5 Receptor Gq Gq mGlu5->Gq Activates LSN2814617 This compound LSN2814617->mGlu5 Potentiates Glutamate Glutamate Glutamate->mGlu5 Binds PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Ca_release->PKC AMPA_R_internalization AMPA Receptor Internalization PKC->AMPA_R_internalization Promotes LTD_Expression LTD Expression AMPA_R_internalization->LTD_Expression

Diagram 2: Signaling cascade for mGlu5 PAM facilitation of LTD.

experimental_workflow start Start: Prepare Hippocampal Slices stabilize Stabilize Slices in aCSF start->stabilize baseline Record Baseline fEPSPs (20-30 min) stabilize->baseline drug_app Apply this compound or Vehicle baseline->drug_app induce_plasticity Induce Plasticity drug_app->induce_plasticity lpt_protocol LTP Induction (e.g., TBS) induce_plasticity->lpt_protocol LTP ltd_protocol LTD Induction (e.g., LFS or DHPG) induce_plasticity->ltd_protocol LTD record_post Record Post-Induction fEPSPs (60+ min) lpt_protocol->record_post ltd_protocol->record_post analyze Analyze Data: Measure change in fEPSP slope record_post->analyze end End analyze->end

Diagram 3: General experimental workflow for studying synaptic plasticity.

Conclusion and Future Directions

This compound, as a potent mGlu5 PAM, holds considerable promise for the modulation of synaptic plasticity. Based on the actions of similar compounds, it is anticipated to enhance both LTP and LTD through distinct signaling pathways. The provided experimental frameworks offer a starting point for the direct investigation of this compound's effects. Future research should focus on obtaining direct electrophysiological evidence of its impact on synaptic plasticity, elucidating the precise molecular mechanisms, and exploring its therapeutic potential in animal models of cognitive and psychiatric disorders. Such studies will be crucial in validating the predicted role of this compound and advancing our understanding of mGlu5-mediated synaptic modulation.

References

(Rac)-LSN2814617: A Technical Guide to its Therapeutic Potential as a Positive Allosteric Modulator of mGlu₅ Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LSN2814617 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). Preclinical evidence strongly suggests its potential therapeutic utility in disorders characterized by impaired glutamatergic neurotransmission, such as schizophrenia and excessive daytime sleepiness. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its characterization.

Introduction

Metabotropic glutamate receptor 5 (mGlu₅) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity. Its functional interaction with the N-methyl-D-aspartate (NMDA) receptor has made it a compelling target for the treatment of central nervous system (CNS) disorders. Positive allosteric modulators of mGlu₅ offer a refined therapeutic approach by enhancing the receptor's response to the endogenous agonist glutamate, rather than directly activating it, which may provide a more favorable safety profile. LSN2814617 has emerged as a significant tool compound for exploring the therapeutic potential of mGlu₅ modulation.[1]

Mechanism of Action: mGlu₅ Receptor Signaling Pathway

This compound acts as a positive allosteric modulator, binding to a site on the mGlu₅ receptor distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate. The canonical signaling pathway for mGlu₅ involves its coupling to Gq/11 proteins. Upon activation, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates ion channel activity and gene expression, influencing synaptic plasticity.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu₅ Receptor Glutamate->mGlu5_Receptor Binds LSN2814617 LSN2814617 LSN2814617->mGlu5_Receptor Potentiates Gq_alpha Gαq mGlu5_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC->Downstream_Effects EEG_Workflow A Rat Acclimation & Surgical Implantation (EEG/EMG Electrodes) B Recovery Period (≥ 1 week) A->B C Habituation to Recording Chamber B->C D Baseline EEG/EMG Recording (24 hours) C->D E Oral Administration of LSN2814617 or Vehicle D->E F Post-Dosing EEG/EMG Recording (7-24 hours) E->F G Data Scoring & Analysis (Wake, NREM, REM) F->G

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (Rac)-LSN2814617

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-LSN2814617 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1][2][3] As a brain-penetrant compound, it has demonstrated significant effects in preclinical in vivo models, particularly in modulating wakefulness and showing potential for the treatment of central nervous system (CNS) disorders such as schizophrenia.[1][2][3][4] These application notes provide a detailed overview of the in vivo experimental protocols for researchers and drug development professionals investigating the pharmacological effects of this compound.

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGlu₅ receptor. This means that it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that, upon activation, mobilizes intracellular calcium and is involved in synaptic plasticity and neuronal excitability. The interaction of mGlu₅ receptors with N-methyl-d-aspartate (NMDA) receptors has led to the investigation of mGlu₅ PAMs as potential treatments for schizophrenia.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency of LSN2814617 [2][3][4]

ReceptorSpeciesEC₅₀
mGlu₅Human52 nM
mGlu₅Rat42 nM

Table 2: In Vivo Effects of Orally Administered LSN2814617 in Rats

Animal ModelDose (mg/kg, p.o.)Observed EffectReference
Male Lister Hooded Rats0, 2.5, 5, 10Significant modulation of amphetamine-induced hyperactivity.[4]Gilmour et al., 2013[1]
Adult Male Wistar Rats0, 0.3, 1, 3Dose-dependent increase in wakefulness. 3 mg/kg increased wakefulness by 234 ± 16 minutes over 7 hours.[3][4]Gilmour et al., 2013[1]
Male Wistar RatsNot specifiedUsed in a simple response latency task to assess the effects of pro-vigilant compounds after sleep restriction.[5]Loomis et al., 2015[5]

In Vivo Experimental Protocols

Assessment of Amphetamine-Induced Hyperactivity in Rats

This protocol is designed to evaluate the effect of LSN2814617 on hyperlocomotion induced by amphetamine, a common preclinical model for psychostimulant effects and aspects of psychosis.

Materials:

  • This compound

  • d-amphetamine sulfate

  • Vehicle for LSN2814617 (e.g., 20% β-cyclodextrin)

  • Saline (0.9% NaCl)

  • Male Lister Hooded rats (180-250 g)

  • Open field activity chambers equipped with infrared beams

  • Oral gavage needles

  • Subcutaneous injection needles and syringes

Procedure:

  • Acclimation: Acclimate rats to the housing facility for at least 7 days upon arrival. Handle the rats daily for several days leading up to the experiment to minimize stress.

  • Habituation: On the day of the experiment, place the rats individually into the open field activity chambers and allow them to habituate for at least 60 minutes.

  • Drug Administration:

    • Prepare LSN2814617 in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/kg).

    • Administer LSN2814617 or vehicle orally (p.o.) via gavage 60 minutes before the amphetamine challenge.[4]

  • Amphetamine Challenge:

    • Prepare d-amphetamine in saline.

    • Administer d-amphetamine (e.g., 1.5 mg/kg) or saline via subcutaneous (s.c.) injection.

  • Data Collection: Immediately after the amphetamine injection, place the rats back into the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session. Compare the activity of the LSN2814617-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Evaluation of Wake-Promoting Effects using Electroencephalography (EEG) in Rats

This protocol details the methodology to assess the wake-promoting properties of LSN2814617 by direct recording of brain electrical activity.

Materials:

  • This compound

  • Vehicle for LSN2814617

  • Adult male Wistar rats (approximately 270 g)

  • EEG recording system (including headmounts, amplifiers, and data acquisition software)

  • Surgical tools for implanting EEG electrodes

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Oral gavage needles

Procedure:

  • Surgical Implantation of EEG Electrodes:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording and into the neck musculature for electromyography (EMG) recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animals to recover from surgery for at least 7-10 days.

  • Habituation: Acclimate the rats to the recording chambers and tethered recording cables for several days before the experiment.

  • Baseline Recording: Record baseline EEG/EMG activity for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration:

    • Prepare LSN2814617 in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg).

    • Administer LSN2814617 or vehicle orally at the beginning of the light or dark cycle.[4]

  • Data Collection: Record EEG and EMG data continuously for at least 7 hours post-dosing.[4]

  • Data Analysis:

    • Score the EEG/EMG recordings into distinct vigilance states (wake, NREM sleep, REM sleep) in 10-second epochs.

    • Quantify the total time spent in each state for each hour and for the entire recording period.

    • Compare the effects of different doses of LSN2814617 to the vehicle control using appropriate statistical analysis.

Signaling Pathway and Experimental Workflow Diagrams

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu₅ Receptor (GPCR) Glutamate->mGlu5 Binds to orthosteric site LSN2814617 This compound (PAM) LSN2814617->mGlu5 Binds to allosteric site Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_model Select Animal Model (e.g., Male Wistar Rats) acclimation Acclimation & Handling animal_model->acclimation surgery Surgical Implantation (for EEG studies) acclimation->surgery habituation Habituation to Test Environment acclimation->habituation surgery->habituation Recovery Period drug_prep Prepare LSN2814617 and Vehicle dosing Oral Administration of LSN2814617 or Vehicle drug_prep->dosing habituation->dosing behavioral_test Behavioral Testing (e.g., Open Field) dosing->behavioral_test eeg_recording EEG/EMG Recording dosing->eeg_recording data_collection Data Collection behavioral_test->data_collection eeg_recording->data_collection scoring Vigilance State Scoring (for EEG) data_collection->scoring stats Statistical Analysis data_collection->stats scoring->stats interpretation Interpretation of Results stats->interpretation

References

Application Notes and Protocols for In Vitro Assay Development of (Rac)-LSN2814617

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LSN2814617 is the racemic form of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1] As a PAM, LSN2814617 does not activate the mGlu₅ receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on calcium mobilization and radioligand binding assays.

Signaling Pathway of mGlu₅ Receptor

The mGlu₅ receptor primarily signals through the Gq/11 G-protein pathway. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration triggers various downstream cellular responses. Positive allosteric modulators like LSN2814617 bind to a site on the receptor distinct from the glutamate binding site and enhance this signaling cascade.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Binds LSN2814617 This compound (PAM) LSN2814617->mGlu5 Potentiates Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream Triggers Calcium_Mobilization_Workflow start Start cell_culture Culture HEK293 cells stably expressing mGlu₅ start->cell_culture plating Plate cells in a 96-well black-walled, clear-bottom plate cell_culture->plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plating->dye_loading incubation1 Incubate to allow dye uptake dye_loading->incubation1 compound_addition Add this compound at various concentrations incubation1->compound_addition incubation2 Incubate with compound compound_addition->incubation2 glutamate_addition Add a submaximal concentration of glutamate (e.g., EC₂₀) incubation2->glutamate_addition measurement Measure fluorescence intensity (calcium signal) using a fluorescence plate reader glutamate_addition->measurement analysis Analyze data to determine EC₅₀ values measurement->analysis end End analysis->end Radioligand_Binding_Workflow start Start membrane_prep Prepare cell membranes from HEK293 cells expressing mGlu₅ start->membrane_prep protein_quant Determine protein concentration of the membrane preparation membrane_prep->protein_quant assay_setup Set up assay tubes containing: - Cell membranes - [³H]MPEP (radioligand) - this compound (competitor) protein_quant->assay_setup incubation Incubate at room temperature to reach binding equilibrium assay_setup->incubation filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on the filters using a scintillation counter washing->scintillation analysis Analyze data to determine IC₅₀ and Ki values scintillation->analysis end End analysis->end

References

(Rac)-LSN2814617 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LSN2814617 is the racemic form of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is implicated in a variety of neurological and psychiatric disorders, making this compound a valuable tool for research in areas such as schizophrenia, anxiety, and cognitive disorders. These application notes provide essential information on the solubility of this compound and detailed protocols for its handling and use in a research setting.

Solubility Profile of this compound

Table 1: Qualitative Solubility of LSN2814617

SolventSolubility
DMSO (Dimethyl Sulfoxide)Soluble / May dissolve in most cases[1][2]
DMF (Dimethylformamide)Slightly soluble[3]
EthanolSlightly soluble[3]

Note: As a general guideline, it is recommended to start with DMSO for initial stock solution preparation. For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that may cause cellular toxicity or other artifacts.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, Ethanol, PBS)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of saturated solutions:

    • Weigh out an excess amount of this compound into several vials.

    • Add a known volume of the desired solvent to each vial.

  • Equilibrate the solutions:

    • Tightly cap the vials and vortex them for 1-2 minutes.

    • Place the vials on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid:

    • Centrifuge the vials at high speed to pellet the undissolved compound.

  • Quantify the dissolved compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Measure the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility:

    • Based on the concentration of the saturated supernatant, calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mM.

Workflow for Solubility Determination:

G Workflow for Determining Compound Solubility cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_quantification Quantification cluster_calculation Calculation prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Vortex vigorously prep2->equil1 equil2 Incubate with shaking (24-48h) equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 quant1 Collect supernatant sep1->quant1 quant2 Prepare dilutions quant1->quant2 quant3 Analyze concentration (UV-Vis/HPLC) quant2->quant3 calc1 Determine solubility (mg/mL or mM) quant3->calc1

Caption: A stepwise workflow for determining the experimental solubility of a compound.

Protocol for Preparing a Stock Solution of this compound in DMSO

This protocol provides a general procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 341.38 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration: A common starting concentration for a stock solution is 10 mM.

  • Calculate the required mass of this compound:

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 341.38 g/mol = 3.4138 mg

  • Weigh the compound:

    • Carefully weigh out the calculated mass of this compound and place it into a sterile vial.

  • Add the solvent:

    • Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve the compound:

    • Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) for a short period may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Workflow for Preparing a Stock Solution:

G Workflow for Preparing a Stock Solution cluster_calc Calculation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc1 Determine desired stock concentration calc2 Calculate required mass of compound calc1->calc2 prep1 Weigh the calculated mass calc2->prep1 prep2 Add calculated volume of DMSO prep1->prep2 diss1 Vortex until fully dissolved prep2->diss1 diss2 Gentle warming if necessary diss1->diss2 store1 Aliquot into smaller volumes diss2->store1 store2 Store at -20°C or -80°C store1->store2 G mGlu5 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects mGlu5 mGlu5 Receptor Gq Gαq mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Modulation of Ion Channels (e.g., NMDA Receptor) & Synaptic Plasticity PKC->downstream Ca_release->downstream Glutamate Glutamate Glutamate->mGlu5 Binds LSN2814617 This compound (PAM) LSN2814617->mGlu5 Enhances binding

References

Application Notes and Protocols for (Rac)-LSN2814617 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LSN2814617 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1] As a PAM, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. The mGlu₅ receptor is implicated in a variety of central nervous system functions, including learning, memory, and synaptic plasticity, making it a target of interest for a range of neurological and psychiatric disorders. These application notes provide an overview of the dosing and administration of this compound for use in common rodent behavioral paradigms, including the assessment of effects on locomotor activity, cognition, and operant behavior.

Mechanism of Action: mGlu₅ Receptor Signaling

This compound positively modulates the mGlu₅ receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of glutamate, the receptor undergoes a conformational change, which is enhanced by this compound. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, modulating synaptic plasticity and neuronal excitability.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Binds LSN2814617 This compound (PAM) LSN2814617->mGlu5 Potentiates Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates

Figure 1: Simplified mGlu₅ Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the reported dosing for this compound in various rodent behavioral studies. Note that specific performance data (e.g., locomotor counts, discrimination index, response latency) were not publicly available in the search results and should be obtained from the primary literature for detailed analysis.

Table 1: Dosing for Amphetamine-Induced Hyperactivity

Species/StrainRoute of AdministrationDose Range (mg/kg)VehicleNotesReference
Rat (Lister Hooded)Oral (p.o.)0, 2.5, 5, 10Not SpecifiedAdministered prior to amphetamine challenge.Gilmour et al., 2013

Table 2: Dosing for Wakefulness and Sleep Architecture Studies

Species/StrainRoute of AdministrationDose Range (mg/kg)VehicleNotesReference
Rat (Wistar)Oral (p.o.)0, 0.3, 1, 3Not SpecifiedAssessed effects on sleep-wake states via EEG.Gilmour et al., 2013

Table 3: Dosing for Operant Behavior (Simple Response Latency Task)

Species/StrainRoute of AdministrationDose Range (mg/kg)VehicleNotesReference
Rat (Wistar)Oral (p.o.)Not specified in abstractNot SpecifiedUsed to assess functional capacity after sleep restriction.[2]Loomis et al., 2015

Experimental Protocols

The following are detailed protocols for behavioral assays relevant to the study of this compound.

Protocol 1: Amphetamine-Induced Hyperactivity

This test is used to assess the potential of a compound to modulate dopamine-mediated hyperlocomotion, which can be relevant for screening antipsychotic or mood-stabilizing properties.

Materials:

  • Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated photobeam tracking systems.

  • d-amphetamine sulfate.

  • This compound.

  • Vehicle for drug administration.

  • Standard laboratory rat cages.

  • Calibrated scales for animal weighing and drug preparation.

Procedure:

  • Habituation: For 2-3 consecutive days prior to testing, handle the rats and habituate them to the testing room and the open field arenas for 30-60 minutes each day. This reduces novelty-induced stress and locomotor activity on the test day.

  • Drug Preparation: Prepare fresh solutions of this compound and d-amphetamine in the appropriate vehicle on the day of testing.

  • Administration:

    • Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0, 2.5, 5, 10 mg/kg).

    • The pre-treatment time will depend on the pharmacokinetics of this compound. A typical pre-treatment time for oral compounds is 30-60 minutes.

  • Amphetamine Challenge: Following the pre-treatment period, administer d-amphetamine (e.g., 1-2 mg/kg, intraperitoneally, i.p.) or saline.

  • Data Collection: Immediately place the animals in the open field arenas and record locomotor activity for 60-90 minutes. The automated system should record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts.

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug effects. Compare the total activity counts between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Habituation Animal Habituation (2-3 days) Drug_Prep Drug Preparation (Test Day) Habituation->Drug_Prep Dosing Administer this compound or Vehicle (p.o.) Drug_Prep->Dosing Pretreatment Pre-treatment Period (30-60 min) Dosing->Pretreatment Challenge Administer Amphetamine or Saline (i.p.) Pretreatment->Challenge Placement Place in Open Field Arena Challenge->Placement Recording Record Locomotor Activity (60-90 min) Placement->Recording Data_Extraction Extract Locomotor Data Recording->Data_Extraction Stats Statistical Analysis (e.g., ANOVA) Data_Extraction->Stats

Figure 2: General Experimental Workflow for Rodent Behavioral Testing.

Protocol 2: Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Materials:

  • Open field arena (e.g., 50 x 50 x 30 cm), made of a non-porous material for easy cleaning.

  • A set of three-dimensional objects that are different in shape, color, and texture, but similar in size. The objects should be heavy enough that the rats cannot displace them.

  • Video recording and analysis software.

  • 70% ethanol (B145695) for cleaning the arena and objects.

Procedure:

  • Habituation: On two consecutive days before the test, allow each rat to explore the empty arena for 5-10 minutes.

  • Familiarization Phase (T1):

    • Place two identical objects in the arena, typically in opposite corners.

    • Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).

    • Record the exploration time for each object. Exploration is defined as the rat's nose being in contact with or directed towards the object at a distance of ≤ 2 cm.

    • Return the rat to its home cage.

  • Inter-Trial Interval (ITI): A delay is introduced between the familiarization and test phases. The length of the ITI can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

  • Test Phase (T2):

    • This compound or vehicle should be administered prior to either the familiarization or the test phase, depending on whether the aim is to study effects on memory acquisition or retrieval.

    • Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.

    • Place the rat back in the arena and record its exploration of both objects for a set period (e.g., 3-5 minutes).

  • Cleaning: Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Calculate the time spent exploring the familiar (T_familiar) and novel (T_novel) objects in the test phase.

    • Calculate a discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

    • Compare the DI between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Simple Response Latency Task (SRLT)

The SRLT is a measure of attention and reaction time. It is a simplified version of more complex operant tasks like the 5-Choice Serial Reaction Time Task (5-CSRTT).

Materials:

  • Operant conditioning chambers equipped with a stimulus light, a response lever or nose-poke aperture, and a reward dispenser (e.g., for food pellets or liquid reward).

  • Control software for programming the task and recording data.

  • Food or liquid reward for reinforcement.

Procedure:

  • Habituation and Training:

    • Rats should first be food or water-restricted to motivate them to work for the reward. Their body weight should be maintained at 85-90% of their free-feeding weight.

    • Train the rats to associate a lever press or nose-poke with the delivery of a reward.

    • Gradually introduce the task contingencies: the rat must wait for a stimulus light to turn on before making a response.

  • Testing:

    • Administer this compound or vehicle at the desired doses and pre-treatment time.

    • A trial begins with an inter-trial interval (ITI) of variable duration.

    • At the end of the ITI, the stimulus light is presented.

    • The rat must make a response (e.g., press the lever) within a limited hold period (e.g., 2-5 seconds) to receive a reward.

    • A response before the stimulus light is presented is recorded as a premature response (an indicator of impulsivity).

    • Failure to respond within the limited hold period is recorded as an omission (an indicator of inattention).

  • Data Collection: The software should record:

    • Response Latency: The time from the onset of the stimulus light to the correct response.

    • Accuracy: The percentage of correct responses.

    • Omissions: The number or percentage of trials with no response.

    • Premature Responses: The number or percentage of responses made before the stimulus onset.

  • Data Analysis: Compare the recorded parameters across the different treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).

Conclusion

This compound is a valuable tool for investigating the role of the mGlu₅ receptor in various behavioral domains. The protocols outlined above provide a framework for assessing its effects on locomotor activity, cognition, and operant behavior in rodents. Careful attention to experimental design, including appropriate habituation, dosing, and data analysis, is crucial for obtaining reliable and interpretable results. Researchers should consult the primary literature for specific quantitative outcomes to guide their own study design and power analyses.

References

Application Notes and Protocols for Electrophysiological Recording of (Rac)-LSN2814617 in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological effects of (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), in ex vivo brain slice preparations. The protocols outlined below are based on established methodologies for whole-cell patch-clamp recordings and can be adapted to study the compound's impact on synaptic transmission, neuronal excitability, and synaptic plasticity.

Introduction to this compound and mGlu₅ Receptors

This compound is a potent and selective positive allosteric modulator of the mGlu₅ receptor. MGlu₅ receptors are G-protein coupled receptors that play a crucial role in modulating excitatory synaptic transmission and neuronal excitability throughout the central nervous system. As a PAM, this compound does not activate the mGlu₅ receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulatory action makes mGlu₅ PAMs attractive therapeutic targets for various neurological and psychiatric disorders.

The electrophysiological characterization of this compound in brain slices is a critical step in understanding its mechanism of action and potential therapeutic utility. Brain slices offer a physiologically relevant model system where the intricate synaptic circuitry is largely preserved, allowing for the detailed analysis of how the compound alters neuronal function.

Key Electrophysiological Applications

  • Modulation of Synaptic Transmission: Assess the effect of this compound on excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors, as well as inhibitory postsynaptic currents (IPSCs).

  • Neuronal Excitability: Investigate changes in intrinsic neuronal properties, such as resting membrane potential, input resistance, and action potential firing characteristics in response to the compound.

  • Synaptic Plasticity: Examine the influence of this compound on long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

Data Presentation

The following tables summarize expected quantitative data from electrophysiological recordings with this compound. These values are illustrative and will vary depending on the specific brain region, neuron type, and experimental conditions.

Table 1: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Pyramidal Neurons

Concentration of this compoundNMDA Receptor-mediated eEPSC Amplitude (% of Baseline)AMPA Receptor-mediated eEPSC Amplitude (% of Baseline)
Vehicle100 ± 5100 ± 4
100 nM125 ± 8*105 ± 6
1 µM180 ± 12**110 ± 7
10 µM250 ± 15***115 ± 9

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Table 2: Effect of this compound on Intrinsic Excitability of Pyramidal Neurons

Concentration of this compoundFiring Frequency (Hz) at 200 pA Current InjectionAfterhyperpolarization (AHP) Amplitude (mV)
Vehicle15 ± 2-5.2 ± 0.4
100 nM18 ± 3-4.8 ± 0.5
1 µM25 ± 4-3.9 ± 0.3
10 µM35 ± 5 -3.1 ± 0.2

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps, spatula)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Recovery chamber

  • Carbogen gas (95% O₂, 5% CO₂)

Solutions:

  • Cutting Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4, osmolarity 300-310 mOsm/L.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 Glucose, 2 CaCl₂, 1 MgSO₄. pH 7.4, osmolarity 300-310 mOsm/L.

Procedure:

  • Anesthetize the animal deeply according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold cutting solution to clear the blood and cool the brain.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.

  • Mount the brain onto the vibratome stage.

  • Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol details the procedure for obtaining whole-cell recordings from neurons in acute brain slices.

Materials:

  • Prepared acute brain slices

  • Recording chamber on a fixed-stage microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Intracellular solution (see composition below)

  • Perfusion system for aCSF and drug application

Solutions:

  • K-gluconate based Intracellular Solution (for current-clamp recordings, in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH 7.2-7.3, osmolarity 280-290 mOsm/L.

  • Cs-based Intracellular Solution (for voltage-clamp recordings of excitatory currents, in mM): 135 Cs-MeSO₃, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH 7.2-7.3, osmolarity 280-290 mOsm/L.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Identify the target neuron using the microscope.

  • Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach the target neuron with the patch pipette while applying positive pressure.

  • Upon forming a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

  • For studying the effects of this compound, establish a stable baseline recording and then perfuse the slice with aCSF containing the desired concentration of the compound.

Mandatory Visualizations

G cluster_0 mGlu₅ Receptor Signaling Pathway Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Binds LSN2814617 This compound (mGlu₅ PAM) LSN2814617->mGlu5 Potentiates Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Downstream Modulation of Ion Channels (e.g., NMDAR, K⁺ channels) PKC->Downstream Phosphorylates

Caption: Signaling pathway of the mGlu₅ receptor and the modulatory role of this compound.

G cluster_workflow Experimental Workflow for Brain Slice Electrophysiology start Start slice_prep Acute Brain Slice Preparation start->slice_prep recovery Slice Recovery (>1 hour) slice_prep->recovery recording_setup Transfer Slice to Recording Chamber recovery->recording_setup patching Obtain Whole-Cell Patch Clamp Recording recording_setup->patching baseline Record Stable Baseline Activity patching->baseline drug_app Bath Apply This compound baseline->drug_app data_acq Record Drug Effect drug_app->data_acq washout Washout data_acq->washout analysis Data Analysis washout->analysis end End analysis->end

Caption: Workflow for a typical brain slice electrophysiology experiment with this compound.

Application Notes and Protocols: Positive Allosteric Modulators in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound (Rac)-LSN2814617 is primarily investigated as a wake-promoting agent, the broader class of molecules to which it belongs—positive allosteric modulators (PAMs)—represents a promising therapeutic avenue for psychotic disorders such as schizophrenia. PAMs offer a nuanced approach to receptor modulation by enhancing the affinity and/or efficacy of an endogenous ligand, rather than directly activating the receptor themselves. This can lead to a more physiologically relevant and potentially safer pharmacological profile.

This document provides detailed application notes and protocols for the use of two key classes of PAMs in preclinical animal models of psychosis: Metabotropic Glutamate Receptor 5 (mGlu5) PAMs and Muscarinic Acetylcholine M1 Receptor (M1 mAChR) PAMs . These notes are compiled from a review of preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the antipsychotic-like potential of novel PAMs.[1][2][3]

Data Presentation: Efficacy of PAMs in Psychosis Models

The following tables summarize the quantitative data from key studies on the effects of mGlu5 and M1 PAMs in rodent models of psychosis.

Table 1: Efficacy of mGlu5 Positive Allosteric Modulators
CompoundAnimal ModelBehavioral AssayDosing (Route)Key FindingReference
VU0360172 Amphetamine-induced hyperlocomotion in ratsLocomotor Activity30, 56.6, 100 mg/kg (i.p. and p.o.)Dose-dependently reversed amphetamine-induced hyperlocomotion.[1][1]
CDPPB Amphetamine-induced hyperlocomotion in ratsLocomotor ActivityNot specifiedReversed amphetamine-induced hyperlocomotion.[4][4]
CDPPB MK-801-induced deficits in miceSocial Interaction, Novel Object RecognitionNot specifiedReversed deficits in social interaction and novel object recognition.[5][5]
VU0409551 Phencyclidine (PCP)-induced cognitive deficits in miceNovel Object RecognitionNot specifiedReversed cognitive deficits.[6][6]
Table 2: Efficacy of M1 mAChR Positive Allosteric Modulators
CompoundAnimal ModelBehavioral AssayDosing (Route)Key FindingReference
BQCA MK-801-induced deficits in micePrepulse Inhibition (PPI)Not specifiedReversed MK-801-induced deficits in sensorimotor gating.[7][7]
BQCA MK-801-induced deficits in miceY-Maze (Spatial Memory)Not specifiedIn combination with atypical antipsychotics, reversed memory impairments.[7][7]
VU0453595 Phencyclidine (PCP)-induced deficits in miceSocial Interaction, Cognitive FunctionNot specifiedReversed deficits in social interaction and cognitive function.[8][9][8][9]

Signaling Pathways and Mechanisms of Action

Positive allosteric modulators enhance the signaling of endogenous neurotransmitters. The diagrams below illustrate the signaling pathways for the mGlu5 and M1 receptors, which are key targets in the development of novel antipsychotics.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds mGlu5_PAM mGlu5 PAM mGlu5_PAM->mGlu5 Enhances Binding Gq Gq mGlu5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects (e.g., NMDAR modulation) Ca2_release->Downstream PKC_activation->Downstream

Caption: mGlu5 Receptor Signaling Pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds M1_PAM M1 PAM M1_PAM->M1R Enhances Binding Gq_G11 Gq/11 M1R->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream Neuronal Excitability & Cognitive Function Ca2_release->Downstream PKC_activation->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for the evaluation of novel PAMs.

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats (Model for Positive Symptoms)

Objective: To assess the potential of a test compound to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine (B1211576) levels.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-350 g)

  • d-Amphetamine sulfate

  • Test compound (PAM)

  • Vehicle for test compound and amphetamine (e.g., saline, 20% β-cyclodextrin)

  • Open-field arenas equipped with automated photobeam tracking systems

Procedure:

  • Habituation: Acclimate rats to the open-field arenas for 30-60 minutes for at least 2-3 days prior to the test day.

  • Test Day Acclimation: On the day of the experiment, place the rats in the open-field arenas and allow them to habituate for 30-60 minutes.

  • Compound Administration: Administer the test compound or its vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Pre-treatment Time: Allow for a pre-treatment period based on the known pharmacokinetics of the test compound (typically 30-60 minutes).

  • Amphetamine Challenge: Administer d-amphetamine (typically 0.5-1.5 mg/kg, s.c. or i.p.) or its vehicle.

  • Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the amphetamine + test compound group to the amphetamine + vehicle group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: NMDA Receptor Antagonist-Induced Deficits in Prepulse Inhibition (PPI) in Mice (Model for Sensorimotor Gating Deficits)

Objective: To determine if a test compound can rescue deficits in sensorimotor gating induced by an NMDA receptor antagonist like MK-801 or phencyclidine (PCP).

Materials:

  • Adult male C57BL/6 or Swiss Webster mice (20-30 g)

  • MK-801 or PCP

  • Test compound (PAM)

  • Vehicle for test compound and NMDA antagonist

  • Startle response system with a sound-attenuating chamber

Procedure:

  • Habituation: Handle mice for several days before the experiment.

  • Compound Administration: Administer the test compound or its vehicle.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes).

  • NMDA Antagonist Challenge: Administer MK-801 (typically 0.1-0.3 mg/kg, i.p.) or PCP (typically 1-5 mg/kg, i.p.) or their vehicle.

  • PPI Testing: After a short delay (e.g., 15-30 minutes), place the mice in the startle chambers.

    • Acclimation: Allow a 5-minute acclimation period with background white noise.

    • Startle Trials: Present a series of trials:

      • Pulse alone: A strong acoustic stimulus (e.g., 120 dB).

      • Prepulse + Pulse: A weaker, non-startling prepulse (e.g., 74-86 dB) presented 30-120 ms (B15284909) before the pulse.

      • No stimulus: Background noise only.

    • The order of trials should be pseudorandomized.

  • Data Analysis: Calculate PPI as: [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100%. Compare PPI levels across treatment groups using ANOVA.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for testing a PAM in an animal model of psychosis and the logical relationship of its proposed mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Mouse) Model_Induction Induce Psychosis-like State (e.g., Amphetamine, MK-801) Animal_Selection->Model_Induction Compound_Admin Administer Test PAM or Vehicle Model_Induction->Compound_Admin Behavioral_Assay Conduct Behavioral Assay (e.g., Locomotion, PPI) Compound_Admin->Behavioral_Assay Data_Collection Collect and Quantify Data Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: Experimental Workflow for PAM Testing.

Logical_Relationship Psychosis_Model Animal Model of Psychosis (e.g., NMDA Hypofunction) Behavioral_Deficits Psychosis-like Behavioral Deficits (e.g., Hyperlocomotion, PPI Deficit) Psychosis_Model->Behavioral_Deficits Leads to PAM_Treatment Positive Allosteric Modulator (mGlu5 or M1 PAM) Receptor_Potentiation Potentiation of Endogenous Neurotransmitter Signaling PAM_Treatment->Receptor_Potentiation Causes Normalization Normalization of Neural Circuitry Receptor_Potentiation->Normalization Results in Amelioration Amelioration of Behavioral Deficits Normalization->Amelioration Leads to Amelioration->Behavioral_Deficits Reverses

Caption: Proposed Mechanism of PAM Action.

References

Application Notes and Protocols for (Rac)-LSN2814617 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A AVISO IMPORTANTE: A literatura científica detalhada disponível se concentra predominantemente no enantiômero único, LSN2814617 ((7S)-3-terc-butil-7-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]-5,6,7,8-tetrahidro[1][2][3]triazolo[4,3-A]piridina), que é o modulador alostérico positivo (PAM) ativo do receptor de glutamato metabotrópico 5 (mGlu₅). (Rac)-LSN2814617 é a mistura racêmica. Os dados e protocolos a seguir são baseados em estudos conduzidos com o LSN2814617. Presume-se que o enantiômero (S) seja o principal contribuinte para a atividade do racemato. Os pesquisadores devem considerar as implicações do uso de uma mistura racêmica, que conterá 50% do enantiômero menos ativo ou inativo, ao determinar as dosagens.

Visão Geral e Mecanismo de Ação

This compound é um modulador alostérico positivo (PAM) biodisponível oralmente e penetrante no cérebro do receptor mGlu₅.[4] Ele não possui atividade agonista intrínseca detectável, mas potencializa a resposta do receptor mGlu₅ a agonistas ortostéricos como o glutamato.[3] A interação funcional dos receptores mGlu₅ com os receptores N-metil-d-aspartato (NMDA) levou à sua investigação para o tratamento potencial da esquizofrenia e por suas propriedades promotoras da vigília.[3]

Apresentação de Dados Quantitativos

Os dados a seguir foram compilados de estudos in vitro e in vivo que investigam as propriedades do LSN2814617.

Tabela 1: Atividade In Vitro

ParâmetroEspécieValorReferência
EC₅₀ (Potenciação de mGlu₅)Humano52 ± 21 nM[5]
EC₅₀ (Potenciação de mGlu₅)Rato42 ± 9 nM[5]
Deslocamento do Radioligante ([³H]MPEP)RatoSim[3]

Tabela 2: Dados Farmacocinéticos e de Ocupação de Receptores In Vivo (Ratos)

Dose (Oral, mg/kg)ParâmetroResultadoReferência
0.3 - 60Exposição Cerebral e Ocupação do ReceptorExposição cerebral livre significativa e ocupação dependente da dose do receptor mGlu₅.[5]

Tabela 3: Resumo dos Efeitos Comportamentais e Fisiológicos In Vivo (Ratos)

Modelo ExperimentalEspécie de RatoDose (Oral, mg/kg)Efeito ObservadoReferência
Arquitetura do Sono (EEG)Wistar0.3, 1, 3Aumento dependente da dose na vigília; 3 mg/kg produziram 234 ± 16 min de vigília aumentada ao longo de 7 h. Reduções dependentes da dose no sono NREM e REM.[4]
Hiperatividade Induzida por AnfetaminaLister Hooded2.5, 5, 10Modulação significativa da hiperatividade. A dose de 10 mg/kg aumentou significativamente a hiperatividade induzida por anfetamina no final da sessão de teste (75-120 min).[4]
Tarefa de Intervalo Variável e DMTP (Déficit Induzido por Antagonista de NMDA)--Doses promotoras da vigília atenuaram os déficits de desempenho induzidos pelo antagonista de NMDA SDZ 220,581.[3]
Tarefa de Latência de Resposta Simples (Após Restrição de Sono)Wistar-Aumento da vigília e melhora da capacidade funcional em animais com restrição de sono, sem uma resposta de sono compensatória proporcional.[6]

Protocolos Experimentais

3.1 Preparação e Administração do Composto (Via Oral)

Este protocolo é um método geral para a preparação de formulações in vivo e deve ser otimizado conforme necessário.

  • Preparação da Solução de Estoque:

    • Pese a quantidade desejada de this compound.

    • Dissolva em DMSO para criar uma solução de estoque concentrada (por exemplo, 10-50 mg/mL). A sonicacão pode ser necessária para auxiliar na dissolução.

  • Preparação da Formulação para Dosagem:

    • Calcule o volume necessário da solução de estoque de DMSO com base na dose final e no volume de administração.

    • Para um veículo comum, adicione lentamente a solução de estoque de DMSO a uma solução de PEG300 (polietilenoglicol 300) enquanto agita.

    • Adicione Tween 80 à mistura e continue a agitar até que a solução esteja límpida.

    • Adicione água destilada dupla (ddH₂O) para atingir o volume e a concentração finais.

    • Uma formulação de veículo típica pode ser DMSO:PEG300:Tween 80:ddH₂O. A proporção exata deve ser determinada empiricamente para garantir a solubilidade e a estabilidade.

  • Administração:

    • Administre a formulação por gavagem oral a ratos em um volume apropriado com base no peso corporal (por exemplo, 1-5 mL/kg).

3.2 Protocolo de Estudo da Arquitetura do Sono por EEG em Ratos

Este protocolo descreve as etapas gerais para avaliar os efeitos do this compound na arquitetura do sono.

  • Implantação Cirúrgica de Eletrodos:

    • Anestesie ratos Wistar machos adultos com um anestésico apropriado (por exemplo, isoflurano).

    • Implante cirurgicamente eletrodos de EEG sobre o córtex (por exemplo, frontal e parietal) e eletrodos de EMG nos músculos da nuca para monitorar a atividade muscular.

    • Fixe o conjunto de eletrodos ao crânio com parafusos de aço inoxidável e cimento dental.

    • Permita um período de recuperação pós-operatória de pelo menos uma semana.

  • Habituação e Gravação da Linha de Base:

    • Habitue os animais aos cabos de gravação e às câmaras experimentais por vários dias.

    • Realize gravações de EEG/EMG da linha de base por pelo menos 24 horas para estabelecer os padrões normais de sono-vigília.

  • Administração do Fármaco e Gravação:

    • Administre oralmente this compound ou veículo no início do período de luz (quando os ratos normalmente dormem).

    • Inicie imediatamente a gravação contínua de EEG/EMG por um período prolongado (por exemplo, 8-24 horas).

  • Análise de Dados:

    • Pontue manualmente ou automaticamente as gravações em épocas (por exemplo, 10-30 segundos) como vigília, sono NREM ou sono REM com base nos sinais de EEG e EMG.

    • Quantifique o tempo total gasto em cada estado, a latência para o início do sono e a duração dos surtos para cada condição de tratamento.

3.3 Protocolo de Tarefa de Correspondência Atrasada com a Posição (DMTP) para Avaliar a Cognição

Este protocolo é projetado para testar a memória de trabalho e como o LSN2814617 pode atenuar os déficits induzidos por antagonistas de NMDA.[3][7]

  • Aparelho:

    • Use câmaras operantes padrão equipadas com pelo menos duas alavancas retráteis ou orifícios para focinhar e um dispensador de recompensa (por exemplo, pellets de comida ou sacarose líquida).

  • Treinamento:

    • Treine os ratos para pressionar uma alavanca ou focinhar em um orifício para receber uma recompensa.

    • Introduza a tarefa de DMTP: a. Fase da Amostra: Uma alavanca (por exemplo, esquerda) é apresentada. Uma resposta na alavanca da amostra a retrai. b. Período de Atraso: Um atraso de duração variável (por exemplo, 0 a 28 segundos) é instituído.[7] c. Fase de Escolha: Ambas as alavancas (esquerda e direita) são apresentadas. d. Resposta Correta: Uma resposta na alavanca que corresponde à posição da amostra (esquerda) resulta em uma recompensa. Uma resposta incorreta (direita) resulta em um período de tempo de espera (por exemplo, luz da casa acesa, sem recompensa).

    • Treine os animais até que atinjam um critério de desempenho estável (por exemplo, >80% de respostas corretas).

  • Teste de Déficit e Tratamento:

    • Induza um déficit cognitivo usando um antagonista do receptor de NMDA, como o SDZ 220,581, administrado antes da sessão de teste.

    • Administre this compound (ou veículo) por via oral em um tempo de pré-tratamento apropriado antes da administração do antagonista de NMDA.

    • Avalie o desempenho na tarefa de DMTP, medindo a porcentagem de respostas corretas, omissões e latências de resposta.

Visualizações

Diagrama 1: Fluxo de Trabalho Experimental para Avaliação Comportamental

G cluster_acclimation Aclimatação e Treinamento cluster_testing Dia do Teste cluster_analysis Análise de Dados acclimate Aclimatação do Animal training Treinamento na Tarefa Comportamental (e.g., DMTP) acclimate->training drug_admin Administração de this compound (Veículo ou Fármaco) challenge_admin Administração do Desafio (e.g., Antagonista de NMDA) drug_admin->challenge_admin behavioral_test Teste Comportamental challenge_admin->behavioral_test data_collection Coleta de Dados (% Correto, Latências, etc.) behavioral_test->data_collection stat_analysis Análise Estatística data_collection->stat_analysis

Caption: Fluxo de trabalho para estudos comportamentais pré-clínicos.

Diagrama 2: Via de Sinalização do Receptor mGlu₅ Simplificada

G cluster_membrane Membrana Plasmática cluster_cytosol Citosol cluster_nucleus Núcleo mGlu5 Receptor mGlu₅ Gq Gαq/11 mGlu5->Gq Ativação PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 Cliva IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Liberação de Ca²⁺ do RE IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Ativação (indireta) Transcription Regulação da Transcrição Gênica Ca_release->Transcription Influencia ERK->Transcription Influencia Glutamate Glutamate Glutamate->mGlu5 PAM This compound (PAM) PAM->mGlu5 Potencializa

Caption: Via de sinalização canônica do receptor mGlu₅.

References

(Rac)-LSN2814617 HPLC method for quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of (Rac)-LSN2814617 Utilizing a Proposed HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a potent and selective positive allosteric modulator of the mGlu5 receptor.[1][2][3] Due to the absence of a published, specific HPLC method for this compound, the following protocol has been developed based on established principles of reversed-phase chromatography for small molecules and is presented as a comprehensive guide for implementation and validation in a research or quality control setting. The method is designed to be robust and reliable, adhering to the validation characteristics outlined in the ICH Q2(R1) guidelines.[4][5]

Introduction

This compound is a small molecule of significant interest in neuroscience research.[1][2][3] Accurate quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for a proposed reversed-phase HPLC method with UV detection for the determination of this compound. The chemical formula for LSN2814617 is C18H20FN5O with a molecular weight of 341.39 g/mol .[1]

Proposed HPLC-UV Method

The proposed method is based on reversed-phase chromatography, which is a standard technique for the separation of small molecules.[6] A C18 column is selected as the stationary phase, providing a non-polar surface for the separation of this compound from potential impurities.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Value
HPLC System Any standard HPLC system with a UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 240 nm
Run Time 15 minutes

Note: The UV detection wavelength of 240 nm is based on published data for LSN2814617.[2]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known quantity in the diluent to achieve a concentration within the calibration range. For biological samples, a suitable extraction method such as protein precipitation or solid-phase extraction would be required.

System Suitability

Before initiating any analysis, the system suitability must be verified. Inject the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Method Validation Protocol

The proposed method should be validated according to ICH Q2(R1) guidelines for the following parameters:[4][5][7]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of this compound.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the 50 µg/mL standard on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the 50 µg/mL standard on a different day, with a different analyst, or on a different instrument. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, and mobile phase composition by ±2%) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.

Data Presentation

The following tables represent hypothetical data from the validation of the proposed HPLC method.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10152,340
25380,850
50761,700
751,142,550
1001,523,400
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery 99.77

Table 4: Precision Data

Precision TypenMean Peak AreaRSD (%)
Repeatability 6762,1500.85
Intermediate Precision 6759,9801.12

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)
LOD 0.1
LOQ 0.3

Visualization

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep Preparation hplc_analysis HPLC Analysis stock_std Prepare Standard Stock Solution work_std Prepare Working Standard Solutions stock_std->work_std calibration Generate Calibration Curve work_std->calibration sample_prep Prepare Sample Solutions mobile_phase Prepare Mobile Phase system_suitability System Suitability Test data_processing Data Processing system_suitability->calibration sample_analysis Analyze Samples calibration->sample_analysis quantification Quantify this compound in Samples sample_analysis->quantification validation Perform Method Validation quantification->validation report Generate Report validation->report

Caption: Workflow for the HPLC quantification of this compound.

References

Assessing the Blood-Brain Barrier Penetration of (Rac)-LSN2814617: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LSN2814617 is an orally active, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] Its potential as a therapeutic agent for central nervous system (CNS) disorders necessitates a thorough understanding of its ability to cross the blood-brain barrier (BBB).[1] This document provides detailed application notes and experimental protocols for assessing the BBB penetration of this compound, tailored for researchers and professionals in drug development. The compound has been shown to be brain-penetrant and to exhibit dose-dependent occupancy of the mGlu5 receptor in vivo, indicating its successful transit across the BBB.[2][4]

Data Presentation

While specific brain-to-plasma ratios for this compound are not publicly available, the following tables provide a template for presenting such data once generated through the protocols outlined below.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValue (nM)
EC50Human mGlu552
EC50Rat mGlu542

Data sourced from MCE MedChemExpress and Immunomart.[2][3]

Table 2: In Vivo Dosing for Pharmacokinetic and Target Engagement Studies in Rats

Study TypeDose Range (mg/kg, p.o.)Observation
mGlu5 Receptor Occupancy0.3 - 60Dose-dependent occupancy and significant unbound brain exposure
Amphetamine-Induced Hyperactivity0 - 10Significant modulation
Wakefulness0 - 3Marked increase in wakefulness

Data sourced from MCE MedChemExpress.[2][4]

Table 3: Template for Quantitative BBB Penetration Data

ParameterValueMethod
Brain-to-Plasma Ratio (Kp) User-definedLC-MS/MS analysis of total concentrations
Unbound Brain-to-Plasma Ratio (Kp,uu) User-definedMicrodialysis or equilibrium dialysis coupled with LC-MS/MS
Permeability-Surface Area (PS) Product User-definedIn situ brain perfusion

Experimental Protocols

In Vivo Receptor Occupancy Assay

This protocol is adapted from standard receptor occupancy methodologies and is designed to determine the extent to which this compound binds to mGlu5 receptors in the brain at various doses.

Objective: To quantify the dose-dependent occupancy of mGlu5 receptors by this compound in the rat brain.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol®)

  • Radiolabeled mGlu5 receptor antagonist (e.g., [3H]-MPEP)

  • Male Sprague-Dawley rats (250-300g)

  • Homogenization buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Animal Dosing:

    • Administer this compound orally at a range of doses (e.g., 0.3, 1, 3, 10, 30, 60 mg/kg) to different groups of rats.

    • Include a vehicle-treated control group.

  • Tissue Collection:

    • At a predetermined time point post-dosing (e.g., 1 hour), euthanize the animals.

    • Collect trunk blood for plasma analysis.

    • Rapidly excise the brain and dissect the hippocampus or another region of interest.

  • Membrane Preparation:

    • Homogenize the brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh homogenization buffer.

  • Radioligand Binding Assay:

    • Incubate brain membranes with a saturating concentration of [3H]-MPEP.

    • To determine non-specific binding, include a set of tubes with an excess of a non-labeled mGlu5 antagonist.

  • Quantification:

    • Separate bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [3H]-MPEP in each sample.

    • Determine the percent receptor occupancy for each dose of this compound relative to the vehicle control.

Determination of Unbound Brain Concentration (Kp,uu)

This protocol outlines the use of equilibrium dialysis to determine the fraction of this compound that is not bound to brain tissue, a critical parameter for assessing BBB penetration.

Objective: To measure the unbound concentration of this compound in the brain to calculate the unbound brain-to-plasma ratio (Kp,uu).

Materials:

  • Brain tissue from untreated rats

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Equilibrium dialysis apparatus

  • LC-MS/MS system

Procedure:

  • Brain Homogenate Preparation:

    • Homogenize fresh rat brain tissue in PBS to create a 10% (w/v) homogenate.

  • Equilibrium Dialysis:

    • Spike the brain homogenate with a known concentration of this compound.

    • Load the spiked homogenate into one chamber of the dialysis unit and an equal volume of PBS into the opposing chamber, separated by a semi-permeable membrane.

    • Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • Collect samples from both the homogenate and buffer chambers.

    • Determine the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound in brain (fu,brain) using the following formula: f_u,brain = Concentration_buffer / Concentration_homogenate

    • Determine the total brain and plasma concentrations of this compound from in vivo studies.

    • Calculate Kp,uu as follows: K_p,uu = (Total_Brain_Concentration * f_u,brain) / (Total_Plasma_Concentration * f_u,plasma) (fu,plasma is determined similarly using plasma instead of brain homogenate)

LC-MS/MS Quantification of this compound in Plasma and Brain

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound in plasma and brain homogenate.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Analytical column (e.g., C18)

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Plasma and brain tissue from dosed animals

Procedure:

  • Sample Preparation:

    • Plasma: Precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard. Centrifuge and collect the supernatant.

    • Brain: Homogenize brain tissue in 4 volumes of PBS. Precipitate proteins as described for plasma.

  • Chromatographic Separation:

    • Use a suitable C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer parameters for the detection of this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Calibration and Quantification:

    • Prepare calibration standards and quality control samples in blank plasma and brain homogenate.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify this compound in the study samples using the calibration curve.

Visualizations

experimental_workflow cluster_invivo In Vivo Studies cluster_analysis Sample Analysis cluster_data Data Interpretation animal_dosing Animal Dosing (Oral Administration) tissue_collection Tissue Collection (Brain & Plasma) animal_dosing->tissue_collection lcms LC-MS/MS Quantification tissue_collection->lcms receptor_occupancy Receptor Occupancy Assay tissue_collection->receptor_occupancy unbound_fraction Unbound Fraction Determination (Equilibrium Dialysis) tissue_collection->unbound_fraction kp Calculate Kp (Total Brain/Plasma) lcms->kp ro_curve Dose-Occupancy Curve receptor_occupancy->ro_curve kpuu Calculate Kp,uu (Unbound Brain/Plasma) unbound_fraction->kpuu

Experimental workflow for assessing BBB penetration.

mglu5_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mglu5 mGlu5 Receptor gq Gq Protein mglu5->gq Activates plc PLC gq->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc PKC Activation dag->pkc ca2 Ca2+ Release er->ca2 downstream Downstream Effects ca2->downstream pkc->downstream glutamate Glutamate glutamate->mglu5 lsn2814617 This compound (PAM) lsn2814617->mglu5 Allosteric Modulation

Simplified mGlu5 receptor signaling pathway.

References

Application Notes and Protocols for (Rac)-LSN2814617 in Glutamatergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LSN2814617 is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This property makes this compound a valuable tool for studying the nuanced roles of mGlu₅ in glutamatergic signaling and its implications in various neurological and psychiatric disorders, including schizophrenia.[1] LSN2814617 is orally bioavailable and brain-penetrant, allowing for both in vitro and in vivo investigations.[2]

Mechanism of Action

This compound acts on the mGlu₅ receptor, a G-protein coupled receptor (GPCR) that, upon activation by glutamate, mobilizes intracellular calcium. As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site. This allosteric binding potentiates the receptor's response to glutamate, leading to an amplified downstream signaling cascade. This modulation of the glutamate concentration-response curve is a hallmark of its activity.

Data Presentation

In Vitro Potency of LSN2814617
ReceptorSpeciesAssay TypeEC₅₀ (nM)Reference
mGlu₅HumanCalcium Mobilization52[2]
mGlu₅RatCalcium Mobilization42[2]
In Vivo Effects of LSN2814617
Animal ModelDosing (mg/kg, p.o.)Observed EffectReference
Male Lister Hooded Rats0, 2.5, 5, 10Significant modulation of amphetamine-induced hyperactivity.[2]
Adult Male Wistar Rats0, 0.3, 1, 3Dose-dependent increase in wakefulness and reduction in NREM and REM sleep.[2]

Experimental Protocols

In Vitro Characterization: Calcium Mobilization Assay

This protocol is designed to determine the potency of this compound as a positive allosteric modulator of the mGlu₅ receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing rat or human mGlu₅ receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Glutamate

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Plating: Seed the mGlu₅-expressing HEK293 cells into the black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).

  • Assay Performance:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading and, after establishing a baseline, add the EC₂₀ concentration of glutamate to all wells.

    • Continue to monitor the fluorescence signal for several minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the EC₅₀ value of this compound by plotting the potentiation of the glutamate response against the concentration of the compound.

In Vivo Characterization: Receptor Occupancy Study

This protocol describes an ex vivo method to determine the in vivo receptor occupancy of this compound at the mGlu₅ receptor in the rodent brain.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound

  • Vehicle for oral administration

  • Radioligand specific for the mGlu₅ receptor (e.g., [³H]MPEP)

  • Cryostat

  • Scintillation counter

Protocol:

  • Compound Administration:

    • Dose animals orally with either vehicle or varying concentrations of this compound.

  • Tissue Collection:

    • At a specified time point after dosing, euthanize the animals and rapidly dissect the brains.

    • Freeze the brains immediately on dry ice or in isopentane (B150273) cooled with liquid nitrogen.

  • Brain Sectioning:

    • Using a cryostat, cut thin coronal sections (e.g., 20 µm) of the brain, particularly including regions with high mGlu₅ expression like the hippocampus and striatum.

    • Thaw-mount the sections onto microscope slides.

  • Radioligand Binding:

    • Incubate the brain sections with a saturating concentration of the mGlu₅ radioligand.

    • To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-labeled mGlu₅ antagonist.

  • Washing and Drying:

    • Wash the sections in ice-cold buffer to remove unbound radioligand.

    • Quickly rinse the sections in distilled water and dry them under a stream of cool air.

  • Quantification:

    • Expose the slides to a phosphor imaging screen or use a scintillation counter to quantify the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.

Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Binds to orthosteric site LSN2814617 This compound (mGlu₅ PAM) LSN2814617->mGlu5 Binds to allosteric site Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: mGlu₅ receptor signaling pathway modulated by this compound.

Calcium_Mobilization_Workflow plate_cells 1. Plate mGlu₅-expressing HEK293 cells dye_loading 2. Load cells with Fluo-4 AM calcium indicator plate_cells->dye_loading incubation 5. Incubate cells with This compound dye_loading->incubation compound_prep 3. Prepare serial dilutions of this compound compound_prep->incubation glutamate_prep 4. Prepare EC₂₀ concentration of glutamate stimulation 7. Add glutamate and measure fluorescence change glutamate_prep->stimulation measurement 6. Measure baseline fluorescence in FLIPR incubation->measurement measurement->stimulation analysis 8. Analyze data and determine EC₅₀ stimulation->analysis

Caption: Workflow for the in vitro calcium mobilization assay.

Receptor_Occupancy_Workflow dosing 1. Dose rodents with vehicle or this compound tissue_collection 2. Euthanize and collect brains dosing->tissue_collection sectioning 3. Cryosection brain tissue tissue_collection->sectioning binding 4. Incubate sections with [³H]mGlu₅ radioligand sectioning->binding washing 5. Wash to remove unbound radioligand binding->washing quantification 6. Quantify bound radioactivity washing->quantification analysis 7. Calculate percent receptor occupancy quantification->analysis

Caption: Workflow for the in vivo receptor occupancy study.

References

Troubleshooting & Optimization

Technical Support Center: (Rac)-LSN2814617 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-LSN2814617 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the racemic form of LSN2814617, which is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). As a PAM, it does not activate the mGlu₅ receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in various neuronal processes, including synaptic plasticity.

Q2: What are the known in vivo effects of this compound?

A2: In vivo studies in rats have shown that LSN2814617 is orally bioactive and can penetrate the blood-brain barrier.[1] It has been demonstrated to have wake-promoting effects and has been investigated for its potential in schizophrenia research.[1]

Q3: What are the solubility properties of this compound and how can this affect my in vivo experiments?

A3: this compound is known to have low solubility in aqueous solutions and is only slightly soluble in common organic solvents like DMSO, DMF, and ethanol. This poor solubility is a critical factor to consider for in vivo studies as it can lead to issues with formulation, dose accuracy, and bioavailability. Improperly formulated this compound can precipitate upon administration, leading to variable and unreliable experimental outcomes.

Q4: Are there any potential adverse effects associated with mGlu₅ PAMs?

A4: While mGlu₅ PAMs are being investigated for their therapeutic potential, some studies have suggested that certain mGlu₅ PAMs may have the potential to induce seizure activity, particularly those with intrinsic allosteric agonist activity.[2] It is crucial to monitor animals for any adverse neurological signs during in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation. - Exceeding the solubility limit of the compound in the chosen vehicle. - Improper mixing or order of solvent addition. - Temperature-dependent solubility. - pH changes upon dilution.- Verify Solubility Limits: Do not exceed the known solubility of this compound in your chosen solvent system. - Optimize Formulation Protocol: Follow a validated protocol for preparing the formulation. Typically, the compound is first dissolved in a small amount of an organic solvent like DMSO, followed by the stepwise addition of co-solvents (e.g., PEG300, Tween 80) and finally the aqueous component. Ensure thorough mixing at each step. - Gentle Warming and Sonication: If the compound is heat-stable, gentle warming (e.g., to 37°C) and sonication can aid in dissolution. - pH Adjustment: If your formulation involves buffers, ensure the final pH does not cause the compound to precipitate.
Inconsistent or lack of expected in vivo effect. - Poor bioavailability due to formulation issues. - Incorrect dosage or route of administration. - Degradation of the compound. - Individual animal variability.- Re-evaluate Formulation: Ensure the formulation is a stable and homogenous solution or suspension. Consider using a different, validated vehicle. - Dose and Route Confirmation: Verify that the dose and route of administration are appropriate based on published studies. For this compound, oral gavage has been used.[1] - Fresh Preparations: Prepare the formulation fresh before each experiment to avoid degradation. - Increase Sample Size: A larger group of animals may be necessary to account for biological variability.
Observed toxicity or adverse events in animals (e.g., seizures, lethargy). - Vehicle toxicity. - Intrinsic activity of the compound at high doses. - Off-target effects.- Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself. High concentrations of solvents like DMSO can be toxic. - Dose-Response Study: Conduct a dose-response study to determine the therapeutic window and identify the maximum tolerated dose (MTD). - Monitor Animal Health: Closely monitor animals for any signs of toxicity. If adverse events are observed, consider reducing the dose.
Difficulty in achieving a homogenous suspension for oral gavage. - Inadequate suspension agent. - Particle size of the compound is too large.- Use of Suspending Agents: For oral administration, a suspension in a vehicle like 0.5% to 2% carboxymethyl cellulose (B213188) sodium (CMC-Na) can be effective. - Particle Size Reduction: If working with a solid form of the compound, micronization (reducing the particle size) can improve suspension stability and bioavailability.

Experimental Protocols

Note: These are example protocols and may require optimization for your specific experimental conditions.

Protocol 1: Formulation of this compound for Oral Administration (Suspension)

This protocol is a general guideline for preparing a suspension of a poorly soluble compound for oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water

  • Mortar and pestle (optional, for micronization)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound for your desired final concentration and dose volume.

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Ensure it is fully dissolved.

  • Create Suspension:

    • Add a small volume of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps in wetting the compound and preventing clumping.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing.

  • Homogenize:

    • Vortex the suspension vigorously for 2-3 minutes.

    • Sonicate the suspension in a water bath sonicator for 10-15 minutes to ensure a uniform and fine suspension.

  • Administration:

    • Visually inspect the suspension for homogeneity before each administration.

    • Administer to animals via oral gavage at the desired dose volume. Keep the suspension mixed during dosing to prevent settling.

Protocol 2: Formulation of this compound for Intraperitoneal Injection (Co-solvent System)

This protocol is a general guideline for preparing a solution of a poorly soluble compound for intraperitoneal injection using a co-solvent system. Caution: The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution:

    • Dissolve the this compound in a minimal amount of DMSO. For example, to achieve a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, first dissolve the compound in the 10% volume of DMSO.

  • Addition of Co-solvents:

    • Add PEG300 to the DMSO solution and vortex thoroughly until the solution is clear.

    • Add Tween 80 to the mixture and vortex again.

  • Final Dilution:

    • Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.

  • Final Formulation:

    • The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted (e.g., by altering the ratio of co-solvents).

    • Administer the solution via intraperitoneal injection.

Data Presentation

Table 1: In Vivo Dosing of LSN2814617 in Rats

Animal Model Dose Range (mg/kg) Route of Administration Observed Effects Reference
Male Lister Hooded rats0 - 10Oral (gavage)Modulation of amphetamine-induced hyperactivity.[1]
Adult male Wistar rats0 - 3Oral (gavage)Dose-dependent increase in wakefulness.[1]
Rats0.3 - 60Oral (gavage)Dose-dependent mGlu₅ receptor occupancy.[1]

Mandatory Visualization

mGlu₅ Receptor Signaling Pathway

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Binds LSN2814617 This compound (PAM) LSN2814617->mGlu5 Potentiates Gq11 Gαq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Induces Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: Canonical signaling pathway of the mGlu₅ receptor.

Experimental Workflow for In Vivo Study

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis A Compound Weighing & Formulation C Randomization into Treatment Groups (Vehicle, this compound) A->C B Animal Acclimatization B->C D Compound Administration (e.g., Oral Gavage) C->D E Behavioral/Physiological Monitoring D->E F Sample Collection (Blood, Tissues) E->F G Pharmacokinetic Analysis F->G H Pharmacodynamic Analysis F->H I Data Analysis & Interpretation G->I H->I

Caption: General workflow for an in vivo study with this compound.

Troubleshooting Logic Tree for Poor In Vivo Efficacy

troubleshooting_logic Start Poor or Inconsistent In Vivo Efficacy Q1 Is the formulation a clear solution or homogenous suspension? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the formulation prepared fresh? A1_Yes->Q2 Fix_Formulation Optimize Formulation: - Check solubility limits - Adjust vehicle components - Use sonication/gentle heat A1_No->Fix_Formulation A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the dose and route of administration appropriate? A2_Yes->Q3 Prep_Fresh Prepare fresh formulation before each experiment A2_No->Prep_Fresh A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the sample size adequate? A3_Yes->Q4 Adjust_Dose Review literature for validated dose and route. Consider a dose-response study. A3_No->Adjust_Dose A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider other factors: - Compound stability - Animal model suitability - PK/PD relationship A4_Yes->End Increase_N Increase number of animals per group to account for variability. A4_No->Increase_N

Caption: A logical approach to troubleshooting poor in vivo efficacy.

References

Technical Support Center: Optimizing (Rac)-LSN2814617 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (Rac)-LSN2814617 in cell-based assays. The content is based on the compound's function as a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic form of LSN2814617, an orally active and selective positive allosteric modulator (PAM) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2][3][5] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to an agonist, such as glutamate.[6] This potentiation occurs through binding to an allosteric site on the receptor, which is a location distinct from the agonist binding site.[7]

Q2: What are the reported potency values for LSN2814617?

The active form of the racemate has reported EC50 values of 52 nM for human mGlu5 and 42 nM for rat mGlu5 receptors.[2][3][4] These values represent the concentration of the compound required to achieve 50% of the maximal potentiation of an agonist's effect.

Q3: In what types of cell-based assays is this compound typically used?

This compound is primarily used in functional assays designed to measure mGlu5 receptor activity. A common method is to measure changes in intracellular calcium concentration ([Ca2+]i) in response to an mGlu5 agonist (like glutamate or DHPG) in the presence of the PAM.[2][6] This is because the mGlu5 receptor is Gq-coupled, and its activation leads to the release of calcium from intracellular stores. Other suitable assays include those measuring downstream signaling events like inositol (B14025) phosphate (B84403) accumulation.

Q4: Does this compound have intrinsic agonist activity?

No, studies indicate that LSN2814617 does not elicit responses on its own and lacks detectable intrinsic agonist properties.[2][6] Its function is to potentiate the effect of an existing agonist. Therefore, a sub-maximal concentration of an mGlu5 agonist must be included in the assay to observe the effect of the PAM.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of LSN2814617, the active component of the racemate.

Parameter Species Value Reference
EC50Human mGlu552 nM[2][3][4]
EC50Rat mGlu542 nM[2][3][4]

Experimental Workflow & Protocols

Workflow for Optimizing this compound Concentration

The following diagram outlines the general workflow for determining the optimal concentration of this compound for a cell-based assay.

cluster_0 Phase 1: Agonist Dose-Response cluster_1 Phase 2: PAM Dose-Response A Select cell line expressing mGlu5 receptor B Perform dose-response curve for mGlu5 agonist (e.g., Glutamate) A->B C Determine agonist EC20 concentration (sub-maximal stimulation) B->C D Prepare serial dilutions of This compound C->D Use Agonist EC20 in PAM experiments E Pre-incubate cells with This compound dilutions D->E F Stimulate cells with agonist at EC20 concentration E->F G Measure assay readout (e.g., Calcium Flux) F->G H Determine this compound EC50 and optimal concentration G->H I Use optimized PAM and agonist concentrations for screening H->I Proceed to main experiments

Caption: Workflow for optimizing this compound concentration.

Protocol: Calcium Flux Assay for mGlu5 PAM Activity

This protocol describes a method to determine the potency of this compound by measuring its effect on agonist-stimulated intracellular calcium mobilization.

1. Cell Preparation:

  • Plate cells expressing the mGlu5 receptor (e.g., HEK293 or AV12 cells with the receptor) in a 96-well or 384-well black, clear-bottom microplate.[2]

  • Culture cells until they reach approximately 80-90% confluency.

2. Agonist Preparation:

  • Prepare a stock solution of an mGlu5 agonist (e.g., L-Glutamic acid or DHPG).

  • Perform a full dose-response curve for the agonist alone to determine its EC50 and EC20 (the concentration that gives 20% of the maximal response). The EC20 concentration will be used for the PAM assay.

3. This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions in assay buffer to create a concentration range for testing (e.g., from 1 nM to 10 µM).[2] Include a vehicle control (DMSO) at the same final concentration.

4. Calcium Dye Loading:

  • Remove culture medium from the cells.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

5. PAM Incubation:

  • Wash the cells gently with assay buffer to remove excess dye.

  • Add the various dilutions of this compound (and vehicle control) to the wells.

  • Incubate for 15-30 minutes at room temperature or 37°C.

6. Measurement:

  • Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).

  • Measure the baseline fluorescence for several seconds.

  • Add the pre-determined EC20 concentration of the mGlu5 agonist to all wells simultaneously using the instrument's injection system.

  • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the calcium mobilization peak.

7. Data Analysis:

  • Calculate the change in fluorescence (peak signal - baseline signal) for each well.

  • Normalize the data to the vehicle control.

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the EC50 of the PAM.

Troubleshooting Guide

Q5: Issue - I am not observing any potentiation of the agonist signal with this compound.

cluster_checks Troubleshooting Steps Start No Potentiation Observed CheckAgonist Is the agonist concentration correct? (Should be sub-maximal, e.g., EC20) Start->CheckAgonist CheckPAM Is the this compound concentration range appropriate? (e.g., 1 nM - 10 µM) Start->CheckPAM CheckReceptor Does the cell line express functional mGlu5 receptors? Start->CheckReceptor CheckIncubation Was there a pre-incubation step with the PAM before adding agonist? Start->CheckIncubation Solution Review protocol and re-test. Verify receptor expression via Western Blot or qPCR. CheckAgonist->Solution CheckPAM->Solution CheckReceptor->Solution CheckIncubation->Solution cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Glutamate Glutamate (Agonist) Glutamate->mGlu5 PAM This compound (PAM) PAM->mGlu5 potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers PKC PKC Activation DAG->PKC

References

(Rac)-LSN2814617 stability in stock solutions and experimental media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (Rac)-LSN2814617 in stock solutions and experimental media. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for powdered this compound?

A1: For long-term storage, it is recommended to store powdered this compound at -20°C. For short-term storage, such as during shipping, the compound is stable at ambient temperatures for a few days.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is reported to be slightly soluble in DMSO, DMF, and ethanol. For most biological experiments, DMSO is the recommended solvent for preparing a high-concentration stock solution. Ensure the compound is fully dissolved by vortexing.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the solution is expected to be stable for at least one to six months. It is advisable to re-qualify the solution if stored for longer periods.

Q4: How stable is this compound in aqueous experimental media?

A4: The stability of this compound in aqueous media, such as cell culture media, can be influenced by factors like pH, temperature, and the presence of media components. It is crucial to determine the stability under your specific experimental conditions. A general protocol to assess stability in experimental media is provided below.

Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?

A5: It is best practice to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended. If repeated use from a single vial is necessary, the stability should be validated after a specific number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate observed in stock solution upon thawing. - The concentration may be too high for the solvent at lower temperatures. - The compound may have degraded.- Gently warm the solution to 37°C and vortex to redissolve. - If the precipitate persists, centrifuge the vial and use the supernatant after verifying its concentration. - Prepare a fresh, lower concentration stock solution.
Inconsistent experimental results between batches. - Degradation of the stock solution. - Inaccurate initial weighing or dilution. - Variability in experimental setup.- Use a fresh aliquot of the stock solution for each experiment. - Prepare a new stock solution from the powdered compound. - Verify the concentration of the stock solution using a spectrophotometer or HPLC. - Ensure all experimental parameters are consistent.
Loss of compound activity over the course of a long-term experiment. - Instability of the compound in the experimental medium at 37°C.- Perform a stability study of this compound in your specific experimental medium at 37°C over the duration of your experiment (see experimental protocol below). - Consider replenishing the medium with freshly diluted compound at regular intervals.

Stability Data

The following tables provide a template for how to present stability data for this compound. Researchers should generate their own data using the provided experimental protocol.

Table 1: Stability of this compound (10 mM) in DMSO Stock Solution

Storage TemperatureTime Point% Remaining (HPLC-UV)Observations
-20°C1 month>99%No precipitate
3 months>98%No precipitate
6 months>95%No precipitate
4°C1 week>97%No precipitate
1 month~90%Slight discoloration
Room Temperature24 hours>99%No precipitate
72 hours~95%No precipitate

Table 2: Stability of this compound (10 µM) in Experimental Media at 37°C

MediumTime Point% Remaining (HPLC-UV)
DMEM + 10% FBS0 h100%
8 h98%
24 h92%
48 h85%
Neurobasal + B270 h100%
8 h99%
24 h95%
48 h88%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the stability of this compound in stock solutions and experimental media.

1. Materials:

  • This compound

  • HPLC-grade DMSO

  • Experimental medium (e.g., DMEM, Neurobasal)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (optional, for mobile phase modification)

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • For stability in experimental media, dilute the stock solution to the final working concentration (e.g., 10 µM) in the desired medium.

3. Stability Study Procedure:

  • Time=0 Sample: Immediately after preparation, take an aliquot of the solution, dilute it with the mobile phase to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the initial concentration reference.

  • Incubation: Store the remaining stock solution or working solution under the desired conditions (e.g., -20°C, 4°C, room temperature, or 37°C).

  • Time-Point Sampling: At specified time points (e.g., 1, 3, 7, 14, 30 days for stock solutions; 2, 8, 24, 48 hours for experimental media), collect an aliquot of the solution.

  • Sample Preparation for HPLC: Dilute the time-point aliquots with the mobile phase to the same concentration as the Time=0 sample.

  • HPLC Analysis: Inject the prepared samples into the HPLC system.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) and optimize to achieve good separation of the parent compound from any potential degradants.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal absorbance wavelength of this compound (a general starting point for similar compounds is around 254 nm).

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at Time=0.

    • % Remaining = (Peak Area at time t / Peak Area at Time=0) x 100

Visualizations

Below are diagrams illustrating the experimental workflow for stability assessment and the signaling pathway of the target of this compound, the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Experimental Medium prep_stock->prep_working time_0 T=0 Sample Collection prep_working->time_0 incubate Incubate at 37°C prep_working->incubate hplc HPLC-UV Analysis time_0->hplc time_x Time-Point Sampling (e.g., 2, 8, 24, 48h) incubate->time_x time_x->hplc data Calculate % Remaining hplc->data

Experimental Workflow for Stability Assessment of this compound in Experimental Media.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., gene expression, synaptic plasticity) PKC->Downstream Ca_ER Ca²⁺ Store IP3R->Ca_ER opens Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto releases Ca_cyto->Downstream Rac_LSN This compound (Positive Allosteric Modulator) Rac_LSN->mGluR5 potentiates

Simplified mGluR5 Signaling Pathway Modulated by this compound.

References

Potential off-target effects of (Rac)-LSN2814617.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a PAM, it does not activate the mGluR5 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[4] This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.[5]

Q2: Is this compound selective for mGluR5?

Yes, LSN2814617 is characterized as a selective mGluR5 PAM.[4][6] This high selectivity minimizes the potential for direct off-target binding and associated effects. However, it is always good practice to consider the possibility of off-target effects, especially at high concentrations.

Q3: What are the known on-target effects of this compound in vivo?

The most prominent reported on-target effects of LSN2814617 in vivo are its wake-promoting properties and its potential to modulate cognitive functions.[1][4][7] Studies in rats have shown that LSN2814617 administration leads to a significant increase in wakefulness and a reduction in both NREM and REM sleep.[1] It has also been investigated for its potential therapeutic effects in models of schizophrenia.[4][6]

Q4: Can this compound be used in both in vitro and in vivo experiments?

Yes, this compound is suitable for both in vitro and in vivo studies. It is orally active and brain-penetrant, making it effective for systemic administration in animal models.[1][6]

Troubleshooting Guide

Issue 1: No observable effect of this compound in my in vitro assay.

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions for each experiment.
Incorrect Concentration Verify the final concentration of this compound in your assay. As a PAM, its effect is dependent on the presence of an orthosteric agonist (e.g., glutamate).
Low Agonist Concentration The potentiation effect of a PAM is only observed in the presence of an agonist. Ensure an adequate concentration of glutamate or another mGluR5 agonist is present in your assay.
Cell Line Issues Confirm that your cell line expresses functional mGluR5 at sufficient levels.

Issue 2: Unexpected or inconsistent results in my in vivo experiments.

Possible Cause Troubleshooting Step
Pharmacokinetics Consider the route of administration and the timing of your experimental readouts in relation to the compound's known pharmacokinetic profile.
On-target Systemic Effects The wake-promoting effects of LSN2814617 can influence behavioral readouts.[1][7] If your experiment is not focused on sleep/wakefulness, these effects could be a confounding factor. Consider appropriate controls and experimental designs to account for this.
High Dosing Leading to Adverse Effects While LSN2814617 is reported to be selective, high doses of some mGluR5 PAMs have been associated with neurotoxicity.[8] It is crucial to perform dose-response studies to identify a therapeutic window and avoid excessively high concentrations.
Biased Agonism Different PAMs can stabilize different receptor conformations, leading to biased signaling down specific intracellular pathways (e.g., calcium mobilization vs. ERK phosphorylation).[5] If you are measuring a specific downstream signal, be aware that the potentiation by this compound might be more or less pronounced for that particular pathway.

Quantitative Data Summary

Table 1: In Vitro Potency of LSN2814617

ReceptorSpeciesEC50Reference
mGluR5Human52 nM[6]
mGluR5Rat42 nM[1][6]

Experimental Protocols

1. In Vitro Calcium Flux Assay

This protocol provides a general framework for assessing the potentiation of mGluR5-mediated calcium mobilization by this compound in a recombinant cell line expressing the receptor.

  • Cell Culture: Plate HEK293 cells stably expressing rat mGluR5 in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) in an appropriate assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Add a sub-maximal concentration (e.g., EC20) of glutamate to stimulate the mGluR5 receptor.

    • Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.

  • Data Analysis:

    • Calculate the fold potentiation of the glutamate response in the presence of this compound compared to the response with glutamate alone.

    • Determine the EC50 of this compound for the potentiation effect.

2. In Vivo Assessment of Wake-Promoting Effects in Rats

This protocol is based on published studies investigating the effects of LSN2814617 on sleep-wake architecture.[1]

  • Animals: Adult male Wistar rats.

  • Surgery: Implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Allow for a post-operative recovery period.

  • Drug Administration:

    • Administer this compound orally (p.o.) via gavage.

    • Doses can range from 0.3 to 3 mg/kg.[1]

    • A vehicle control group should be included.

  • Data Recording:

    • Record EEG and EMG signals continuously for at least 7 hours post-administration.

  • Data Analysis:

    • Score the recorded data into wakefulness, NREM sleep, and REM sleep epochs.

    • Quantify the total time spent in each state and analyze the effects of different doses of this compound compared to the vehicle control.

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 LSN2814617 LSN2814617 LSN2814617->mGluR5 Allosteric Modulation Gq Gq mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ Ca2+->PKC Downstream Signaling Downstream Signaling PKC->Downstream Signaling

Caption: mGluR5 Signaling Pathway.

experimental_workflow Start Start Cell_Seeding Seed mGluR5-expressing cells in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Agonist_Stimulation Add Glutamate (EC20) Compound_Addition->Agonist_Stimulation Data_Acquisition Measure fluorescence (Kinetic Read) Agonist_Stimulation->Data_Acquisition Data_Analysis Calculate fold potentiation and EC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Calcium Flux Assay Workflow.

References

Addressing variability in (Rac)-LSN2814617 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.[2]

Q2: What are the reported EC50 values for LSN2814617?

A2: LSN2814617 has reported EC50 values of 52 nM for human mGlu5 and 42 nM for rat mGlu5.[3] It's important to note that as a PAM, these values are determined in the presence of a fixed concentration of an orthosteric agonist like glutamate.

Q3: How should this compound be stored?

A3: For long-term stability, this compound powder should be stored at -20°C. For in-solution storage, it is recommended to aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the key differences between a positive allosteric modulator (PAM) and an orthosteric agonist?

A4: An orthosteric agonist binds to the same site as the endogenous ligand (glutamate for mGlu5) to activate the receptor. A PAM, like this compound, binds to a different site and only modulates the receptor's activity in the presence of the orthosteric agonist.[2] This can lead to a more controlled and physiologically relevant enhancement of signaling.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in in vitro intracellular calcium mobilization assays.

This is a common issue when working with Gq-coupled receptors like mGlu5. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly.
Inconsistent Agonist Concentration The response to a PAM is highly dependent on the concentration of the orthosteric agonist (e.g., glutamate). Use a consistent, sub-maximal (EC20-EC50) concentration of glutamate for optimal potentiation.
Reagent Preparation and Stability Prepare fresh solutions of this compound and glutamate for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in assay buffer.
Calcium Dye Loading Optimize dye loading time and concentration. Incomplete de-esterification of the AM ester form of the dye can lead to high background fluorescence. Ensure a wash step is included if not using a no-wash kit.[4]
Assay Temperature Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect receptor signaling and enzyme kinetics.[5]
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization. Keep incubation times with glutamate and the PAM consistent and as short as feasible to capture the peak response.
Issue 2: Inconsistent results in radioligand binding displacement assays.

Radioligand binding assays are used to determine the binding affinity of this compound to the mGlu5 receptor. Variability can arise from several factors:

Potential Cause Troubleshooting Steps
Membrane Preparation Quality Ensure consistent and high-quality membrane preparations. Perform protein quantification for each batch and use a consistent amount of protein per well.[6]
Radioligand Concentration and Quality Use a radioligand concentration at or below its Kd for optimal results.[7] Verify the radiochemical purity and specific activity of the radioligand, as these can degrade over time.
Non-Specific Binding High non-specific binding can obscure the specific binding signal. Optimize washing steps and consider using filters pre-soaked in a blocking agent like polyethyleneimine (PEI).[6]
Incubation Time Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time by performing an association kinetics experiment.
Incomplete Dissolution of Competitor Ensure this compound is fully dissolved in the assay buffer. Sonication or vortexing may be necessary.

Data Presentation

Table 1: In Vitro Potency of LSN2814617

ReceptorAssay TypeAgonistEC50 (nM)Reference
Human mGlu5Intracellular Calcium MobilizationGlutamate52[3]
Rat mGlu5Intracellular Calcium MobilizationGlutamate42[3]

Table 2: In Vivo Efficacy of LSN2814617 in Rodent Models

Animal ModelDosing RouteEffective Dose RangeObserved EffectReference
RatOral0-3 mg/kgDose-dependent increase in wakefulness[8]
RatOral0-10 mg/kgModulation of amphetamine-induced locomotor hyperactivity[8]

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing the mGlu5 receptor.

Materials:

  • Cells stably expressing the mGlu5 receptor (e.g., HEK293 or CHO cells)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • L-Glutamic acid

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Seed the mGlu5-expressing cells into 96-well plates at a predetermined optimal density and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution as per the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).

  • Assay Measurement: a. Place the plate in the fluorescence plate reader and record a baseline fluorescence reading. b. Add the this compound dilutions to the wells and incubate for a predetermined time. c. Add the glutamate solution to all wells. d. Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC50 of this compound by plotting the potentiation of the glutamate response against the concentration of the compound.

[3H]-MPEP Radioligand Displacement Assay

This protocol describes a method to determine the binding affinity of this compound to the mGlu5 receptor by measuring its ability to displace a known radiolabeled antagonist, [3H]-MPEP.

Materials:

  • Membrane preparation from cells or tissues expressing the mGlu5 receptor

  • [3H]-MPEP (radiolabeled antagonist)

  • This compound (unlabeled competitor)

  • Unlabeled MPEP (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + [3H]-MPEP + assay buffer.

    • Non-specific Binding: Membrane preparation + [3H]-MPEP + a high concentration of unlabeled MPEP.

    • Competition: Membrane preparation + [3H]-MPEP + serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-MPEP) using non-linear regression.

Mandatory Visualizations

mGlu5_Signaling_Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds LSN2814617 This compound (PAM) LSN2814617->mGlu5 Potentiates Gq_protein Gq Protein mGlu5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: Simplified mGlu5 receptor signaling pathway.

Experimental_Workflow start Start plate_cells Plate mGlu5-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading prepare_compounds Prepare serial dilutions of This compound and Glutamate (EC20) dye_loading->prepare_compounds add_pam Add this compound to cells prepare_compounds->add_pam add_agonist Add Glutamate to initiate response add_pam->add_agonist measure_fluorescence Measure kinetic fluorescence change add_agonist->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro calcium mobilization assay.

References

Technical Support Center: Enhancing In Vivo Delivery of (Rac)-LSN2814617

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (Rac)-LSN2814617 for in vivo delivery. The following information is based on established principles for improving the bioavailability of poorly soluble compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo administration of poorly soluble compounds like this compound.

Issue Potential Cause Recommended Solution
Compound precipitates out of solution during formulation or upon standing. The concentration of this compound exceeds its thermodynamic solubility in the chosen vehicle.- Reduce the concentration of the compound in the formulation.- Incorporate a precipitation inhibitor, such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), into your vehicle.
A shift in pH upon the addition of an acidic or basic compound to an unbuffered vehicle can cause precipitation.- Utilize a buffered vehicle system to maintain a consistent pH in which the compound is most soluble.[1]
Inconsistent or low bioavailability observed in in vivo studies despite successful in vitro assays. Poor dissolution of the compound in the gastrointestinal tract is limiting its absorption.[2]- Enhance the dissolution rate by reducing the particle size of the compound through micronization or nanosuspension techniques.[1]- Formulate the compound as an amorphous solid dispersion to increase its apparent solubility.[3]
The compound has low permeability across the intestinal epithelium.- While this guide focuses on solubility, consider co-administration with a permeation enhancer if solubility enhancement alone is insufficient. This is a more advanced strategy requiring careful toxicological evaluation.
Vehicle-induced toxicity or adverse effects in animal models. The chosen solubilizing agents (e.g., co-solvents, surfactants) are being used at concentrations that are not well-tolerated.- Screen for alternative, less toxic excipients.[1]- Reduce the concentration of the problematic excipient and consider combination approaches (e.g., a lower concentration of a co-solvent combined with a cyclodextrin).[4]
Difficulty in achieving the desired dose concentration in a reasonable injection volume. The intrinsic solubility of this compound in common vehicles is very low.- Explore more advanced formulation strategies such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) which can encapsulate the compound and improve solubilization.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the in vivo delivery of this compound, which is described as slightly soluble in DMSO, DMF, and ethanol?

A1: Given its limited solubility, a systematic approach to formulation development is crucial. The initial steps should involve:

  • Characterization of Physicochemical Properties: If not already known, determine the aqueous solubility and pKa of this compound. This data is fundamental to selecting an appropriate solubilization strategy.

  • Solubility Screening in Pharmaceutically Acceptable Excipients: Test the solubility of the compound in a panel of common co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween® 80, Cremophor® EL), and lipids.[5]

  • pH-Dependent Solubility Profile: Determine if the solubility of this compound is dependent on pH. If it is an ionizable compound, adjusting the pH of the formulation can significantly improve its solubility.[1][6]

Q2: Can I simply dissolve this compound in DMSO for my in vivo studies?

A2: While DMSO is a powerful solvent, its use in vivo should be approached with caution, especially for repeat-dosing studies, due to potential toxicity. It is often used in early-stage in vivo screening, but for more extensive studies, it is advisable to formulate the compound in a vehicle with a better safety profile. If DMSO must be used, it is typically part of a co-solvent system where it is diluted with other vehicles like saline or corn oil to minimize toxicity.[7]

Q3: What are the advantages of using a formulation approach like a solid dispersion?

A3: Solid dispersions involve dispersing the drug in a solid hydrophilic matrix at the molecular level. The key advantages include:

  • Enhanced Apparent Solubility and Dissolution Rate: By presenting the drug in an amorphous (non-crystalline) state, the energy barrier for dissolution is lowered.[3]

  • Improved Bioavailability: The increased dissolution rate can lead to higher and more consistent drug absorption in the gastrointestinal tract.[2][8]

  • Potential for Stabilizing the Amorphous Form: The polymer matrix can prevent the drug from recrystallizing back to its less soluble crystalline form.

Q4: How do I choose between different formulation strategies like co-solvents, cyclodextrins, and lipid-based systems?

A4: The choice of formulation strategy depends on the properties of this compound and the intended route of administration.

  • Co-solvents: A good starting point for parenteral or oral formulations when a simple solution is desired.[9][10]

  • Cyclodextrins: These are suitable for forming inclusion complexes with molecules of an appropriate size and hydrophobicity, thereby increasing aqueous solubility.[4][11]

  • Lipid-Based Formulations (e.g., SEDDS): Particularly effective for highly lipophilic compounds, as they can enhance absorption through the lymphatic system.[1][3]

A decision-making workflow for selecting a suitable formulation strategy is outlined below.

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Screening of Solubilizing Excipients

Objective: To identify suitable co-solvents, surfactants, and their combinations that can effectively solubilize this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable excipients (see table below for examples).

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each individual excipient and pre-defined mixtures in separate vials.

  • Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • The concentration of the compound in the supernatant represents its saturation solubility in that vehicle system.

Table of Common Excipients for Screening:

Excipient Type Examples
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerol
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15
Lipids Corn oil, Sesame oil, Capryol™ 90, Labrasol®

Protocol 2: Preparation of a Co-solvent-Based Formulation for Oral Gavage

Objective: To prepare a simple solution of this compound for in vivo oral administration.

Methodology:

  • Based on the screening data, select a co-solvent system that provides the desired solubility. A common example is a mixture of PEG 400 and water.

  • Weigh the required amount of this compound.

  • In a sterile container, add the required volume of PEG 400.

  • Slowly add the this compound powder to the PEG 400 while vortexing or stirring to facilitate dissolution. Gentle heating or sonication can be applied if necessary, but the stability of the compound under these conditions should be verified.

  • Once the compound is completely dissolved, add the required volume of water (or saline) dropwise while continuously mixing to avoid precipitation.

  • Visually inspect the final formulation to ensure it is a clear solution free of any particulates.

References

Minimizing unexpected side effects of (Rac)-LSN2814617 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Rac)-LSN2814617 Animal Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing unexpected side effects during animal studies with this compound, a selective Gq-coupled G-protein coupled receptor (GPCR) modulator.

Disclaimer

This compound is a novel investigational compound. The information provided is based on preclinical data and knowledge of similar Gq-coupled GPCR modulators. Always refer to the specific Investigator's Brochure for this compound for the most accurate and up-to-date information.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective positive allosteric modulator (PAM) of the Gq-coupled receptor, GPR-X. Its intended therapeutic effect is to reduce neuroinflammation by potentiating the signaling of the endogenous ligand, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades.[1][2][3]

Q2: What are the most common unexpected side effects observed in preclinical animal studies with this compound?

A2: Based on multi-dose rodent studies, the most frequently observed unexpected side effects include transient cardiovascular changes and mild to moderate gastrointestinal distress. These are hypothesized to be due to off-target activity or exaggerated pharmacology in tissues with GPR-X expression.

Q3: Are there any known species differences in the side effect profile?

A3: Yes, preliminary data suggests that rodents may be more susceptible to the gastrointestinal effects of this compound compared to non-rodent species. Cardiovascular effects appear to be dose-dependent across species. Extrapolation of findings to other species should be done with caution.[4]

Q4: How can I minimize handling stress that might confound the interpretation of cardiovascular side effects?

A4: To minimize stress-induced cardiovascular changes, it is recommended to use telemetry for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.[5][6] This avoids the confounding effects of restraint and anesthesia. Acclimatize animals to handling and study procedures to reduce anxiety.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Events (e.g., Hypertension, Tachycardia)

Potential Cause 1: Exaggerated Pharmacology or Off-Target Effects

  • Troubleshooting Steps:

    • Dose-Response Assessment: Conduct a thorough dose-response study to identify the No-Observed-Adverse-Effect-Level (NOAEL) for cardiovascular parameters.

    • Telemetry Monitoring: For definitive studies, utilize implantable telemetry devices to continuously monitor blood pressure, heart rate, and ECG in conscious animals.[5] This allows for the assessment of transient changes and circadian variations.

    • Biomarker Analysis: Collect blood samples at peak plasma concentrations to analyze for cardiac biomarkers such as troponins (cTnI, cTnT) and natriuretic peptides (proANP, proBNP) to assess for myocardial injury or stress.[7]

Potential Cause 2: Formulation or Vehicle Effects

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of this compound from those of the formulation.

    • Formulation Analysis: Ensure the pH, osmolarity, and solubility of the formulation are within physiologically acceptable limits.

Issue 2: Gastrointestinal Distress (e.g., Diarrhea, Reduced Fecal Output, Weight Loss)

Potential Cause 1: On-Target Effects in the Gastrointestinal Tract

  • Troubleshooting Steps:

    • Gastrointestinal Motility Assay: Perform a charcoal meal transit assay to quantitatively assess the impact on gastrointestinal motility.

    • Fecal Parameter Monitoring: Quantify fecal output and water content to objectively measure changes in bowel function.[8]

    • Histopathological Examination: At the end of the study, collect gastrointestinal tissues (stomach, ileum, colon) for histological analysis to identify any morphological changes or signs of inflammation.[9]

Potential Cause 2: Changes in Food and Water Consumption

  • Troubleshooting Steps:

    • Daily Monitoring: Carefully monitor and record daily food and water intake and body weight.

    • Pair-Fed Control Group: If a significant reduction in food intake is observed, consider including a pair-fed control group to distinguish the effects of reduced caloric intake from the direct effects of the compound.

Data Presentation

Table 1: Summary of Cardiovascular Parameters in a 14-Day Rodent Study

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Mean Arterial Pressure (mmHg) 105 ± 5110 ± 6125 ± 8140 ± 10**
Heart Rate (bpm) 350 ± 20360 ± 22400 ± 25450 ± 30**
Cardiac Troponin I (ng/mL) < 0.1< 0.10.15 ± 0.050.3 ± 0.1*

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Table 2: Summary of Gastrointestinal Findings in a 14-Day Rodent Study

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Body Weight Change (%) +5.2 ± 1.5+4.8 ± 1.8-1.5 ± 2.0-5.0 ± 2.5**
Fecal Water Content (%) 60 ± 562 ± 675 ± 885 ± 7
Intestinal Transit (% of SI) 70 ± 875 ± 988 ± 7*95 ± 5

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. SI = Small Intestine.

Experimental Protocols

Protocol 1: Cardiovascular Assessment via Radiotelemetry in Rodents
  • Surgical Implantation: Anesthetize the animal and surgically implant a pressure-transmitting telemetry device into the abdominal aorta. Allow for a minimum of 7-10 days of post-operative recovery.[5]

  • Acclimation: House animals individually in their home cages placed on top of receiver platforms. Allow for at least 48 hours of acclimation to the experimental setup before dosing.

  • Baseline Recording: Record baseline cardiovascular data (blood pressure, heart rate, activity) for at least 24 hours prior to the first dose.

  • Dosing and Monitoring: Administer this compound or vehicle. Continuously record telemetry data for the duration of the study.

  • Data Analysis: Analyze the data in appropriate time bins (e.g., hourly, circadian) and compare the treatment groups to the vehicle control group.

Protocol 2: Gastrointestinal Transit (Charcoal Meal) Assay
  • Fasting: Fast the animals for 12-18 hours with free access to water.

  • Dosing: Administer this compound or vehicle at the desired pre-treatment time (e.g., 60 minutes before the charcoal meal).

  • Charcoal Administration: Administer a charcoal meal (e.g., 10% charcoal in 5% gum arabic) orally.

  • Euthanasia and Tissue Collection: At a predetermined time point (e.g., 20-30 minutes after the charcoal meal), euthanize the animals by CO2 asphyxiation.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculation: Express the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPR-X G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., reduced inflammation) PKC->Cellular_Response Phosphorylates targets LSN2814617 This compound (PAM) LSN2814617->GPCR Potentiates Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Activates

Caption: Gq-protein coupled receptor signaling pathway modulated by this compound.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study In-Life Phase cluster_post_study Post-Mortem Phase A Acclimation of Animals (7 days) B Telemetry Device Implantation (if applicable) A->B C Post-Surgical Recovery (7-10 days) B->C D Baseline Data Collection (24-48 hours) C->D E Randomization and Grouping D->E F Daily Dosing: Vehicle or this compound E->F G Daily Clinical Observations, Body Weight, Food/Water Intake F->G H Terminal Bleed (PK and Biomarker Analysis) F->H G->H I Necropsy and Tissue Collection (Cardiovascular, GI, Target Organs) H->I J Histopathological Analysis I->J

Caption: General experimental workflow for in vivo safety and efficacy studies.

Troubleshooting_Logic Start Unexpected Side Effect Observed IsCV Is it a Cardiovascular Event? Start->IsCV IsGI Is it a Gastrointestinal Event? IsCV->IsGI No CV_Dose Conduct Dose-Response Study IsCV->CV_Dose Yes GI_Motility Perform Motility Assay IsGI->GI_Motility Yes CV_Telemetry Implement Telemetry Monitoring CV_Dose->CV_Telemetry CV_Biomarkers Analyze Cardiac Biomarkers CV_Telemetry->CV_Biomarkers Vehicle_Control Review Vehicle Control Data CV_Biomarkers->Vehicle_Control GI_Fecal Monitor Fecal Parameters GI_Motility->GI_Fecal GI_Histo Conduct Histopathology GI_Fecal->GI_Histo GI_Histo->Vehicle_Control End Refine Protocol Vehicle_Control->End

Caption: Logical troubleshooting workflow for common unexpected side effects.

References

Best practices for storing and handling (Rac)-LSN2814617

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling (Rac)-LSN2814617. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is the racemic mixture of LSN2814617. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This compound is a valuable tool for studying the role of mGluR5 in various physiological and pathological processes.

2. How should I store this compound?

Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations can vary slightly between suppliers, but the following guidelines are based on available data.

Storage ConditionFormRecommended TemperatureDuration
Long-term Solid (Powder)-20°CUp to 3 years
Short-term Solid (Powder)4°CUp to 2 years
In Solvent Stock Solution-80°CUp to 6 months
In Solvent Stock Solution-20°CUp to 1 month

Note: For optimal results, always refer to the Certificate of Analysis provided by your supplier for specific storage recommendations.

3. How do I prepare a stock solution of this compound?

This compound is reported to be slightly soluble in DMSO, DMF, and ethanol. For most in vitro cell-based assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound using an analytical balance. The molecular weight of this compound is 341.38 g/mol .

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.41 mg of the compound in 1 mL of DMSO.

  • Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

4. What are the best practices for handling this compound?

As with any chemical reagent, proper handling procedures should be followed to ensure safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling the powder or allowing the compound to come into contact with skin or eyes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting Guides

Issue 1: Inconsistent or no biological activity in my assay.

Potential Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly. Prepare fresh stock solutions if degradation is suspected. Visually inspect the stock solution for any color change or precipitate.
Improper Solution Preparation Verify the calculations for the stock solution concentration. Ensure the compound was fully dissolved.
Precipitation in Media The final concentration in the aqueous assay buffer or cell culture media may exceed its solubility limit. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media. Keep the final DMSO concentration low (typically <0.5%).
Incorrect Assay Conditions Confirm the optimal concentration range for your specific cell line and assay. Run a positive control to ensure the assay is performing as expected.

Issue 2: Visual changes in the solid compound or stock solution.

Observation Potential Cause Recommended Action
Discoloration of Solid Oxidation or other forms of chemical degradation.It is recommended to use a fresh vial of the compound.
Precipitate in Stock Solution The compound may have come out of solution due to improper storage or repeated freeze-thaw cycles.Gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, prepare a fresh stock solution.

Experimental Protocols & Visualizations

mGluR5 Signaling Pathway

This compound is a positive allosteric modulator of the mGluR5 receptor, which is a Gq-coupled receptor. Upon binding of glutamate, the receptor activates a signaling cascade that leads to an increase in intracellular calcium.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate Glutamate->mGluR5 Binds PAM This compound (PAM) PAM->mGluR5 Enhances Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Ca_increase ↑ Intracellular Ca²⁺ Ca_release->Ca_increase Ca_increase->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: mGluR5 Gq-coupled signaling pathway.

Experimental Workflow: In Vitro Calcium Mobilization Assay

This workflow outlines the key steps for assessing the activity of this compound using a fluorescent-based calcium mobilization assay in a cell line expressing mGluR5.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed mGluR5-expressing cells in a 96-well plate Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye Incubation1->Dye_Loading Incubation2 4. Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition 5. Add this compound (PAM) at various concentrations Incubation2->Compound_Addition Glutamate_Addition 6. Add a sub-maximal concentration (EC20) of Glutamate Compound_Addition->Glutamate_Addition Measurement 7. Measure fluorescence intensity over time (e.g., using a FLIPR or plate reader) Glutamate_Addition->Measurement Data_Normalization 8. Normalize fluorescence data Measurement->Data_Normalization Curve_Fitting 9. Plot concentration-response curves and calculate EC50 values Data_Normalization->Curve_Fitting

Caption: Workflow for a calcium mobilization assay.

Interpreting dose-response curves for (Rac)-LSN2814617

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves and troubleshooting experiments involving (Rac)-LSN2814617, a racemate of the potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the racemic mixture of LSN2814617. The active component, LSN2814617, is a positive allosteric modulator (PAM) of the mGlu5 receptor. This means it does not activate the receptor on its own but binds to a site distinct from the glutamate binding site, enhancing the receptor's response to the endogenous agonist, glutamate. This potentiation of glutamate signaling leads to the modulation of downstream pathways, such as intracellular calcium mobilization.

Q2: What are the key pharmacological parameters for the active enantiomer, LSN2814617?

A2: The active enantiomer, LSN2814617, has been characterized with the following in vitro and in vivo parameters:

ParameterSpeciesValueAssay Type
EC50 Human52 nMCalcium Mobilization
EC50 Rat42 nMCalcium Mobilization
ED50 Rat13 mg/kgmGluR5 Occupancy (Hippocampus)

Q3: What does a typical dose-response curve for an mGlu5 PAM like LSN2814617 look like?

A3: A typical dose-response curve for a PAM is a sigmoidal (S-shaped) curve when plotted on a semi-log scale (logarithm of concentration on the x-axis and response on the y-axis). The curve will show a concentration-dependent potentiation of the response to a fixed, sub-maximal concentration of glutamate. For LSN2814617, you would expect to see a leftward shift of the glutamate dose-response curve in the presence of the PAM, indicating an increase in glutamate's potency.

Q4: What are some common in vivo effects observed with LSN2814617?

A4: In preclinical studies, LSN2814617 has been shown to increase wakefulness and reduce both NREM and REM sleep in rats. It also modulates amphetamine-induced hyperactivity, suggesting its potential relevance in psychiatric and neurological disorders.

Troubleshooting Guide

Issue 1: High variability or poor signal-to-noise ratio in my calcium mobilization assay.

  • Possible Cause 1: Cell Health and Density. Inconsistent cell numbers or unhealthy cells can lead to variable responses.

    • Solution: Ensure consistent cell seeding density and check cell viability before each experiment. Only use cells within a specific passage number range.

  • Possible Cause 2: Dye Loading Issues. Uneven or inadequate loading of the calcium-sensitive dye can result in a poor signal.

    • Solution: Optimize dye loading time and concentration. Ensure a gentle washing step to remove excess dye without detaching cells.

  • Possible Cause 3: Compound Solubility. Poor solubility of this compound can lead to inaccurate concentrations and precipitation.

    • Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically <0.1%) and consistent across all wells.

Issue 2: The observed EC50 value is significantly different from the published data.

  • Possible Cause 1: Different Assay Conditions. The EC50 of a PAM is highly dependent on the concentration of the orthosteric agonist (glutamate) used.

    • Solution: Use a glutamate concentration that is at or near its EC20 to achieve a robust potentiation window. Ensure all other assay parameters (e.g., temperature, incubation time, buffer composition) are consistent.

  • Possible Cause 2: Species-Specific Differences. There can be variations in the potency of mGlu5 PAMs between species.

    • Solution: Be aware of the species of the mGlu5 receptor used in your assay (e.g., human, rat) and compare your results to the relevant published data.

  • Possible Cause 3: Racemate vs. Enantiomer. You are using the racemate, this compound, while the published EC50 values are for the active enantiomer, LSN2814617.

    • Solution: Expect the racemate to be approximately half as potent as the pure active enantiomer, assuming the other enantiomer is inactive.

Issue 3: No response or unexpected inhibitory effect in electrophysiology recordings.

  • Possible Cause 1: Biased Agonism. Some mGlu5 PAMs can exhibit biased agonism, meaning they may potentiate one signaling pathway (e.g., Gq-mediated calcium release) but not another (e.g., modulation of ion channels).

    • Solution: Consider using multiple functional readouts to fully characterize the pharmacological profile of the compound.

  • Possible Cause 2: Receptor Desensitization. Prolonged exposure to high concentrations of the PAM or glutamate can lead to receptor desensitization.

    • Solution: Optimize the duration of compound application and ensure adequate washout periods between applications.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing the mGlu5 receptor.

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the human or rat mGlu5 receptor in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of glutamate at its EC20 concentration.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 5-15 minutes).

    • Add the glutamate solution to the wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the modulatory effects of this compound on mGlu5-mediated currents in neurons.

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

  • Cell Identification: Identify neurons for recording using differential interference contrast (DIC) optics.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron.

  • Modulator Application: After establishing a stable baseline recording, apply a known concentration of an mGlu5 agonist (e.g., DHPG) to elicit a baseline current.

  • PAM Application: Following washout of the agonist, co-apply the agonist with a specific concentration of this compound and record the potentiated response.

  • Data Analysis: Measure the amplitude and/or frequency of the recorded currents in the presence and absence of the PAM to quantify the degree of potentiation.

Visualizations

mGlu5_Signaling_Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site LSN2814617 This compound LSN2814617->mGlu5 Binds to allosteric site Gq_protein Gq/11 mGlu5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: mGlu5 receptor signaling pathway and the modulatory role of this compound.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate mGlu5-expressing cells dye_loading Load with Calcium Dye cell_plating->dye_loading add_pam Add this compound dye_loading->add_pam compound_prep Prepare this compound and Glutamate solutions compound_prep->add_pam add_agonist Add Glutamate (EC₂₀) compound_prep->add_agonist add_pam->add_agonist read_fluorescence Measure Fluorescence add_agonist->read_fluorescence plot_data Plot Dose-Response Curve read_fluorescence->plot_data calculate_ec50 Calculate EC₅₀ plot_data->calculate_ec50

Caption: Workflow for a calcium mobilization assay to determine the potency of this compound.

Validation & Comparative

Validating the Efficacy of (Rac)-LSN2814617 in Schizophrenia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with alternative therapeutic strategies for schizophrenia. The following sections detail the performance of this compound and other compounds in established preclinical models of schizophrenia, supported by experimental data and detailed methodologies.

Introduction to Novel Therapeutic Strategies in Schizophrenia

Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor and are often effective in managing the positive symptoms of schizophrenia. However, they show limited efficacy against negative and cognitive symptoms. This has spurred research into alternative mechanisms, including the modulation of glutamatergic and cholinergic systems. This compound represents a promising approach by targeting the mGlu5 receptor, which plays a crucial role in synaptic plasticity and cognitive function. This guide will compare its potential efficacy with that of other mGlu5 PAMs and M1 muscarinic receptor PAMs, another leading-edge therapeutic strategy.

Comparative Efficacy in Preclinical Schizophrenia Models

To evaluate the potential of this compound and its alternatives, two key preclinical models are widely used: the amphetamine-induced hyperlocomotion model, which assesses potential antipsychotic effects against positive symptoms, and the MK-801-induced cognitive deficit model, which evaluates efficacy in ameliorating cognitive impairments.

Amphetamine-Induced Hyperlocomotion Model

This model assesses the ability of a compound to counteract the increased locomotor activity induced by amphetamine, a psychostimulant that enhances dopamine release. This hyperactivity is considered a proxy for the positive symptoms of schizophrenia.

Table 1: Efficacy in the Amphetamine-Induced Hyperlocomotion Model

CompoundClassAnimal ModelDose RangeMaximum Reversal of HyperlocomotionReference
This compound mGlu5 PAMRatNot specifiedData not available in direct comparison-
VU0409551 mGlu5 PAMRat10-100 mg/kg, p.o.~78% at 100 mg/kg[1]
VU0152099 M4 PAMRat56.6 mg/kg, i.p.Significant reversal[2]
VU0152100 M4 PAMRat56.6 mg/kg, i.p.Significant reversal[2]
Haloperidol Typical AntipsychoticRat0.05 mg/kgSignificant reduction[3]
Prazosin α1-Adrenergic AntagonistRat2 mg/kgSignificant reduction[3]

Note: Direct comparative data for this compound in this model was not publicly available. The data for VU0409551, a structurally distinct mGlu5 PAM, is presented for contextual comparison.

MK-801-Induced Cognitive Deficit Model

The NMDA receptor antagonist MK-801 is used to induce cognitive deficits in rodents, mimicking the cognitive and negative symptoms of schizophrenia. The ability of a test compound to reverse these deficits, often measured in tasks like the Y-maze or T-maze, suggests potential pro-cognitive effects.

Table 2: Efficacy in the MK-801-Induced Cognitive Deficit Model (Y-Maze/T-Maze)

CompoundClassAnimal ModelTaskKey FindingReference
This compound mGlu5 PAMNot specifiedNot specifiedData not available in direct comparison-
VU0409551 mGlu5 PAMRatNovel Object RecognitionSignificantly alleviated cognitive deficits at 10 and 20 mg/kg[4][5]
VU0360172 mGlu5 PAMRatNovel Object RecognitionSignificantly alleviated cognitive deficits at 10 and 20 mg/kg[4][5]
BQCA M1 PAMMouseY-MazeDid not rescue memory deficits alone; synergistic effect with atypical antipsychotics[6]
VU0486846 M1 PAMMouseContextual Fear ConditioningDose-dependently reversed risperidone-induced deficits[7]

Note: While specific data for this compound in this model is not available in the reviewed literature, the performance of other mGlu5 PAMs suggests a class effect with potential for cognitive enhancement.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats (Open Field Test)

Objective: To assess the effect of a test compound on locomotor activity stimulated by amphetamine.

Apparatus: An open field arena (e.g., 1m x 1m) equipped with infrared beams to automatically record animal movement.[8][9]

Procedure:

  • Habituation: Rats are habituated to the testing room for at least 1 hour before the experiment. For several days prior to testing, animals may be habituated to the open field arena for a set period each day (e.g., 60 minutes).[10]

  • Baseline Activity: On the test day, animals are placed individually into the open field arena, and their spontaneous locomotor activity is recorded for a baseline period (e.g., 30 minutes).[10]

  • Treatment Administration:

    • The test compound (e.g., this compound or a comparator) or vehicle is administered via the appropriate route (e.g., intraperitoneally, p.o.).

    • A pre-treatment period is allowed for the compound to reach its target (e.g., 30 minutes).

  • Amphetamine Challenge: Amphetamine (e.g., 0.5 mg/kg, s.c. or i.p.) is administered to all animals.[3]

  • Post-Injection Recording: Locomotor activity is recorded for a subsequent period (e.g., 60-90 minutes).[10]

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A significant reduction in amphetamine-induced hyperactivity by the test compound compared to the vehicle group indicates potential antipsychotic-like efficacy.

G cluster_protocol Amphetamine-Induced Hyperlocomotion Protocol Habituation Habituation to Testing Room & Arena Baseline Baseline Activity Recording (30 min) Habituation->Baseline Treatment Test Compound/Vehicle Administration Baseline->Treatment Pretreatment Pre-treatment Period (30 min) Treatment->Pretreatment Amphetamine Amphetamine Challenge Pretreatment->Amphetamine Recording Post-Injection Recording (60-90 min) Amphetamine->Recording Analysis Data Analysis Recording->Analysis

Experimental workflow for the amphetamine-induced hyperlocomotion test.
MK-801-Induced Cognitive Deficit in Mice (Y-Maze Spontaneous Alternation Test)

Objective: To evaluate the ability of a test compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

  • Habituation: Mice are habituated to the testing room for at least 30 minutes before the experiment.[11]

  • Treatment Administration:

    • The test compound (e.g., this compound or a comparator) or vehicle is administered.

    • A pre-treatment period is allowed (e.g., 25 minutes).[6]

  • MK-801 Administration: MK-801 (e.g., 0.1 mg/kg, i.p.) is administered to induce cognitive deficits.[4]

  • Testing: After a set period (e.g., 20-30 minutes) following MK-801 injection, the mouse is placed at the end of one arm and allowed to freely explore the maze for a defined duration (e.g., 8 minutes).[6][11]

  • Data Recording: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms without repetition.

  • Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A significant increase in the percentage of alternation in the test compound group compared to the MK-801/vehicle group indicates a reversal of the cognitive deficit.

G cluster_protocol MK-801-Induced Cognitive Deficit (Y-Maze) Protocol Habituation Habituation to Testing Room Treatment Test Compound/Vehicle Administration Habituation->Treatment Pretreatment Pre-treatment Period Treatment->Pretreatment MK801 MK-801 Administration Pretreatment->MK801 PostMK801 Post-injection Period MK801->PostMK801 Testing Y-Maze Spontaneous Alternation Test PostMK801->Testing Analysis Data Analysis Testing->Analysis

Experimental workflow for the MK-801-induced cognitive deficit test.

Signaling Pathways

The therapeutic potential of mGlu5 and M1 PAMs in schizophrenia is rooted in their ability to modulate key neurotransmitter systems implicated in the pathophysiology of the disorder.

mGlu5 Receptor Signaling

This compound, as an mGlu5 PAM, enhances the receptor's response to the endogenous ligand, glutamate. mGlu5 receptors are Gq-coupled G protein-coupled receptors that, upon activation, initiate a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). In the context of schizophrenia, potentiation of mGlu5 signaling is hypothesized to normalize glutamatergic neurotransmission, which is thought to be dysregulated in the disorder.

G cluster_pathway mGlu5 Receptor Signaling Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 LSN2814617 This compound (mGlu5 PAM) LSN2814617->mGlu5 potentiates Gq Gq Protein mGlu5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Response Modulation of Neuronal Excitability & Synaptic Plasticity Ca_release->Neuronal_Response PKC->Neuronal_Response

Simplified signaling pathway of the mGlu5 receptor potentiated by a PAM.

Conclusion

This compound, as a selective mGlu5 PAM, represents a promising avenue for the development of novel therapeutics for schizophrenia, particularly for addressing the unmet need of treating cognitive and negative symptoms. While direct comparative data for this compound is limited in the public domain, the evidence from other mGlu5 PAMs suggests that this class of compounds holds significant potential. Further head-to-head studies are warranted to definitively establish the efficacy of this compound in comparison to other emerging treatment strategies like M1 PAMs. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to mGluR5 Positive Allosteric Modulators: (Rac)-LSN2814617 and CDPPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): (Rac)-LSN2814617 and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). mGluR5 PAMs are of significant interest for their therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This document aims to provide an objective comparison of their pharmacological and pharmacokinetic profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.

Core Signaling Pathway of mGluR5

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a cascade of intracellular signaling events. This process is allosterically modulated by PAMs like this compound and CDPPB, which bind to a site distinct from the glutamate binding site and enhance the receptor's response to glutamate.

mGluR5_Signaling_Pathway mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq protein mGluR5->Gq Activates PAM mGluR5 PAM (this compound or CDPPB) PAM->mGluR5 Potentiates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream Downstream Signaling Cascades (e.g., ERK, Akt) PKC->Downstream Activates

Figure 1: mGluR5 Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and CDPPB, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile
ParameterThis compoundCDPPBReference(s)
Target mGluR5 Positive Allosteric ModulatormGluR5 Positive Allosteric Modulator[1][2]
EC₅₀ (human mGluR5) 52 nM~10-27 nM[1][2]
EC₅₀ (rat mGluR5) 42 nM~20 nM[1][2]
Selectivity Selective for mGluR5.Selective for mGluR5; no activity observed on other mGluRs at concentrations up to 10 µM.[1][3]
Intrinsic Agonist Activity No detectable intrinsic agonist properties.Exhibits agonist-like activity at higher concentrations (>1 µM).[1][3]
Table 2: Pharmacokinetic Profile
ParameterThis compoundCDPPBReference(s)
Brain Penetration Orally bioactive and brain penetrant.Brain penetrant.[1][3]
In Vivo Target Engagement Shows marked in vivo target engagement in receptor occupancy and EEG assays.Shows relatively poor evidence of in vivo target engagement in receptor occupancy and EEG assays.[1]
Route of Administration (in vivo studies) Oral (p.o.)Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.)[1][4]
Table 3: In Vivo Efficacy
Preclinical ModelThis compoundCDPPBReference(s)
Schizophrenia-like behaviors (Amphetamine-induced hyperlocomotion) Not explicitly reported, but shown to attenuate NMDA antagonist-induced deficits.Reverses amphetamine-induced hyperlocomotion in rats.[1][3]
Cognition Attenuates deficits in operant behavior induced by an NMDA receptor antagonist.Improves performance in novel object recognition and other cognitive tasks.[1][5]
Wakefulness Marked wake-promoting properties with minimal rebound hypersomnolence.Can affect sleep architecture.[1][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcium Mobilization Assay (In Vitro)

This assay is used to determine the potency and efficacy of mGluR5 PAMs by measuring changes in intracellular calcium concentration upon receptor activation.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing mGluR5 (e.g., CHO, HEK293) Plating 2. Plate cells in a 96-well microplate Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plating->Dye_Loading Compound_Addition 4. Add test compound (this compound or CDPPB) Dye_Loading->Compound_Addition Glutamate_Addition 5. Add a sub-maximal concentration of glutamate Compound_Addition->Glutamate_Addition Measurement 6. Measure fluorescence intensity over time Glutamate_Addition->Measurement CRC 7. Generate concentration-response curves Measurement->CRC EC50 8. Calculate EC₅₀ values CRC->EC50

References

A Preclinical Comparison of (Rac)-LSN2814617 and ADX47273: Two Positive Allosteric Modulators of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data available for (Rac)-LSN2814617 and ADX47273, two positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document summarizes their performance in key preclinical studies, details the experimental protocols used, and visualizes the targeted signaling pathway to aid researchers in their evaluation of these compounds for further investigation.

At a Glance: Key Performance Comparison

ParameterThis compoundADX47273
Target mGluR5 Positive Allosteric ModulatormGluR5 Positive Allosteric Modulator
Potency (EC₅₀) 42 nM (rat), 52 nM (human)[1][2]170 nM (rat)[3]
In Vivo Target Engagement Demonstrated robust in vivo target engagement in receptor occupancy and EEG studies.[3]Showed relatively poor evidence of in vivo target engagement in receptor occupancy and EEG studies compared to LSN2814617.[3]
Preclinical Models of Psychosis Modulates amphetamine-induced hyperkinesia.[1]Active in models of positive, negative, and cognitive symptoms of schizophrenia.[3] Attenuated conditioned avoidance response and phencyclidine (PCP)-induced hyperlocomotion.[4]
Effects on Wakefulness Potent wake-promoting effects with minimal rebound hypersomnolence.[3]Not a primary reported endpoint.
Brain Penetration Orally active and brain-penetrant with significant unbound brain exposure.[1][2]Favorable CNS exposure with a reported brain/plasma ratio of 4.6.[3]

In Vitro Pharmacology

Both this compound and ADX47273 have been characterized as potent and selective mGluR5 PAMs. The following table summarizes their in vitro potency.

CompoundAssay TypeCell LineSpeciesEC₅₀Reference
This compound Calcium mobilizationNot specifiedRat42 nM[1][2]
Calcium mobilizationNot specifiedHuman52 nM[1][2]
ADX47273 Fluorometric Ca²⁺ assayHEK293 expressing rat mGluR5Rat170 nM[3]

In Vivo Preclinical Efficacy

Models of Schizophrenia and Psychosis

Both compounds have been evaluated in rodent models relevant to the symptoms of schizophrenia.

CompoundModelSpeciesDosingKey FindingsReference
This compound Amphetamine-induced hyperkinesiaRat0-10 mg/kg, oralSignificantly modulated amphetamine-induced hyperactivity.[1]
ADX47273 Amphetamine-induced hyperlocomotionSprague-Dawley Rat3 and 10 mg/kg, i.p.Reduced amphetamine-induced hyperlocomotion.[4]
Apomorphine-induced climbingMouse100 mg/kg, i.p.Decreased apomorphine-induced climbing.[3]
Conditioned Avoidance RespondingRat30 mg/kg, i.p.Reduced conditioned avoidance responding.[3]
PCP-induced hyperlocomotionRatNot specifiedBlocked phencyclidine-induced locomotor activity.[3]
Effects on Wakefulness and Cognition

This compound has been specifically investigated for its wake-promoting properties.

CompoundModelSpeciesDosingKey FindingsReference
This compound EEG recordingRat0-3 mg/kg, oralMarkedly increased wakefulness with little rebound hypersomnolence.[1][3]
ADX47273 Novel Object RecognitionRatNot specifiedActive in preclinical cognition models.[3]

Signaling Pathway and Experimental Workflow

mGluR5 Signaling Pathway

Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Positive allosteric modulators like this compound and ADX47273 bind to a site distinct from the glutamate binding site, enhancing the receptor's response to glutamate.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Glutamate Glutamate Glutamate->mGluR5 Activates PAM This compound or ADX47273 PAM->mGluR5 Potentiates

Caption: mGluR5 signaling cascade initiated by glutamate and potentiated by a PAM.

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

The amphetamine-induced hyperlocomotion model is a standard preclinical assay to evaluate the potential antipsychotic activity of a compound. The workflow typically involves acclimatizing the animals, administering the test compound, followed by an amphetamine challenge, and then measuring locomotor activity.

Amphetamine_Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Rodent (Rat/Mouse) Habituation Habituation to Arena Animal->Habituation Apparatus Open Field Arena Compound_Admin Test Compound Administration (this compound or ADX47273) Habituation->Compound_Admin Amphetamine_Admin Amphetamine Administration Compound_Admin->Amphetamine_Admin Activity_Recording Locomotor Activity Recording Amphetamine_Admin->Activity_Recording Data_Collection Total Distance Traveled, Rearing, Stereotypy Activity_Recording->Data_Collection Comparison Comparison to Vehicle Control Data_Collection->Comparison Conclusion Assessment of Antipsychotic-like Efficacy Comparison->Conclusion

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Experimental Protocols

In Vitro Calcium Mobilization Assay (General Protocol)
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human or rat mGluR5 are commonly used.

  • Methodology: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound (this compound or ADX47273) is added at various concentrations, followed by a sub-maximal concentration of glutamate to stimulate the receptor. The change in intracellular calcium concentration is measured using a fluorescence plate reader. The EC₅₀ value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is then calculated.

Amphetamine-Induced Hyperlocomotion in Rats
  • Animals: Male Sprague-Dawley or Lister Hooded rats are frequently used.[1][4]

  • Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity.

  • Procedure:

    • Habituation: Rats are habituated to the testing arena for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.

    • Compound Administration: On the test day, animals are administered the test compound (e.g., this compound orally or ADX47273 intraperitoneally) or vehicle.

    • Pre-treatment Time: A specific pre-treatment time is allowed for the compound to be absorbed and distributed (e.g., 30-60 minutes).

    • Amphetamine Challenge: Animals are then challenged with a subcutaneous or intraperitoneal injection of d-amphetamine (typically 0.5-1.5 mg/kg).

    • Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a subsequent period (e.g., 60-90 minutes).

  • Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated group to determine if the compound can attenuate the hyperlocomotion induced by amphetamine.

Electroencephalography (EEG) Recording for Wakefulness Assessment in Rats
  • Animals: Male Wistar or Sprague-Dawley rats are surgically implanted with electrodes for EEG and electromyography (EMG) recording.

  • Procedure:

    • Recovery and Habituation: Following surgery, rats are allowed to recover and are habituated to the recording chambers and tethered recording setup.

    • Baseline Recording: A baseline EEG/EMG recording is typically performed for 24 hours to establish normal sleep-wake patterns.

    • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at the beginning of the light (sleep) phase.

    • EEG/EMG Recording: Continuous EEG/EMG recordings are collected for a defined period (e.g., 6-8 hours) post-dosing.

  • Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, non-rapid eye movement sleep, rapid eye movement sleep). The total time spent in each state is calculated and compared between the compound-treated and vehicle-treated groups to assess the wake-promoting effects of the compound.

References

(Rac)-LSN2814617: A Comparative Analysis Against Traditional Antipsychotics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor, in relation to traditional antipsychotic drugs. While direct comparative studies between this compound and traditional antipsychotics are limited in publicly available literature, this document synthesizes available data for LSN2814617 and related mGlu5 PAMs to offer a scientifically grounded assessment of its potential antipsychotic profile.

This compound represents a novel therapeutic approach targeting the glutamatergic system, which is hypothesized to be dysregulated in schizophrenia. This contrasts with traditional antipsychotics that primarily act on dopamine (B1211576) D2 receptors. This guide will delve into the preclinical evidence that supports the investigation of this compound as a potential treatment for psychosis, presenting available data, outlining experimental methodologies, and visualizing key concepts.

Mechanism of Action: A Shift from Dopamine to Glutamate

Traditional antipsychotics, such as haloperidol (B65202) and chlorpromazine, exert their therapeutic effects primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. While effective in mitigating the positive symptoms of schizophrenia (e.g., hallucinations and delusions), this mechanism is also associated with a range of side effects, including extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia.

This compound, as a positive allosteric modulator of the mGlu5 receptor, does not directly bind to the glutamate binding site but rather enhances the receptor's response to endogenous glutamate. The mGlu5 receptor is intricately involved in modulating synaptic plasticity and N-methyl-D-aspartate (NMDA) receptor function, both of which are implicated in the pathophysiology of schizophrenia. By potentiating mGlu5 signaling, this compound is thought to restore glutamatergic homeostasis and thereby ameliorate psychotic symptoms, potentially with a more favorable side-effect profile compared to traditional dopamine antagonists.

cluster_traditional Traditional Antipsychotics cluster_raclsn This compound cluster_receptors Receptor Targets cluster_pathways Signaling Pathways cluster_outcomes Therapeutic Outcomes Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonism RacLSN2814617 This compound mGlu5 mGlu5 Receptor RacLSN2814617->mGlu5 Positive Allosteric Modulation Dopamine_Pathway Dopaminergic Signaling D2R->Dopamine_Pathway Inhibition Glutamate_Pathway Glutamatergic Signaling mGlu5->Glutamate_Pathway Potentiation Antipsychotic_Efficacy Antipsychotic Efficacy Dopamine_Pathway->Antipsychotic_Efficacy Side_Effects Side Effects (EPS) Dopamine_Pathway->Side_Effects Glutamate_Pathway->Antipsychotic_Efficacy

Fig. 1: Simplified signaling pathways of traditional antipsychotics vs. This compound.

Preclinical Efficacy Data

The following tables summarize the available preclinical data for LSN2814617 and comparative data for the traditional antipsychotic haloperidol in established animal models of psychosis. It is important to note that these data are not from head-to-head studies, and experimental conditions may vary.

Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, mimicking the hyperdopaminergic state associated with psychosis.

CompoundSpeciesDoses TestedEffect on Amphetamine-Induced HyperlocomotionReference
LSN2814617 Rat1, 3, 10 mg/kgAttenuated deficits in operant behavior induced by an NMDA receptor antagonist (data on amphetamine-induced hyperlocomotion not specifically found for LSN2814617, but is a standard test for mGlu5 PAMs).Gilmour et al., 2013
Haloperidol Rat0.05, 0.1, 0.2 mg/kgDose-dependent inhibitionVarious sources
Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in animals by dopamine agonists or NMDA antagonists.

CompoundSpeciesDoses TestedEffect on PPI DeficitsReference
LSN2814617 --Data not available-
Haloperidol Rat0.1, 0.5, 1.0 mg/kgReverses apomorphine-induced PPI deficitsVarious sources
Conditioned Avoidance Response (CAR)

The CAR model assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test has high predictive validity for antipsychotic efficacy.

CompoundSpeciesDoses TestedEffect on Conditioned AvoidanceReference
LSN2814617 --Data not available-
Haloperidol Rat0.02, 0.04, 0.08 mg/kgDose-dependent suppression of avoidanceVarious sources

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Amphetamine-Induced Hyperlocomotion Protocol

start Start acclimatize Acclimatize rats to locomotor activity chambers start->acclimatize pretreatment Administer this compound, traditional antipsychotic, or vehicle acclimatize->pretreatment wait Waiting Period (e.g., 30-60 minutes) pretreatment->wait amphetamine Administer amphetamine (e.g., 1-2 mg/kg, i.p.) wait->amphetamine record Record locomotor activity for a set duration (e.g., 60-120 minutes) amphetamine->record analyze Analyze data: Total distance traveled, ambulatory counts, etc. record->analyze end End analyze->end

Fig. 2: Experimental workflow for the amphetamine-induced hyperlocomotion model.

Animals: Male Wistar or Sprague-Dawley rats (250-350g) are typically used. Apparatus: Open-field arenas or automated locomotor activity chambers equipped with infrared beams. Procedure:

  • Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.

  • On the test day, animals are administered the test compound (this compound, traditional antipsychotic, or vehicle) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Following a pre-determined pretreatment interval (e.g., 30-60 minutes), animals are challenged with a psychostimulant such as amphetamine (typically 1-2 mg/kg, i.p.).

  • Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes). Data Analysis: Key parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are quantified and compared between treatment groups.

Prepulse Inhibition (PPI) of the Startle Reflex Protocol

start Start pretreatment Administer test compound or vehicle start->pretreatment place_in_chamber Place animal in startle chamber pretreatment->place_in_chamber acclimatize Acclimatization period with background white noise place_in_chamber->acclimatize test_session Present a series of pulse-alone and prepulse-pulse trials in a pseudo-random order acclimatize->test_session record Record startle response amplitude test_session->record calculate_ppi Calculate % PPI: [(Pulse-alone - Prepulse+Pulse) / Pulse-alone] x 100 record->calculate_ppi end End calculate_ppi->end

Unveiling the Mechanism of (Rac)-LSN2814617: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LSN2814617 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in the central nervous system for modulating neuronal excitability and synaptic plasticity.[1][2][3] This guide provides a comprehensive comparison of this compound with other mGluR5 PAMs, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in their investigations.

Mechanism of Action: Potentiating Glutamate Signaling

This compound acts as a PAM, which means it does not activate the mGluR5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[2] This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site. By binding to this allosteric site, this compound induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling.

The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 protein. Upon activation by glutamate, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4][5] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4][5] This signaling cascade ultimately modulates the function of various ion channels and other downstream effector proteins, influencing neuronal activity.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates Glutamate Glutamate Glutamate->mGluR5 Binds LSN2814617 This compound (PAM) LSN2814617->mGluR5 Potentiates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Modulates Ca_release->PKC Co-activates Ca_release->Downstream Modulates

Caption: mGluR5 Signaling Pathway

Comparative Performance with Other mGluR5 PAMs

This compound has been evaluated alongside other mGluR5 PAMs, such as LSN2463359, CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), and ADX47273. A key area of comparison is their wake-promoting effects.

CompoundIn Vitro Potency (EC50)In Vivo Effect on WakefulnessReference
This compound Human mGluR5: 52 nMRat mGluR5: 42 nMMarked and sustained increase in wakefulness[1][2][3]
LSN2463359 Potent potentiator of human and rat mGluR5Marked wake-promoting properties[2]
CDPPB Potent and selective mGluR5 PAMPoor in vivo target engagement in some studies[2][7]
ADX47273 Selective mGluR5 PAMPoor in vivo target engagement in some studies[2][8]

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.

In_Vitro_Workflow start Start plate_cells Plate HEK293 cells expressing human or rat mGluR5 start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add varying concentrations of This compound or other PAMs load_dye->add_compound add_glutamate Add a sub-maximal concentration of glutamate (e.g., EC20) add_compound->add_glutamate measure_fluorescence Measure fluorescence intensity to determine intracellular calcium concentration add_glutamate->measure_fluorescence analyze_data Analyze data to determine EC50 values for potentiation measure_fluorescence->analyze_data end End analyze_data->end

Caption: In Vitro Calcium Mobilization Workflow

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR5 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

  • Compound Addition: Test compounds, including this compound and other PAMs, are added to the wells at various concentrations.

  • Glutamate Stimulation: After a short incubation with the test compound, a concentration of glutamate that elicits a sub-maximal response (e.g., EC20) is added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader.

  • Data Analysis: The potentiation of the glutamate response by the PAM is calculated, and concentration-response curves are generated to determine the EC50 value.

In Vivo Wakefulness Study: Electroencephalography (EEG) in Rats

This protocol assesses the wake-promoting effects of this compound and comparators in a rodent model.

Methodology:

  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively.

  • Recovery and Acclimation: A recovery period is allowed after surgery, followed by acclimation of the animals to the recording chambers.

  • Baseline Recording: Baseline EEG/EMG data is recorded for a set period (e.g., 24 hours) to establish normal sleep-wake patterns.

  • Drug Administration: this compound or comparator compounds are administered orally (p.o.) or via other appropriate routes at various doses. A vehicle control group is also included.

  • Post-Dosing Recording: EEG/EMG is continuously recorded for an extended period (e.g., 24 hours) following drug administration.

  • Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, non-rapid eye movement sleep, rapid eye movement sleep). The total time spent in each state is quantified and compared between treatment groups and baseline to determine the effect of the compounds on wakefulness.

Conclusion

This compound is a potent mGluR5 PAM with a demonstrated ability to significantly promote wakefulness in preclinical models. Its mechanism of action, centered on the potentiation of the canonical mGluR5-Gq/11-PLC signaling pathway, distinguishes it from other wake-promoting agents that may act through different neurochemical systems. The provided comparative data and detailed experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other mGluR5 modulators in disorders characterized by excessive sleepiness or cognitive dysfunction.

References

Misidentification of (Rac)-LSN2814617's Therapeutic Target: A Review of Its Activity as a Positive Allosteric Modulator of mGlu5 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals that (Rac)-LSN2814617 is not an anti-cancer agent and has not been evaluated in cancer cell lines. Instead, this compound is characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor. Its documented activities are primarily related to its effects on the central nervous system.

This guide clarifies the established mechanism of action of this compound and provides context on its intended area of research, which is distinct from oncology.

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator of the mGlu5 receptor.[1] This means it binds to a site on the receptor that is different from the glutamate binding site. This binding event does not activate the receptor on its own but enhances the receptor's response when glutamate, the natural agonist, does bind. LSN2814617 has been shown to be a potent and selective potentiator of both human and rat mGlu5 receptors.[1]

The primary therapeutic indications explored for LSN2814617 are related to neurological and psychiatric disorders. Research has highlighted its wake-promoting properties and its potential to address cognitive deficits associated with schizophrenia.[1][2] In preclinical studies, LSN2814617 was found to have a distinct pro-vigilant profile compared to other stimulants like amphetamine and caffeine.[2]

Due to the absence of any published data on the activity of this compound in cancer cell lines, a comparative analysis of its effects in this context is not possible.

Signaling Pathway of mGlu5 Receptor Modulation

The diagram below illustrates the signaling pathway modulated by this compound. As a PAM, it enhances the signaling cascade initiated by the binding of glutamate to the mGlu5 receptor.

mGlu5_Signaling mGlu5 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds & Activates LSN2814617 LSN2814617 LSN2814617->mGlu5_Receptor Binds & Potentiates Gq_protein Gq Protein mGlu5_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG Generates IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response

Fig. 1: mGlu5 Receptor Signaling Pathway

Note on Cancer Drug Targets with Similar Nomenclature

It is possible that the query arose from a confusion with compounds targeting proteins with similar-sounding names that are relevant to cancer. For instance:

  • Mcl-1 (Myeloid cell leukemia-1): This is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor survival and drug resistance.[3][4] Several small molecule inhibitors targeting Mcl-1 are in preclinical and clinical development as potential cancer therapeutics.[4][5]

  • Rac1 (Ras-related C3 botulinum toxin substrate 1): This is a small GTPase that plays a crucial role in cell motility, proliferation, and survival.[6] Aberrant Rac1 activity is associated with tumor progression and metastasis, making it a target for cancer drug development.[6][7]

These targets are distinct from the mGlu5 receptor, and inhibitors developed against them have different mechanisms of action and therapeutic applications.

Experimental Protocols

As there are no studies on this compound in cancer cell lines, no relevant experimental protocols can be provided. The methodologies used to characterize LSN2814617 in its intended neurological context typically involve in vitro assays measuring mGlu5 receptor potentiation and in vivo studies assessing brain receptor occupancy and behavioral effects in animal models.[1]

References

A Comparative Analysis of mGlu5 Positive Allosteric Modulators: LSN2814617 vs. VU0424465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely studied positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), LSN2814617 and VU0424465. The objective is to present a comprehensive overview of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.

Introduction

LSN2814617 and VU0424465 are both potent modulators of the mGlu5 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. While both compounds enhance the receptor's response to the endogenous ligand glutamate, they exhibit distinct pharmacological properties that influence their suitability for different research applications. A primary distinction is that LSN2814617 acts as a pure PAM, whereas VU0424465 also demonstrates partial agonist activity at the mGlu5 receptor. This fundamental difference in their mechanism of action has significant implications for their cellular and in vivo effects.

In Vitro Pharmacological Profile

The following tables summarize the key in vitro pharmacological parameters of LSN2814617 and VU0424465 based on available preclinical data.

Table 1: In Vitro Potency and Efficacy

ParameterLSN2814617VU0424465Reference
PAM Potency (EC50) 52 nM (human mGlu5)[1]1.5 nM[2][3]
42 nM (rat mGlu5)[1]
Intrinsic Agonist Activity (EC50) No detectable intrinsic agonist properties171 nM (partial agonist)[2][3]
Maximal Agonist Efficacy Not Applicable65% of glutamate response[2][3]

Table 2: Binding Affinity and Selectivity

ParameterLSN2814617VU0424465Reference
Binding Affinity (Ki) Displaces [³H]MPEP11.8 nM (at MPEP allosteric site)[2][3]
Selectivity Selective for mGlu5Selective for mGlu5; no significant activity at 68 other GPCRs, ion channels, and transporters at 10 µM.

In Vivo Effects

Table 3: Summary of In Vivo Preclinical Findings

In Vivo EffectLSN2814617VU0424465Reference
Wakefulness Marked wake-promoting properties with little rebound hypersomnolence.[4][5]-
Convulsant Activity Not reported to induce convulsions.Induces epileptiform activity and convulsions in vivo.[2]
Neurotoxicity Not reported to be neurotoxic.Can induce neurotoxicity at relatively low doses.
Brain Penetrance Orally active and brain-penetrant.[1][6]-

Signaling Pathways and Experimental Workflows

The distinct pharmacological profiles of LSN2814617 and VU0424465 stem from their differential engagement of the mGlu5 receptor and its downstream signaling cascades.

mGlu5_Signaling_Pathway mGlu5 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates ERK ERK1/2 PKC->ERK Activates Nucleus Nucleus ERK->Nucleus -> Gene Transcription -> Synaptic Plasticity Glutamate Glutamate Glutamate->mGlu5 Binds PAM LSN2814617 (PAM) VU0424465 (PAM-Agonist) PAM->mGlu5 Binds (Allosteric site) experimental_workflow General Experimental Workflow for Compound Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., Ca²⁺ Mobilization, ERK1/2 Phosphorylation) Binding->Functional Selectivity Selectivity Screening (Panel of receptors/enzymes) Functional->Selectivity PK Pharmacokinetics (Brain penetrance, half-life) Selectivity->PK Efficacy Efficacy Models (e.g., Wakefulness, cognition) PK->Efficacy Toxicity Safety/Toxicity Studies (e.g., Convulsion, neurotoxicity) Efficacy->Toxicity Start Compound Synthesis Start->Binding

References

In Vivo Target Engagement of (Rac)-LSN2814617: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo target engagement of (Rac)-LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with other alternative mGlu5 PAMs. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Executive Summary

This compound demonstrates clear evidence of in vivo target engagement at the mGlu5 receptor. Studies show its ability to occupy hippocampal mGlu5 receptors in a dose-dependent manner following oral administration.[1][2] This contrasts with some other mGlu5 PAMs, such as CDPPB and ADX47273, which have shown comparatively poorer evidence of in vivo target engagement in similar assays.[1] The validation of target engagement is crucial for correlating the pharmacological effects of a compound with its intended mechanism of action. This guide outlines the experimental methodologies used to validate the in vivo target engagement of LSN2814617 and provides a comparative analysis with alternative compounds.

Data Presentation: Comparative In Vivo Performance

The following table summarizes the available quantitative data for this compound and alternative mGlu5 PAMs, focusing on their in vivo target engagement and pharmacodynamic effects.

CompoundTargetIn Vivo Target Engagement MethodKey FindingsAnimal ModelReference
This compound mGlu5 PAMReceptor Occupancy (ex vivo displacement of [3H]MPEPy)Dose-dependent occupancy of hippocampal mGlu5 receptors.Rat[1]
EEGMarked wake-promoting properties with minimal rebound hypersomnolence.Rat[1][3][4]
LSN2463359 mGlu5 PAMReceptor Occupancy (ex vivo displacement of [3H]MPEPy)Dose-dependent occupancy of hippocampal mGlu5 receptors.Rat[1]
EEGMarked wake-promoting properties.Rat[1]
CDPPB mGlu5 PAMReceptor Occupancy (ex vivo displacement of [3H]MPEPy)Poor evidence of in vivo target engagement.Rat[1]
ADX47273 mGlu5 PAMReceptor Occupancy (ex vivo displacement of [3H]MPEPy)Poor evidence of in vivo target engagement.Rat[1]
VU0360172 mGlu5 PAMReversal of amphetamine-induced hyperlocomotionDose-dependent reversal, indicating CNS activity.Rat[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds LSN2814617 This compound (mGlu5 PAM) LSN2814617->mGluR5 Potentiates Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.

In_Vivo_Target_Engagement_Workflow cluster_dosing Compound Administration cluster_radioligand Radioligand Injection cluster_tissue Tissue Collection & Analysis cluster_outcome Outcome Dosing Oral Administration of This compound to Rats Radioligand Intravenous Injection of [3H]MPEPy (mGluR5 antagonist radioligand) Dosing->Radioligand Followed by Tissue_Harvest Harvest Hippocampus Radioligand->Tissue_Harvest After specific time interval Measurement Measure Radioactivity (Scintillation Counting) Tissue_Harvest->Measurement Outcome Determine Receptor Occupancy (% displacement of [3H]MPEPy) Measurement->Outcome

Caption: Experimental workflow for in vivo receptor occupancy study of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Receptor Occupancy Study

This protocol is based on the methodology used to assess the in vivo target engagement of this compound.[1]

Objective: To determine the percentage of mGlu5 receptor occupancy in the brain following oral administration of this compound.

Materials:

  • This compound

  • Male Lister Hooded rats

  • [3H]MPEPy (mGlu5 receptor antagonist radioligand)

  • Vehicle for drug administration

  • Scintillation counter

Procedure:

  • Compound Administration: A cohort of rats is orally administered with either vehicle or varying doses of this compound.

  • Radioligand Injection: At a specified time point post-compound administration, the rats are intravenously injected with a tracer dose of [3H]MPEPy.

  • Tissue Harvesting: After a defined period to allow for radioligand distribution and binding, the animals are euthanized, and the brains are rapidly removed. The hippocampus, a brain region with high mGlu5 receptor density, is dissected.

  • Radioactivity Measurement: The dissected hippocampal tissue is weighed and processed to measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: The specific binding of [3H]MPEPy in the hippocampus of the drug-treated group is compared to that of the vehicle-treated group. The percentage of receptor occupancy is calculated as the percentage reduction in specific binding in the presence of this compound.

Electroencephalography (EEG) for Pharmacodynamic Assessment

This protocol outlines a general approach to assess the central nervous system effects of mGlu5 PAMs.[1][3][4]

Objective: To measure the pharmacodynamic effects of this compound on brain activity by monitoring changes in sleep-wake architecture.

Materials:

  • This compound

  • Male Wistar rats

  • EEG recording equipment (electrodes, amplifiers, data acquisition system)

  • Surgical instruments for electrode implantation

Procedure:

  • Surgical Implantation: Rats are surgically implanted with EEG and electromyography (EMG) electrodes to monitor cortical brain waves and muscle tone, respectively.

  • Recovery and Baseline Recording: Following a recovery period, baseline EEG/EMG recordings are taken to establish the normal sleep-wake patterns of each animal.

  • Compound Administration: Animals are administered this compound or vehicle.

  • Post-Dosing Recording: EEG/EMG activity is continuously recorded for a specified period after dosing.

  • Data Analysis: The recorded data is scored for different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep). The duration and transitions between these states are quantified and compared between the drug-treated and vehicle-treated groups to determine the compound's effect on sleep architecture.

Conclusion

The available data strongly support the in vivo target engagement of this compound at the mGlu5 receptor. The receptor occupancy studies provide direct evidence of its ability to reach and bind to its target in the central nervous system in a dose-dependent manner.[1][2] Furthermore, the observed pharmacodynamic effects on sleep architecture, as measured by EEG, are consistent with the known roles of mGlu5 in regulating arousal and wakefulness.[1][3][4] When compared to other mGlu5 PAMs like CDPPB and ADX47273, this compound shows a more robust profile of in vivo target engagement.[1] This comprehensive validation is a critical step in the preclinical development of this compound and provides a strong foundation for correlating its target engagement with its therapeutic potential in relevant disease models. For researchers in the field, these findings highlight the importance of rigorous in vivo target validation and provide a clear methodological framework for such assessments.

References

Assessing the Specificity of (Rac)-LSN2814617 for mGluR5 Over Other Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of the compound (Rac)-LSN2814617 for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) over other mGluR subtypes. This compound is recognized as a potent, orally active, and brain-penetrant positive allosteric modulator (PAM) of mGluR5.[1] This document compiles available quantitative data, details common experimental protocols for assessing compound specificity, and presents a visual representation of the typical experimental workflow.

Introduction to mGluRs and the Importance of Subtype Selectivity

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways:

  • Group I: mGluR1 and mGluR5, which couple to Gq/G11 proteins and activate phospholipase C.

  • Group II: mGluR2 and mGluR3, which couple to Gi/Go proteins and inhibit adenylyl cyclase.

  • Group III: mGluR4, mGluR6, mGluR7, and mGluR8, which also couple to Gi/Go proteins and inhibit adenylyl cyclase.

Given the distinct physiological roles of each mGluR subtype, the development of subtype-selective ligands is of paramount importance for therapeutic applications. Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate-binding site, offer a promising strategy for achieving high subtype selectivity.

Quantitative Assessment of this compound Activity

This compound has been characterized as a potent and selective positive allosteric modulator of mGluR5. The primary mechanism of action for a PAM is to enhance the receptor's response to the endogenous ligand, glutamate, without demonstrating significant agonist activity on its own.

The potency of this compound at human and rat mGluR5 has been determined using in vitro functional assays, as detailed in the following table.

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)Reference
mGluR5 HumanCalcium MobilizationEC5052[1]
mGluR5 RatCalcium MobilizationEC5042[1]
mGluR1, 2, 3, 4, 6, 7, 8 VariousNot Specified-Data not publicly available-

EC50 (Half-maximal effective concentration) in this context refers to the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.

Experimental Protocols

The specificity of a compound like this compound is typically determined through a series of in vitro assays designed to measure its activity at the target receptor and a panel of off-target receptors. The two most common methods are functional assays, such as calcium mobilization assays, and radioligand binding assays.

Functional Assay: Calcium Mobilization

This assay is particularly suited for Gq-coupled receptors like mGluR5, which signal through an increase in intracellular calcium ([Ca2+]i).

  • Cell Lines: Stably transfected cell lines, such as HEK293 or CHO cells, individually expressing each of the eight human mGluR subtypes are used.

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist (glutamate), Gq protein activation leads to the release of Ca2+ from intracellular stores, causing an increase in fluorescence. A PAM will enhance the response to a sub-maximal concentration of the agonist.

  • Protocol:

    • Cells expressing a specific mGluR subtype are seeded into 96- or 384-well microplates.

    • The cells are loaded with a calcium-sensitive fluorescent dye.

    • A fixed, sub-maximal concentration of glutamate (typically the EC20, the concentration that gives 20% of the maximal response) is added to the cells.

    • Varying concentrations of this compound are then added.

    • The change in fluorescence is measured using a plate reader (e.g., a FLIPR or FlexStation).

    • The potentiation of the glutamate response by this compound is plotted against its concentration to determine the EC50 of potentiation.

    • To assess selectivity, this procedure is repeated for each of the other mGluR subtypes. A significantly higher EC50 value or lack of potentiation at other subtypes indicates selectivity for mGluR5.

    • To confirm the absence of agonist activity, this compound is added to the cells in the absence of glutamate.

Radioligand Binding Assay

This assay determines if the test compound binds to the receptor and can be used to assess its affinity for the allosteric site.

  • Preparation: Cell membranes are prepared from cell lines expressing the mGluR of interest.

  • Assay Principle: A radiolabeled ligand that binds to a known allosteric site on mGluR5 (e.g., [3H]MPEP) is incubated with the cell membranes. A non-radiolabeled allosteric modulator, like this compound, will compete with the radioligand for binding to the allosteric site, leading to a decrease in the measured radioactivity.

  • Protocol:

    • Cell membranes expressing mGluR5 are incubated with a fixed concentration of the radiolabeled allosteric antagonist.

    • Increasing concentrations of this compound are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The membranes are then collected by filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki).

    • To assess selectivity, similar binding assays would be performed on other mGluR subtypes if suitable radioligands for their allosteric sites were available.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a putative mGluR5 PAM.

G Workflow for Assessing mGluR5 PAM Selectivity cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Mechanism of Action A Compound Library B mGluR5 Functional Assay (e.g., Calcium Mobilization) A->B C Concentration-Response Curve on mGluR5 B->C Active Hits D Determine EC50 for Potentiation C->D E Panel of mGluR Subtype Assays (mGluR1, 2, 3, 4, 6, 7, 8) D->E G Agonist Mode Test (Compound alone) D->G H Radioligand Binding Assay (e.g., [3H]MPEP displacement) D->H F Determine Activity at Other mGluRs E->F I Data Analysis & Selectivity Assessment F->I G->I H->I

Caption: A flowchart illustrating the key stages in the in vitro assessment of a compound's potency and selectivity as an mGluR5 PAM.

Conclusion

The available data strongly indicate that this compound is a potent positive allosteric modulator of mGluR5 with high selectivity. Its well-defined activity at the target receptor, coupled with a lack of significant activity at other mGluR subtypes (as suggested by its characterization as "selective"), makes it a valuable tool for studying the physiological and pathological roles of mGluR5. For drug development professionals, its selectivity is a critical attribute, as it minimizes the potential for off-target effects, thereby improving the therapeutic window. Further disclosure of the full selectivity panel data would provide a more complete picture of its pharmacological profile.

References

A Head-to-Head Functional Comparison: (Rac)-LSN2814617 and MTEP at the mGlu5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional comparison of two key allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5): (Rac)-LSN2814617, a positive allosteric modulator (PAM), and MTEP, a negative allosteric modulator (NAM). This document summarizes their opposing mechanisms of action, presents quantitative data from functional assays, and provides detailed experimental protocols.

The metabotropic glutamate receptor 5 (mGlu5) is a critical G protein-coupled receptor in the central nervous system, playing a significant role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in a range of neurological and psychiatric disorders. Allosteric modulation of mGlu5 offers a sophisticated therapeutic approach by fine-tuning the receptor's response to the endogenous agonist, glutamate, rather than directly activating or blocking it. This comparison focuses on two distinct modulators: this compound, which enhances the receptor's response, and MTEP, which diminishes it.

Mechanism of Action: A Tale of Two Modulators

This compound is a potent and selective positive allosteric modulator (PAM) of the mGlu5 receptor.[1] As a PAM, it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. This leads to an increase in the potency and/or efficacy of the endogenous agonist.

In stark contrast, MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) is a well-characterized negative allosteric modulator (NAM) of the mGlu5 receptor.[2] Like PAMs, NAMs bind to an allosteric site, but they reduce the receptor's response to glutamate. This is typically observed as a decrease in the maximal response and a rightward shift in the agonist concentration-response curve, indicative of non-competitive antagonism.

Functional Assay Data: A Quantitative Comparison

The opposing effects of this compound and MTEP on mGlu5 receptor function can be quantified in various in vitro functional assays. The most common of these are calcium mobilization and phosphoinositide (PI) hydrolysis assays, which measure downstream signaling events following mGlu5 activation.

Table 1: In Vitro Potency of this compound and MTEP in Functional Assays

CompoundModulator TypeAssayCell LineParameterValueCitation
This compoundPAMCalcium MobilizationAV12 cells expressing rat mGlu5EC₅₀ (for potentiation)42 nM[3]
MTEPNAMCalcium MobilizationHEK293 cells expressing human mGlu5IC₅₀12 nM[4]
MTEPNAMPhosphoinositide HydrolysisRecombinant cells expressing human mGlu5aIC₅₀36 nM[3]

Table 2: Comparative Effects of an mGlu5 PAM and MTEP on Glutamate-Induced Calcium Mobilization in Rat Cortical Astrocytes

CompoundModulator TypeEffect on Glutamate ResponsePotency (EC₅₀/IC₅₀)Maximal EffectCitation
VU0409551PAMPotentiation317 nM79.5% of maximal glutamate response[1]
MTEPNAMInhibition10 µM (concentration used to block PAM effect)Blocks PAM-induced potentiation[1]

Note: This table uses VU0409551 as a representative mGlu5 PAM to illustrate the direct comparative effect against MTEP in a native cell system.

Signaling Pathway and Experimental Workflow

The activation of the mGlu5 receptor initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for assessing modulator activity.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq11 Gq/11 Protein mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC Co-activates Downstream Downstream Signaling PKC->Downstream

Caption: The mGlu5 receptor signaling pathway.

Functional_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout A Seed mGlu5-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with Ca²⁺-sensitive dye B->C D Add test compound (this compound or MTEP) C->D E Incubate D->E F Add Glutamate (agonist) E->F G Measure fluorescence change (Ca²⁺ mobilization) F->G H Data Analysis: Generate concentration-response curves G->H

Caption: A typical workflow for a calcium mobilization assay.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled mGlu5 receptor.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) is prepared according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

  • The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

3. Compound Addition and Measurement:

  • A fluorescent plate reader equipped with an automated liquid handling system is used for this step.

  • Baseline fluorescence is measured for a few seconds.

  • A specific concentration of the test compound (this compound or MTEP) or vehicle is added to the wells.

  • After a pre-incubation period (typically 2-15 minutes), a concentration of glutamate (often the EC₂₀ or EC₈₀ for the agonist) is added to stimulate the receptor.

  • Fluorescence is continuously monitored for a period of 1-3 minutes to capture the transient increase in intracellular calcium.

4. Data Analysis:

  • The change in fluorescence is normalized to the baseline reading.

  • For PAMs like this compound, the potentiation of the glutamate response is measured, and an EC₅₀ value is determined from a concentration-response curve. This is often visualized as a leftward shift of the glutamate concentration-response curve.

  • For NAMs like MTEP, the inhibition of the glutamate response is measured, and an IC₅₀ value is determined. This is characterized by a rightward shift and a decrease in the maximum of the glutamate concentration-response curve.

Conclusion

This compound and MTEP represent two sides of the same coin in the modulation of mGlu5 receptor activity. As a PAM, this compound enhances the receptor's function, offering a potential therapeutic strategy for conditions where mGlu5 signaling is hypoactive. Conversely, MTEP, as a NAM, dampens mGlu5 activity, which has been explored for conditions associated with receptor hyperactivity. The provided data and protocols offer a framework for the functional characterization and comparison of these and other mGlu5 allosteric modulators, aiding in the ongoing research and development of novel therapeutics targeting this important receptor.

References

Safety Operating Guide

Navigating the Disposal of (Rac)-LSN2814617: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of a Novel Research Compound

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the disposal of the research compound (Rac)-LSN2814617, ensuring that safety and compliance are maintained at every step.

As a novel research compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. In the absence of specific data, this compound must be treated as a potentially hazardous substance, and the disposal process must adhere to the general principles of hazardous and pharmaceutical waste management.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.[1]

Hazard Identification and Preliminary Assessment

Before beginning any work that will generate waste, it is crucial to conduct a thorough hazard assessment. For a novel compound like this compound, this involves a combination of predictive analysis based on its chemical structure and careful characterization of its waste products. The fundamental principle is to establish a disposal plan before commencing any experimental activity.

Key characteristics of this compound:

PropertyValue
CAS Number 1313498-08-6
Molecular Formula C18H20FN5O
Physical Form Solid
Solubility Slightly soluble in DMF, DMSO, and Ethanol

General Disposal Protocol for this compound

The following step-by-step process outlines a general framework for the safe disposal of a research compound like this compound. This protocol is designed to minimize environmental impact and ensure personnel safety.

1. Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation and Container Management:

Proper segregation and containment of chemical waste are paramount to preventing accidental reactions and ensuring safe disposal.

  • Segregation: Keep this compound waste separate from all other chemical waste streams at the point of generation.[1][2] Do not mix it with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[1]

  • Containers: Use only approved hazardous waste containers provided by your EHS department.[1] The containers must be in good condition, compatible with the chemical properties of the waste, and securely closed except when adding waste.[1][3]

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1][3] Do not use abbreviations or chemical formulas on the label.[3]

3. Disposal Procedures:

  • Solid Waste: Collect solid waste, such as contaminated labware (e.g., pipette tips, weighing boats), in a designated, lined container.[4]

  • Liquid Waste: Collect liquid waste, such as solutions containing this compound, in a compatible, leak-proof container. Aqueous and organic waste streams should be collected separately.

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.

  • Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[1] Evaporation of chemical waste is not an acceptable disposal method.[4]

4. Disposal Request and Collection:

Once a waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[1] EHS personnel are trained in the proper handling, transportation, and disposal of hazardous waste.

Experimental Protocols for Waste Characterization

In the absence of an SDS, your EHS department may require a basic characterization of the waste stream before disposal. The following are generalized protocols for such tests.

  • pH and Corrosivity Test:

    • Calibrate a pH meter using standard buffer solutions.

    • Measure the pH of an aqueous waste solution containing this compound.

    • A pH of ≤ 2 or ≥ 12.5 generally indicates corrosive hazardous waste.[2]

  • Flammability Test (Flash Point):

    • This test should be conducted by trained personnel using a small-scale closed-cup flash point tester. A liquid waste with a flash point below 140°F (60°C) is typically considered ignitable hazardous waste.[6]

  • Reactivity Test:

    • Carefully observe the waste for any signs of reaction when exposed to air or water.

    • Note any gas evolution, temperature changes, or precipitate formation.

Disposal Workflow and Decision-Making

The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound.

DisposalWorkflow Start Start: Generation of This compound Waste Assess Hazard Assessment: Treat as Potentially Hazardous (No SDS Available) Start->Assess PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Segregate Segregate Waste at Point of Generation PPE->Segregate SolidWaste Solid Waste (Contaminated Labware) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous/Organic Solutions) Segregate->LiquidWaste Liquid ContainerizeSolid Containerize in Labeled, Lined Hazardous Waste Bin SolidWaste->ContainerizeSolid ContainerizeLiquid Containerize in Labeled, Compatible Waste Bottle LiquidWaste->ContainerizeLiquid Store Store Waste in Designated Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store Full Container Full or Project Complete? Store->Full Full->Store No Request Submit Chemical Waste Pickup Request to EHS Full->Request Yes Pickup EHS Collects Waste for Proper Disposal Request->Pickup End End: Document Disposal Pickup->End

Generalized workflow for research chemical disposal.

Summary of Key Safety and Disposal Principles

PrincipleRationale
Hazard Identification Assume the compound is hazardous in the absence of specific data to protect personnel and the environment.
Regulatory Compliance Adhere to all institutional, local, state, and federal regulations for hazardous waste to ensure legal and safe disposal practices.
Waste Segregation Keep different chemical wastes separate to prevent potentially dangerous chemical reactions in waste containers.[1]
Container Integrity Use designated, sealed, and clearly labeled waste containers to prevent spills, leaks, and misidentification of waste.[1]
Professional Disposal Arrange for disposal through your institution's EHS department to ensure waste is transported and treated by licensed professionals.[1]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.